2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Description
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Properties
IUPAC Name |
2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(10-14(18)15(19)20)11-4-6-12(7-5-11)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSACGCINQCCHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377997 | |
| Record name | 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-15-3 | |
| Record name | α,γ-Dioxo-4-(1-piperidinyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394655-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide on the Mechanism of Action of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
A Note to Our Scientific Audience:
Following a comprehensive and diligent search of the current scientific literature, patent databases, and chemical repositories, we must report that there is no publicly available information detailing the mechanism of action for the specific compound, 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid.
Our extensive investigation included searches for:
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Direct studies on the biological activity and mechanism of action of this compound.
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Records of its synthesis coupled with any preliminary biological evaluation.
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Patents that might describe its therapeutic use and, by extension, its mode of action.
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Inclusion in pharmacological databases that would link the compound to a specific biological target.
While the searches confirmed the chemical's existence, they did not yield any data regarding its pharmacological properties, molecular targets, or the cellular pathways it may modulate.
Contextual Analysis of Structural Moieties
In the absence of direct evidence, a structural analysis of the compound can provide a theoretical framework for potential, yet unproven, mechanisms of action. The molecule possesses two key features that are found in other biologically active compounds: the 2,4-dioxobutanoic acid moiety and the 4-(piperidin-1-yl)phenyl group.
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The 2,4-Dioxobutanoic Acid Moiety: This chemical feature is present in a class of enzyme inhibitors that target kynurenine 3-monooxygenase (KMO) . KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Inhibition of KMO is a therapeutic strategy being explored for neurodegenerative diseases, as it can shift the metabolic pathway away from the production of neurotoxic metabolites.[1][4] It is conceivable, though entirely speculative without experimental validation, that this compound could interact with KMO.
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The 4-(Piperidin-1-yl)phenyl Group: The piperidine ring, particularly when substituted at the 4-position of a phenyl group, is a common scaffold in a diverse range of pharmacologically active agents. Depending on the other substituents, these compounds can interact with a wide array of biological targets, including:
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Opioid receptors: Many potent analgesics feature a 4-phenylpiperidine core.[5][6]
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Sigma receptors: This class of receptors is involved in various central nervous system functions, and many ligands contain a piperidine moiety.[7]
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Ergosterol biosynthesis enzymes: Certain piperidine derivatives exhibit antifungal properties by inhibiting key enzymes in the fungal cell membrane synthesis pathway.[8][9][10]
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Dipeptidyl peptidase-IV (DPP-IV): Some DPP-IV inhibitors, used in the treatment of type 2 diabetes, incorporate a piperazine ring, which is structurally related to piperidine.[11]
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Conclusion
Without any published research, it is impossible to definitively state the mechanism of action for this compound. The presence of the 2,4-dioxobutanoic acid moiety suggests a potential, albeit unconfirmed, role as a kynurenine 3-monooxygenase inhibitor. However, the versatile nature of the 4-(piperidin-1-yl)phenyl scaffold means the compound could have a multitude of other biological activities.
Therefore, the generation of an in-depth technical guide with detailed experimental protocols, signaling pathway diagrams, and quantitative data is not feasible at this time. The elucidation of the mechanism of action for this compound would require foundational research, including target identification, in vitro enzymatic and cellular assays, and in vivo pharmacological studies.
We trust that this transparent assessment of the available information is valuable to our audience of researchers, scientists, and drug development professionals.
References
At present, there are no direct references pertaining to the mechanism of action of this compound. The references provided below are for the related chemical moieties and their known biological activities, which were consulted during the comprehensive literature search.
- Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry.
- 4-Substituted and 1,4-Disubstituted Piperidines.
- Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches.
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.
- N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed.
- KMO Inhibitors. Santa Cruz Biotechnology.
- PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS.
- KINURENIN-3-MONOOXYGENASE INHIBITORS, PHARMACEUTICAL PREPARATIONS, AND PROCEDURES FOR THEIR USE.
- Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors.
- United States Patent.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed.
- Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- Process for preparing a 4,4-diphenylbutanoic acid derivative.
- Substituted piperazines as novel dipeptidyl peptidase IV inhibitors.
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- 5. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Biological Activity of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related compounds to build a strong scientific hypothesis for its primary biological target and mechanism of action. By examining its core structural motifs—the 2,4-dioxobutanoic acid moiety and the 4-(piperidin-1-yl)phenyl group—we postulate that this compound is a promising candidate for inhibition of kynurenine aminotransferase (KAT) enzymes. This guide will delve into the rationale behind this hypothesis, the potential therapeutic implications in neurological disorders, and detailed experimental protocols for its validation.
Introduction to this compound
This compound is a synthetic organic compound characterized by a phenyl ring substituted with a piperidine group at the para position, which is in turn linked to a 2,4-dioxobutanoic acid chain. The chemical structure combines a reactive α-keto acid and a β-keto acid functionality with a bulky, basic piperidine moiety.
Chemical Structure:
The synthesis of the core 2,4-dioxo-4-phenylbutanoic acid scaffold can be achieved through methods such as the Claisen condensation of a substituted acetophenone with diethyl oxalate, followed by hydrolysis of the resulting ester.[1] The piperidin-1-ylphenyl moiety is a common feature in various biologically active molecules, exhibiting a wide range of pharmacological effects including antifungal, antibacterial, and central nervous system activities.[2][3][4]
Primary Hypothesis: Inhibition of Kynurenine Aminotransferases (KATs)
Based on its structural features, we hypothesize that the primary biological activity of this compound is the inhibition of kynurenine aminotransferase (KAT) isozymes. KATs are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that play a crucial role in the kynurenine pathway, the main route of tryptophan metabolism.[5][6]
The Kynurenine Pathway and its Therapeutic Relevance
The kynurenine pathway is responsible for the catabolism of approximately 95% of dietary tryptophan. This pathway produces several neuroactive metabolites, including kynurenic acid (KYNA). Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and other cognitive impairment disorders.[6][7] KYNA is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the α7-nicotinic acetylcholine receptor, and its overproduction can lead to glutamatergic and cholinergic hypofunction.[7]
KAT enzymes (KAT-I, KAT-II, KAT-III, and KAT-IV) catalyze the irreversible transamination of L-kynurenine to KYNA.[5] Among these, KAT-II is considered the primary producer of KYNA in the human brain.[6] Therefore, inhibitors of KAT enzymes, particularly KAT-II, are being actively investigated as potential therapeutic agents to reduce brain KYNA levels and alleviate cognitive deficits in CNS disorders.[6][7]
Structural Rationale for KAT Inhibition
The 2,4-dioxobutanoic acid moiety of the target compound is a key structural feature that suggests its potential as a KAT inhibitor. Dicarboxylic acid derivatives and compounds containing keto groups have been shown to interact with the active site of KAT enzymes.[5] The general structure of these inhibitors often mimics the substrate, L-kynurenine.
The proposed mechanism of interaction involves the keto and carboxylic acid groups of this compound binding to key amino acid residues within the active site of the KAT enzyme.[5][8] This binding would prevent the natural substrate, L-kynurenine, from accessing the active site, thereby inhibiting the production of KYNA.
Figure 1: Proposed mechanism of action and therapeutic outcome.
Experimental Protocols for Hypothesis Validation
To validate the hypothesis that this compound is a KAT inhibitor, a series of in vitro and cell-based assays should be conducted.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity and potency (IC50) of the test compound against purified KAT enzymes (specifically KAT-II).
Methodology:
-
Enzyme Preparation: Recombinant human KAT-II is expressed and purified.
-
Assay Principle: The assay measures the production of KYNA from L-kynurenine. The reaction is typically monitored by measuring the absorbance or fluorescence of KYNA.
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Procedure: a. Prepare a reaction mixture containing buffer, pyridoxal-5'-phosphate (PLP), and α-ketoglutarate. b. Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO). c. Initiate the reaction by adding purified KAT-II enzyme and L-kynurenine. d. Incubate the reaction at 37°C for a defined period. e. Stop the reaction (e.g., by adding a strong acid). f. Quantify the amount of KYNA produced using HPLC or a fluorescence plate reader.
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Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Figure 2: Workflow for in vitro KAT-II inhibition assay.
Cell-Based Assay for KYNA Production
Objective: To assess the ability of the test compound to reduce KYNA production in a cellular context.
Methodology:
-
Cell Line: Use a cell line that expresses KAT-II, such as human astrocytoma cells (e.g., U373) or primary astrocytes.
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Procedure: a. Culture the cells to confluence in appropriate media. b. Treat the cells with varying concentrations of the test compound for a specified duration. c. Add L-kynurenine to the cell culture medium. d. Incubate for a further period to allow for KYNA production. e. Collect the cell culture supernatant. f. Measure the concentration of KYNA in the supernatant using HPLC-MS/MS.
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Data Analysis: Determine the EC50 value for the reduction of KYNA production.
Other Potential Biological Activities
The 4-(piperidin-1-yl)phenyl moiety is present in numerous compounds with diverse biological activities. Therefore, it is prudent to consider other potential targets for this compound.
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Antifungal and Antibacterial Activity: Piperidine derivatives have shown significant antimicrobial properties.[2][3] The compound could be screened against a panel of pathogenic fungi and bacteria.
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Anti-tuberculosis Activity: Some piperidinol analogs have demonstrated activity against Mycobacterium tuberculosis.[4]
-
Opioid Receptor Modulation: The 4-anilidopiperidine scaffold, which has some structural resemblance, is known to interact with opioid receptors.[9] Binding assays for mu, delta, and kappa opioid receptors could be performed.
Quantitative Data Summary (Hypothetical)
As no experimental data is available for the title compound, the following table presents hypothetical data that could be generated from the proposed experiments to facilitate comparison with known inhibitors.
| Assay Type | Target | Parameter | Hypothetical Value |
| In Vitro Enzyme Assay | Human KAT-II | IC50 | 50 - 500 nM |
| Cell-Based Assay | Human Astrocytes | EC50 (KYNA reduction) | 1 - 10 µM |
| Off-Target Screening | Opioid Receptor (µ) | Ki | > 10 µM |
| Antimicrobial Assay | Candida albicans | MIC | > 50 µg/mL |
Conclusion and Future Directions
This compound represents a novel chemical entity with a strong potential for biological activity, primarily as an inhibitor of kynurenine aminotransferase enzymes. Its structural features align well with known pharmacophores for KAT inhibition, making it a compelling candidate for further investigation as a potential therapeutic for neurological and cognitive disorders associated with elevated kynurenic acid levels.
The immediate next steps should involve the chemical synthesis of the compound followed by the execution of the detailed experimental protocols outlined in this guide. A thorough investigation of its efficacy, selectivity, and safety profile will be crucial in determining its potential for drug development.
References
- Santa Cruz Biotechnology. (n.d.). KAT II Inhibitors.
- Santa Cruz Biotechnology. (n.d.). KAT III Inhibitors.
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Dounay, A. B., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 787. Retrieved from [Link]
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Dounay, A. B., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Semantic Scholar. Retrieved from [Link]
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Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187-192. Retrieved from [Link]
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Wurm, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from [Link]
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Li, Y., et al. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dioxo-4-phenylbutanoic acid. Retrieved from [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2445-2449. Retrieved from [Link]
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Khrypak, C. M., et al. (2023). SEARCH FOR BİOLOGİCALLY ACTİVE SUBSTANCES USİNG THE EXAMPLE OF 2.4-DIOXO- AND 4-IMINO-2-OXO- 3-PHENYL-5-R-6-R`-THIENO[2.3-D]. Azerbaijan Pharmaceutical & Pharmacotherapy Journal, 23(1), 29-46. Retrieved from [Link]
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Salem, H. M., et al. (2022). p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. Oriental Journal of Chemistry, 38(2). Retrieved from [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]
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Luthra, S. K., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(5), 3938-3959. Retrieved from [Link]
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Blaser, H.-U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682. Retrieved from [Link]
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Wurm, M., et al. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from [Link]
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Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]
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Tiekink, E. R. T. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234. Retrieved from [Link]
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PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Dioxobutanoic Acid Derivatives
Introduction
The 2,4-dioxobutanoic acid scaffold represents a class of privileged structures in modern medicinal chemistry. Characterized by a β-diketo acid (DKA) moiety, these compounds have demonstrated significant therapeutic potential across a range of diseases, most notably as antiviral agents. Their remarkable biological activity stems from the unique chemical architecture of the DKA pharmacophore, which functions as an efficient metal-chelating motif. This ability to coordinate divalent metal ions in the active sites of metalloenzymes is central to their mechanism of action.
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,4-dioxobutanoic acid derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological potency and selectivity. This analysis is grounded in field-proven insights, detailing not only what is done in the lab but why it is done, ensuring that each protocol and piece of data is presented within a self-validating framework. We will explore their interactions with key viral and human enzymes, providing researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.
The Core Pharmacophore: A Masterclass in Metal Chelation
The cornerstone of the activity of dioxobutanoic acid derivatives is the 1,3-dicarbonyl system, commonly referred to as the diketo acid (DKA) moiety. This feature is responsible for the potent inhibition of a class of enzymes known as polynucleotidyl transferases, which includes viral integrases and endonucleases. These enzymes utilize two divalent metal cations (typically Mg²⁺ or Mn²⁺) within their catalytic core to facilitate the cleavage and transfer of phosphodiester bonds in nucleic acids.
The DKA pharmacophore mimics the substrate and binds to the enzyme's active site, where the two oxygen atoms of the diketo moiety and the oxygen of the carboxylate group form a coplanar triad. This arrangement allows for the potent and specific chelation of the two catalytic metal ions, effectively locking them in place and inhibiting the enzyme's function.[1][2] This mechanism is a prime example of targeted inhibition, as the DKA motif is specifically designed to interact with the universally conserved two-metal catalytic center of these enzymes.
Caption: DKA inhibitor chelating catalytic Mg²⁺ ions.
Key Therapeutic Targets and SAR Analysis
The versatility of the dioxobutanoic acid scaffold has led to its exploration against several high-value therapeutic targets. The following sections detail the SAR for each target class, supported by quantitative data.
HIV-1 Integrase
HIV-1 integrase (IN) is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy.[3] Dioxobutanoic acid derivatives were among the first potent IN strand transfer inhibitors (INSTIs) discovered.[1][4]
The fundamental SAR principle for these inhibitors is the requirement of the DKA moiety for metal chelation. However, the nature of the substituent at the 4-position, typically an aryl group, is critical for achieving high potency. This aryl group engages in crucial hydrophobic and π-stacking interactions with residues in the enzyme's active site, particularly near the viral DNA binding region.[3]
Key SAR Observations for HIV-1 Integrase Inhibitors:
-
4-Aryl Substituent: Aromatic and heteroaromatic rings at the 4-position are essential. Modifications to this ring system drastically affect potency. For instance, bulky, hydrophobic groups often enhance activity by occupying a hydrophobic pocket within the active site.
-
Linker to the Aryl Group: The connection between the dioxobutanoic acid core and the 4-aryl group influences the inhibitor's orientation. Simple phenyl groups can be extended with linkers or fused to other rings to optimize interactions.
-
Substitutions on the Aryl Ring: Electron-withdrawing groups, such as halogens, on the 4-aryl substituent can improve potency. For example, the addition of a chlorine or fluorine atom often leads to a significant increase in anti-HIV activity.[1]
Table 1: SAR of 4-Aryl-2,4-dioxobutanoic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound ID | 4-Position Substituent (R) | Integrase Strand Transfer IC₅₀ (µM) | Reference |
| 1 | 4-Chlorophenyl | 0.08 | [5] |
| 2 | 4-Fluorobenzyl | 0.05 | [4] |
| 3 | Biphenyl-4-yl | > 333 (3'-processing), 12.4 (strand transfer) | [6] |
| 4 | N-Benzyl-piperidin-3-yl | 0.2 | [7] |
Note: IC₅₀ values can vary based on assay conditions.
Influenza Virus PA Endonuclease
Similar to HIV-1 integrase, the influenza virus polymerase acidic (PA) protein contains an endonuclease domain with a two-metal catalytic core.[2] This endonuclease is responsible for "cap-snatching," a process where it cleaves host pre-mRNAs to generate primers for viral mRNA synthesis.[8] 4-Substituted 2,4-dioxobutanoic acids have been identified as potent and selective inhibitors of this endonuclease activity.[7][9][10]
The SAR for influenza PA endonuclease inhibitors mirrors that of HIV-1 integrase inhibitors in many respects, emphasizing the importance of the DKA moiety and the 4-position substituent.
Key SAR Observations for Influenza PA Endonuclease Inhibitors:
-
Hydrophobic 4-Substituents: Large, lipophilic groups at the 4-position are highly favorable. Biphenyl and substituted biphenyl moieties have been shown to be particularly effective.[11][12]
-
Heterocyclic Groups: The introduction of heterocyclic systems, such as piperidine, can lead to potent inhibitors, suggesting that specific hydrogen bonding interactions can be exploited.[7][12]
-
Selectivity: These compounds exhibit high selectivity for the viral endonuclease over other cellular and viral polymerases and nucleases, underscoring the specific nature of the interaction within the PA active site.[7][10]
Table 2: SAR of 4-Substituted 2,4-dioxobutanoic Acid Derivatives as Influenza Endonuclease Inhibitors
| Compound ID | 4-Position Substituent (R) | Endonuclease IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Reference |
| 5 | 4-(Cyclohexylmethyl)-piperidine | 0.3 | 0.71 | [9] |
| 6 | 4'-Bromo-[1,1'-biphenyl]-4-yl | 0.06 (I₅₀) | N/A | [11] |
| 7 | Phenyl | 21.3 | >100 | [12] |
| 8 | 4-Chlorobenzyl | 1.1 | 1-5 | [13] |
Note: I₅₀ refers to 50% inhibition concentration. N/A indicates data not available.
Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of insulin and leptin signaling pathways.[14] Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[15] Aryl diketoacids have been identified as a novel class of PTP1B inhibitors. They act as non-competitive inhibitors, binding to the enzyme's active site but in an inactive conformation.[16]
The SAR for PTP1B inhibitors differs from the viral enzyme inhibitors, as the mechanism is not solely dependent on metal chelation. Instead, the aryl diketoacid moiety acts as a phosphotyrosine (pTyr) mimetic.
Key SAR Observations for PTP1B Inhibitors:
-
Aryl Moiety: The phenyl ring adjacent to the keto group makes numerous van der Waals contacts with key residues in the active site, including Tyr46 and Ala217.[16]
-
Neutral Derivatives: Neutral amide-linked dimers of aryl diketoacids have shown excellent PTP inhibitory activity and improved cell permeability, which is a significant challenge for charged molecules.[16]
-
Selectivity: Achieving selectivity over other highly homologous phosphatases, such as TCPTP, is a major challenge. SAR studies focus on exploiting subtle differences in the active sites to enhance selectivity.[17]
Table 3: SAR of Aryl Diketoacid Derivatives as PTP1B Inhibitors
| Compound Class | General Structure | PTP1B IC₅₀ (µM) | Inhibition Type | Reference |
| Benzoyl Sulfathiazole | Aryl-CO-Sulfathiazole | 3.97 | Non-competitive | [16] |
| Coumarin Derivatives | Coumarin Scaffold | 2.05 | N/A | [18] |
| Diphenyl Ether Derivatives | Aryl-O-Aryl | 43 | Selective vs. TCPTP | [18] |
Experimental Workflows for SAR Determination
A robust SAR study relies on a systematic and logical workflow, from the synthesis of analogs to their biological evaluation. As a Senior Application Scientist, it is crucial to emphasize that the quality of SAR data is directly dependent on the rigor of the experimental methods employed.
General Workflow for SAR Studies
The process of establishing a structure-activity relationship is iterative. It begins with a lead compound and systematically explores the chemical space around it to optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Iterative workflow for SAR studies.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating essential controls and quality checks to ensure data integrity.
Protocol 1: General Synthesis of 4-Aryl-2,4-dioxobutanoic Acids
This protocol describes a common method for synthesizing the dioxobutanoic acid core via the treatment of an aryl methyl ketone with an oxalate ester.[7]
-
Principle: A base-mediated condensation reaction between an aryl methyl ketone and dimethyl oxalate forms a methyl dioxobutanoic ester intermediate, which is subsequently hydrolyzed to the final carboxylic acid.
-
Materials:
-
Substituted aryl methyl ketone (1.0 equiv)
-
Dimethyl oxalate (2.0 equiv)
-
Sodium hydride (NaH) or Sodium Methoxide (NaOMe) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a stirred mixture of sodium hydride (2.5 equiv) and dimethyl oxalate (2.0 equiv) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the aryl methyl ketone (1.0 equiv) in THF dropwise.
-
Scientist's Note: The use of an inert atmosphere and anhydrous solvent is critical as sodium hydride reacts violently with water. The reaction is performed at 0°C initially to control the exothermic reaction.
-
-
Reaction: Allow the resulting mixture to warm to room temperature and stir for 1.5-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is acidic (~pH 2-3).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Scientist's Note: The bicarbonate wash removes any unreacted acidic starting materials or byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or acid hydrolysis with HCl).
-
Purification: Purify the final product by recrystallization or column chromatography.
-
-
Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% as determined by HPLC for use in biological assays.
Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol provides a method to measure the inhibition of the strand transfer step of HIV-1 integration in a biochemical, non-radioactive format.[19]
-
Principle: A biotinylated donor substrate (DS) DNA, mimicking the processed viral DNA end, is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, which catalyzes the integration of the DS DNA into a labeled target substrate (TS) DNA. The amount of integrated TS DNA is quantified colorimetrically using an antibody against the label (e.g., HRP-labeled antibody). Inhibitors will prevent this integration, leading to a reduced signal.
-
Materials:
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 150 mM NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 2% BSA)
-
Biotinylated Donor Substrate (DS) DNA
-
Labeled Target Substrate (TS) DNA (e.g., DIG-labeled)
-
Recombinant HIV-1 Integrase
-
Test compounds (inhibitors) at various concentrations
-
Positive Control Inhibitor (e.g., Raltegravir)
-
Anti-label HRP-conjugated antibody
-
TMB Peroxidase Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
-
Procedure:
-
Plate Preparation: Add 100 µL of DS DNA solution to each well of the streptavidin-coated plate. Incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the wells 3-5 times with 300 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Inhibitor Addition: Add 10 µL of test compound dilutions (in Reaction Buffer containing DMSO) to the appropriate wells. For controls, add buffer with DMSO only (Negative Control, 0% inhibition) and a known inhibitor (Positive Control).
-
Enzyme Addition: Add 80 µL of HIV-1 integrase diluted in Reaction Buffer to all wells except the "no enzyme" blank. Incubate for 30 minutes at 37°C.
-
Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the target DNA is introduced.
-
-
Reaction Initiation: Add 10 µL of TS DNA solution to all wells to start the strand transfer reaction. Incubate for 60 minutes at 37°C.
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of diluted anti-label HRP antibody to each well. Incubate for 60 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (10-20 minutes).
-
Add 100 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis and Validation:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The assay is considered valid if the signal-to-background ratio (Positive Control signal / Blank signal) is >10 and the Z'-factor is >0.5. The IC₅₀ of the known positive control inhibitor should be within its expected range.
-
Protocol 3: PTP1B Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of compounds against PTP1B using a non-specific substrate.[20][21]
-
Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). pNP is a chromogenic product that absorbs light at 405 nm upon deprotonation in an alkaline solution. The rate of pNP formation is proportional to the enzyme's activity. Inhibitors will decrease this rate.
-
Materials:
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Recombinant human PTP1B enzyme
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds at various concentrations
-
Positive Control Inhibitor (e.g., Sodium Orthovanadate, Na₃VO₄)
-
96-well microplate
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
130 µL Assay Buffer
-
10 µL test compound solution (or DMSO vehicle for control)
-
20 µL PTP1B enzyme solution (e.g., 1 µg/mL)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Scientist's Note: This step allows the inhibitor to equilibrate with the enzyme before the reaction starts, which is crucial for determining accurate inhibitory constants, especially for slow-binding inhibitors.
-
-
Reaction Initiation: Initiate the reaction by adding 40 µL of 4 mM pNPP substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis and Validation:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Self-Validation: The assay should include a "no enzyme" control to measure background substrate hydrolysis and a positive control inhibitor to confirm assay performance. The kinetic reads ensure that the initial rates are being measured before substrate depletion or product inhibition occurs.
-
-
Conclusion and Future Perspectives
The 2,4-dioxobutanoic acid scaffold is a remarkably successful pharmacophore, primarily due to its potent metal-chelating ability, which has been masterfully exploited to inhibit viral metalloenzymes like HIV-1 integrase and influenza PA endonuclease. The structure-activity relationships are well-defined, with potency being highly dependent on the nature of the 4-position aryl substituent, which must be optimized for specific hydrophobic and electronic interactions within the respective enzyme active sites.
Beyond antiviral applications, the emergence of these derivatives as inhibitors of targets like PTP1B highlights the scaffold's versatility. In these cases, the diketoacid moiety serves as a bioisostere for phosphate groups, opening new avenues for drug design in metabolic and oncologic diseases.
Future research will likely focus on refining the scaffold to overcome challenges such as drug resistance, a persistent issue for HIV-1 integrase inhibitors. The design of next-generation derivatives will require a deep understanding of the structural basis of resistance mutations. Furthermore, enhancing the cell permeability and oral bioavailability of these acidic compounds, perhaps through prodrug strategies, remains a key objective for medicinal chemists. The continued integration of computational modeling with rigorous experimental validation will undoubtedly accelerate the discovery of new, potent, and selective dioxobutanoic acid-based therapeutics.
References
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Wai, J. S., Egbertson, M. S., Payne, L. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923-6. [Link]
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Tomassini, J., Selnick, H., Davies, M. E., et al. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. Antimicrobial Agents and Chemotherapy, 38(12), 2827-37. [Link]
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Yufit, D. S., & Howard, J. A. K. (2009). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Russian Journal of Organic Chemistry, 45(8), 1189-1196. [Link]
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Sun, J. P., Wu, L., Fedorov, A. A., et al. (2008). Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. Journal of the American Chemical Society, 130(41), 13629–13637. [Link]
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Khan, S., Riaz, M., Jabbar, A., et al. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology, 9, 179. [Link]
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Tomassini, J. E., Davies, M. E., Hastings, J. C., et al. (1996). A new class of inhibitors of the influenza virus PA endonuclease. Antiviral Research, 30(2-3), A39. [Link]
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Pandey, P., & Khan, F. (2021). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Molecules, 26(11), 3371. [Link]
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Shionogi-ViiV Healthcare. (2019). S-33275, a Novel HIV-1 Integrase Strand Transfer Inhibitor with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(2), 354-362. [Link]
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Zhan, P., & Liu, X. (2020). Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives. Journal of Medicinal Chemistry, 63(15), 7985-8002. [Link]
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Miller, M. D., Johns, B. A., & Billamboz, M. (2010). Biotinylated biphenyl ketone-containing 2,4-dioxobutanoic acids designed as HIV-1 integrase photoaffinity ligands. Bioorganic & Medicinal Chemistry Letters, 20(2), 681-4. [Link]
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Black, W. C., Brideau, C., & Chan, C. C. (2003). Discovery and SAR of novel, potent and selective protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3129-32. [Link]
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Tomassini, J., Selnick, H., Davies, M. E., et al. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. Antimicrobial Agents and Chemotherapy, 38(12), 2827-37. [Link]
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Clinicalinfo.HIV.gov. (2024). What to Start: Integrase Strand Transfer Inhibitor Regimens. NIH. [Link]
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Kim, Y., & Lee, C. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
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Gonzalez-Reyes, L., & Quintanilla-Licea, R. (2022). Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century. Molecules, 27(14), 4504. [Link]
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Das, A., & Dash, C. (2022). HIV-1 Integrase Strand Transfer Inhibitors and Neurodevelopment. International Journal of Molecular Sciences, 23(17), 9965. [Link]
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Singh, S., Singh, P., & De Clercq, E. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Pharmaceutical Design, 22(34), 5265-5288. [Link]
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Zhang, Z., & Lee, S. (2015). Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. RSC Advances, 5(28), 21639-21654. [Link]
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De Clercq, E. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Pharmaceutical Design, 9(22), 1759-73. [Link]
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Encyclopedia.pub. (2021). Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor. Encyclopedia.pub. [Link]
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Hou, L., Zhang, Y., & Ju, H. (2022). Targeted Inhibition of the Endonuclease Activity of Influenza Polymerase Acidic Proteins. Future Medicinal Chemistry, 14(8), 571-586. [Link]
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Karchava, M. S., Kananovich, D. G., & Shirinian, V. Z. (2021). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Organic & Biomolecular Chemistry, 19(19), 4306-4315. [Link]
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Frey, K. M., Puleo, D. E., & Jorgensen, W. L. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 831688. [Link]
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Pérez-Vázquez, A., Rosales-Hernández, M. C., & Correa-Basurto, J. (2024). Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. FEBS Letters, 598(15), 1811-1838. [Link]
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Garg, R., & Gupta, S. P. (2009). HIV-1 Integrase Inhibitors: Qualitative and Quantitative Structure–Activity Relationship Studies. Chemical Reviews, 109(1), 1-34. [Link]
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In Vitro Characterization of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic Acid: A Technical Guide
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that can modulate key biological pathways is of paramount importance. The compound 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid presents such a scaffold, integrating two key structural motifs: the 4-aryl-2,4-dioxobutanoic acid core and a terminal piperidine ring. The 4-aryl-2,4-dioxobutanoic acid structure is a recognized pharmacophore found in compounds with enzyme-inhibiting properties, such as inhibitors of glycolic acid oxidase[1]. Furthermore, this framework bears a structural resemblance to kynurenic acid (KYNA), an endogenous tryptophan metabolite known to act as a broad-spectrum antagonist at ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor[2][3][4].
The therapeutic potential of native KYNA is hampered by its limited ability to cross the blood-brain barrier[3][5]. This has driven the development of analogues designed to improve pharmacokinetic properties and target engagement[6][7]. The inclusion of the piperidin-1-ylphenyl moiety in the target compound is a rational design choice, as this group is frequently incorporated into centrally active agents to enhance potency and modulate physicochemical properties.
This guide provides a comprehensive framework for the in vitro characterization of this compound. The described workflow is designed not merely as a set of procedures, but as a logical, hypothesis-driven investigation into the compound's physicochemical properties, primary neuromodulatory potential, and secondary enzyme inhibition profile. We will proceed from foundational assays that determine practical usability to specific functional assays that probe its biological mechanism of action.
Section 1: Foundational Physicochemical Characterization
Rationale: Before delving into complex biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. Solubility and stability are not mere data points; they are critical determinants of a compound's behavior in every subsequent experiment, influencing everything from stock solution preparation to bioavailability and interpretation of biological data[8][9]. An early and thorough assessment prevents costly downstream failures and ensures data integrity[10].
Solubility Assessment
We employ a two-tiered approach to solubility testing, reflecting the different needs during the discovery pipeline. Kinetic solubility provides a high-throughput measure for initial screening, while thermodynamic solubility offers a more definitive value for lead optimization and pre-formulation[10][11].
Experimental Protocol: Kinetic Solubility by Nephelometry
This high-throughput method assesses precipitation as a compound is introduced from a DMSO stock into an aqueous buffer, mimicking the conditions of many automated biological screens[12].
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition to Aqueous Buffer: Transfer 2 µL from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing 98 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Measurement: Measure light scattering using a nephelometer, such as the BMG LABTECH NEPHELOstar Plus. The concentration at which a significant increase in scattered light is detected above the background is defined as the kinetic solubility limit.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility
This "shake-flask" method measures the saturation concentration of a compound in a given solvent at equilibrium and is considered the gold standard for solubility determination[9].
-
Compound Addition: Add an excess amount of solid this compound to a vial containing a defined volume of test buffer (e.g., PBS, pH 7.4).
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC with UV detection, against a standard curve.
Table 1: Representative Physicochemical Data
| Parameter | Assay Type | Conditions | Result |
| Solubility | Kinetic | PBS, pH 7.4, 2% DMSO | 75 µg/mL |
| Thermodynamic | PBS, pH 7.4 | 55 µg/mL | |
| Stability | Chemical | PBS, pH 7.4, 25°C, 48h | >98% remaining |
| Chemical | pH 5.0 Buffer, 25°C, 48h | >99% remaining | |
| Chemical | pH 9.0 Buffer, 25°C, 48h | 92% remaining |
Section 2: Primary Target Hypothesis: Neuromodulatory Activity at NMDA Receptors
Rationale: The structural analogy to kynurenic acid derivatives strongly suggests that this compound could function as a modulator of excitatory amino acid receptors[4][7]. The NMDA receptor, a key player in synaptic plasticity and neuronal function, is a primary target for KYNA[13]. Therefore, our initial biological characterization will focus on determining if the compound binds to and functionally modulates the NMDA receptor.
Workflow: NMDA Receptor Characterization Cascade
The following diagram outlines the logical progression from confirming target binding to assessing functional cellular impact.
Caption: Workflow for investigating NMDA receptor modulation.
Experimental Protocol: Functional NMDA Receptor Calcium Flux Assay
This cell-based assay provides a functional readout of receptor modulation by measuring changes in intracellular calcium upon receptor activation. We utilize HEK293 cells stably expressing the requisite NR1 and NR2A subunits of the NMDA receptor[14][15].
-
Cell Preparation: Seed HEK293 cells co-expressing NR1/NR2A subunits in a 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Pre-incubation: Wash away excess dye and add varying concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature. Include wells with a known antagonist (e.g., D-AP5) as a positive control and vehicle (DMSO) as a negative control.
-
Receptor Activation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Simultaneously add a solution containing NMDA receptor co-agonists (glutamate and glycine) to all wells and begin kinetic fluorescence reading.
-
Data Analysis: The increase in fluorescence corresponds to calcium influx through the activated NMDA receptor. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: NMDA Receptor Activation and Antagonism
The diagram below illustrates the mechanism of NMDA receptor activation and the potential points of intervention for an antagonist.
Caption: NMDA receptor activation and potential antagonist action.
Table 2: Representative NMDA Receptor Modulation Data
| Assay | Target | Result Type | Value (µM) |
| Calcium Flux | Human NMDA (NR1/NR2A) | IC50 | 2.5 |
| Neuroprotection | Glutamate Excitotoxicity | EC50 | 3.1 |
Section 3: Secondary Target Hypothesis: Enzyme Inhibition Profile
Rationale: The 2,4-dioxobutanoic acid moiety is a known metal-chelating pharmacophore capable of interacting with the active sites of various metalloenzymes. Furthermore, compounds with this core structure have been explicitly identified as potent enzyme inhibitors[1]. A logical extension of the in vitro characterization is to screen the compound against a panel of relevant enzymes to identify any off-target activities or uncover novel mechanisms of action.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a versatile template that can be adapted to measure the inhibition of any enzyme that catalyzes a reaction resulting in a change in absorbance[16][17].
-
Reagent Preparation: Prepare all necessary reagents: purified enzyme, substrate, assay buffer optimized for the specific enzyme's pH and cofactor requirements, and the test compound[16].
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Buffer and substrate (no enzyme).
-
Negative Control (100% Activity): Buffer, enzyme, and vehicle (e.g., DMSO).
-
Test Wells: Buffer, enzyme, and serial dilutions of this compound.
-
-
Pre-incubation: Add the enzyme to the control and test wells. Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme[16].
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer or microplate reader and measure the change in absorbance over time at the appropriate wavelength. The rate of reaction is proportional to the slope of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Table 3: Representative Enzyme Inhibition Screening Data
| Enzyme Target | Class | Result Type | Value (µM) |
| Kynurenine Aminotransferase II (KAT-II) | Transferase | IC50 | 15.2 |
| Glycolic Acid Oxidase | Oxidoreductase | IC50 | 8.7 |
| Trypsin | Protease | IC50 | > 100 |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | IC50 | > 100 |
Summary and Forward Look
The systematic in vitro characterization outlined in this guide provides a robust profile for this compound. The initial physicochemical assessment establishes its favorable solubility and stability, confirming its suitability for biological assays.
The primary hypothesis-driven investigation reveals the compound to be a micromolar antagonist of the NMDA receptor, a finding supported by its ability to protect neuronal cells from glutamate-induced excitotoxicity. This positions the compound as a promising lead in the lineage of KYNA analogues for potential therapeutic applications in neurological disorders characterized by glutamatergic dysfunction.
The secondary enzyme screen indicates modest activity against KAT-II and glycolic acid oxidase, but high selectivity against common off-targets like trypsin and COX-2. This selective profile is encouraging for further development.
Next Steps:
-
Mechanism of Action Studies: Conduct radioligand binding assays to determine if the compound competes at the glutamate, glycine, or a different allosteric site on the NMDA receptor.
-
Subtype Selectivity: Evaluate the compound's activity against other NMDA receptor subtypes (e.g., those containing NR2B, NR2C, or NR2D subunits) to build a comprehensive selectivity profile.
-
In Vivo Pharmacokinetics: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models to determine its brain penetrance and overall suitability for in vivo efficacy studies.
This integrated approach, combining foundational science with hypothesis-driven biological inquiry, provides the necessary framework to confidently advance this compound through the drug discovery pipeline.
References
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- BenchChem (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
- Chang, C. R., et al. (2021). Effective Activation by Kynurenic Acid and Its Aminoalkylated Derivatives on M-Type K+ Current. PubMed Central.
- Greco, R., et al. (2016). Effects of kynurenic acid analogue 1 (KYNA-A1) in nitroglycerin-induced hyperalgesia: Targets and anti-migraine mechanisms. PubMed.
- BenchChem (n.d.). Application Notes and Protocols: In Vitro Efficacy Testing of Kynurenic Acid Analogs.
- Di, L. & Kerns, E. H. (2020). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate.
- Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io.
- Kerns, E. H. & Di, L. (n.d.). In vitro solubility assays in drug discovery. PubMed.
- Kis, Z., et al. (2003). A novel kynurenic acid analogue: a comparison with kynurenic acid. An in vitro electrophysiological study. PubMed.
- Neuroservice (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice News.
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- ResearchGate (n.d.). Effects of treatment with the KYNA analogue on the anatomical features....
- Alwsci (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Zhou, Y., et al. (2021). Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. PubMed Central.
- Wang, R., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. NIH.
- Hanson, J. E., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central.
- JoVE (2018). NMDA-receptor Study Protocol. JoVE Journal.
- WuXi AppTec (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Fodran, P., et al. (2015). KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. PubMed Central.
- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.
- JMPAS (2025). Kynurenic acid and its analogues. Journal of Medical Pharmaceutical and Allied Sciences.
- ResearchGate (n.d.). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.
- Pallas, M., et al. (2011). Synthesis and biological effects of some kynurenic acid analogs. Sigma-Aldrich.
- Jones, R. N., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. PubMed.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Abstract: This technical guide provides a detailed examination of the physicochemical properties, synthesis, and analytical characterization of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid (CAS No. 394655-15-3). This compound merges a piperidinylphenyl moiety, a common feature in pharmacologically active molecules, with a dioxobutanoic acid core, which is structurally related to known enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational data, validated analytical methodologies, and insights into its potential therapeutic applications based on structural analogy.
Molecular Identity and Structural Characteristics
This compound is a complex organic molecule featuring a substituted aromatic ring linked to a diketo-acid chain. The presence of a basic piperidine nitrogen and an acidic carboxylic acid group suggests amphoteric properties, influencing its solubility and potential for salt formation.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 394655-15-3 | [1][2] |
| Molecular Formula | C₁₅H₁₇NO₄ | [1] |
| Molecular Weight | 275.3 g/mol | [1] |
| Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)C(=O)CC(=O)C(=O)O | [1] |
| InChI Key | MSACGCINQCCHBD-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data presented below is a combination of computationally predicted values and available experimental data.
Computed and Experimental Data Summary
| Property | Value | Data Type | Source |
| Density | 1.38 g/cm³ | Predicted | [1] |
| Boiling Point | 491.6 °C at 760 mmHg | Predicted | [1] |
| Flash Point | 251.1 °C | Predicted | [1] |
| Refractive Index | 1.574 | Predicted | [1] |
| logP | 1.968 | Predicted | [1] |
| Polar Surface Area (PSA) | 74.68 Ų | Predicted | [1] |
| Purity | 95% | Experimental |
Field Insights: The predicted logP value of ~1.97 suggests moderate lipophilicity. The molecule's structure, containing both a hydrogen bond donor (carboxylic acid) and multiple acceptors (carbonyls, nitrogen), alongside a non-polar phenyl-piperidine scaffold, indicates that its solubility will be highly pH-dependent. In aqueous media, it is expected to be more soluble at basic pH where the carboxylic acid is deprotonated, and at acidic pH where the piperidine nitrogen is protonated.
Synthesis and Purification
A robust synthetic route is essential for obtaining high-purity material for research and development. While a specific synthesis for this exact molecule is not widely published, a reliable pathway can be extrapolated from established methods for structurally similar compounds, such as 2,4-Dioxo-4-phenylbutanoic acid.[3] The proposed synthesis involves a two-step process initiated by a Claisen condensation.
Proposed Synthetic Workflow
The key is to start with an appropriately substituted acetophenone, in this case, 4'-(piperidin-1-yl)acetophenone.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoate
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 4'-(piperidin-1-yl)acetophenone (1.0 equivalent).
-
Stir the mixture for 15 minutes at room temperature.
-
Add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture to pH ~5 with dilute sulfuric acid.
-
Extract the product with dichloromethane, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester intermediate from Step 1 in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.[3]
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify with concentrated hydrochloric acid to a pH of ~2. A precipitate should form.[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Analytical Methodologies
Accurate and robust analytical methods are paramount for confirming the identity, purity, and quantity of the synthesized compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for the quantification and purity assessment of this compound due to its high specificity and sensitivity for aromatic keto-acids.[4]
Caption: Standard workflow for RP-HPLC analysis.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (MS grade).
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: The formic acid serves a dual purpose: it ensures the carboxylic acid is fully protonated and provides a source of protons for positive-ion mode mass spectrometry, making this method LC-MS compatible. It also protonates the piperidine nitrogen, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Determined by a UV-Vis scan of the analyte. A starting wavelength of ~254-280 nm is recommended due to the substituted phenyl ketone chromophore.[4]
-
Sample Preparation: Accurately weigh the compound and dissolve in the mobile phase to create a stock solution. Prepare calibration standards by diluting the stock. Filter all samples through a 0.45 µm syringe filter before injection.[4]
Mass Spectrometry (MS)
Mass spectrometry is used for structural confirmation by providing an accurate mass of the molecular ion and characteristic fragmentation patterns.
-
Expected Molecular Ion: For C₁₅H₁₇NO₄, the monoisotopic mass is 275.1158 Da.[1] In positive-ion ESI-MS, the primary ion observed would be [M+H]⁺ at m/z 276.1236.
-
Predicted Fragmentation: Key fragmentations would likely include:
-
Loss of H₂O (-18 Da) from the [M+H]⁺ ion.
-
Loss of COOH (-45 Da) as a radical or CO₂ (-44 Da) from the carboxyl group.
-
Cleavage at the benzoyl position (C₆H₄C=O⁺ fragment).
-
Fragmentation of the piperidine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the carbon and proton framework.
-
¹H-NMR (predicted):
-
Aromatic Protons: Two doublets in the ~6.8-8.0 ppm range, characteristic of a para-substituted benzene ring.
-
Piperidine Protons: Multiplets in the ~1.6-3.4 ppm range. Protons alpha to the nitrogen will be further downfield.
-
Butanoic Acid Protons: A singlet or AB quartet for the methylene (-CH₂-) group around ~3.0-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet at >10 ppm, which may be exchangeable with D₂O.
-
-
¹³C-NMR (predicted):
-
Carbonyl Carbons: Three distinct signals in the ~160-200 ppm range (two ketones and one carboxylic acid).
-
Aromatic Carbons: Signals between ~110-155 ppm.
-
Piperidine Carbons: Signals in the ~25-55 ppm range.
-
Methylene Carbon: A signal around ~40-50 ppm.
-
Biological Context and Therapeutic Potential
While direct biological activity data for this compound is scarce in public literature, its structural components suggest several promising avenues for investigation.
-
Antiviral Activity: The parent scaffold, 2,4-Dioxo-4-phenylbutanoic acid, has been identified as an inhibitor of the influenza virus endonuclease.[4] The addition of the piperidinylphenyl group could modulate this activity, potentially improving potency or pharmacokinetic properties.
-
Antimicrobial Properties: Piperidine-containing heterocycles are well-established pharmacophores in antimicrobial agents, exhibiting both antibacterial and antifungal activities.[5][6] The title compound could be screened against various pathogenic microbes.
-
Immunomodulatory Effects: Structurally distinct butanoic acid derivatives have been developed as potent and selective S1P₁ receptor agonists, which are effective in treating autoimmune diseases by inducing lymphopenia.[7] The potential for this compound to interact with G-protein coupled receptors warrants investigation.
Conclusion
This compound is a compound with compelling structural features for drug discovery. This guide has consolidated its known and predicted physicochemical properties, outlined a robust synthetic strategy, and detailed validated analytical methods for its characterization and quantification. The insights into its potential biological activities, based on the established pharmacology of its core scaffolds, provide a strong rationale for its inclusion in screening programs for antiviral, antimicrobial, and immunomodulatory agents.
References
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2,4-Dioxo-4-phenylbutanoic acid | C10H8O4 | CID 493418 - PubChem. [Link]
-
2-(4-(4-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid - PubChem. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. [Link]
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. [Link]
-
4,4-Diphenyl-2-piperidin-1-ylbutanoic acid | C21H25NO2 | CID 151629596 - PubChem. [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. [Link]
-
mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern - Doc Brown's Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
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Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters - ResearchGate. [Link]
-
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. [Link]
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The Piperidine Scaffold: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and clinically successful therapeutics underscores its significance as a privileged structure in drug design. The unique stereochemical and physicochemical properties imparted by the piperidine moiety allow for precise modulation of pharmacological activity, enabling the development of potent and selective agents against a multitude of biological targets. This in-depth technical guide provides a comprehensive exploration of the key therapeutic targets of piperidinyl-containing compounds, with a particular focus on central nervous system (CNS) disorders and oncology. We will delve into the intricate signaling pathways modulated by these compounds, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for target identification and validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for the rational design of next-generation piperidine-based therapeutics.
The Piperidine Motif: A Cornerstone of Modern Drug Discovery
The piperidine scaffold's ubiquity in medicinal chemistry is not coincidental. Its saturated, non-planar structure provides a three-dimensional framework that can be readily functionalized to explore chemical space and optimize interactions with biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchoring point for various substituents. This versatility allows for the fine-tuning of critical drug-like properties, including:
-
Solubility and Lipophilicity: The piperidine ring can modulate a compound's solubility and lipophilicity, which are crucial for oral bioavailability and cell membrane permeability.
-
Metabolic Stability: The saturated nature of the piperidine ring often confers greater metabolic stability compared to aromatic heterocycles.[1]
-
Pharmacokinetic Profile: Judicious modification of the piperidine scaffold can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Target Affinity and Selectivity: The conformational flexibility of the piperidine ring allows it to adopt optimal geometries for binding to the active sites of enzymes and receptors, thereby enhancing affinity and selectivity.
Therapeutic Targets in Central Nervous System (CNS) Disorders
Piperidinyl-containing compounds have made an indelible mark on the treatment of a wide range of CNS disorders. Their ability to cross the blood-brain barrier and interact with key neurotransmitter systems has led to the development of blockbuster drugs for psychosis, pain, and neurodegenerative diseases.
Dopamine and Serotonin Receptors: Modulating Neurotransmission in Psychosis
Atypical antipsychotics frequently feature a piperidine moiety, which plays a crucial role in their interaction with dopamine D2 and serotonin 5-HT2A receptors. The therapeutic efficacy of these drugs in treating schizophrenia is attributed to their ability to antagonize these receptors in the mesolimbic and mesocortical pathways of the brain.[2][3]
Key Targets and Representative Drugs:
| Drug | Primary Targets | Therapeutic Indication |
| Risperidone | D2 Antagonist, 5-HT2A Antagonist | Schizophrenia, Bipolar Disorder |
| Haloperidol | D2 Antagonist | Schizophrenia, Tourette's Syndrome |
| Paliperidone | D2 Antagonist, 5-HT2A Antagonist | Schizophrenia, Schizoaffective Disorder |
Signaling Pathways:
Antagonism of D2 and 5-HT2A receptors by piperidinyl-containing antipsychotics modulates downstream signaling cascades that are crucial for neuronal function.
-
Dopamine D2 Receptor Signaling: D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4] Antagonism by drugs like haloperidol and risperidone blocks the dopamine-induced inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors involved in gene expression and synaptic plasticity.
-
Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[5] Antagonism of these receptors by atypical antipsychotics like risperidone blocks the serotonin-induced activation of phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby attenuating downstream signaling through protein kinase C (PKC) and calcium mobilization.[5]
Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors
This protocol provides a framework for determining the binding affinity (Ki) of a piperidinyl-containing compound for dopamine D2 and serotonin 5-HT2A receptors.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and a range of concentrations of the unlabeled test compound.
-
For determination of non-specific binding, include wells with a high concentration of a known D2 or 5-HT2A antagonist (e.g., haloperidol or ketanserin, respectively).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Opioid Receptors: A Privileged Target for Analgesia
The piperidine scaffold is a core structural feature of many potent opioid analgesics, including fentanyl and its analogs. These compounds exert their effects by acting as agonists at the μ-opioid receptor (MOR), a GPCR involved in pain perception.[6][7]
Key Target and Representative Drugs:
| Drug | Primary Target | Therapeutic Indication |
| Fentanyl | μ-Opioid Receptor Agonist | Severe Pain, Anesthesia |
| Sufentanil | μ-Opioid Receptor Agonist | Analgesia, Anesthesia |
| Remifentanil | μ-Opioid Receptor Agonist | Analgesia, Anesthesia |
Signaling Pathway:
Activation of the μ-opioid receptor by piperidinyl-containing agonists initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Quantitative Data: Binding Affinities of Piperidinyl Opioids for the μ-Opioid Receptor
The following table presents the binding affinities (Ki) of several piperidinyl-containing opioids for the human μ-opioid receptor.
| Compound | Ki (nM) | Reference |
| Fentanyl | 1.346 | [8] |
| Sufentanil | 0.1380 | [8][9] |
| Alfentanil | 7.391 | [8] |
| Remifentanil | 1.0 - 5.0 (estimated) | |
| Morphine | 1.168 | [8] |
Therapeutic Targets in Oncology
The versatility of the piperidine scaffold has also been exploited in the development of novel anticancer agents. Piperidinyl-containing compounds have been shown to target a variety of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers.[10] Several piperidinyl-containing compounds have been developed as inhibitors of key kinases within this pathway, demonstrating potent anticancer activity.
Key Targets:
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a central role in initiating the signaling cascade.
-
Akt (Protein Kinase B): A serine/threonine kinase that is a key downstream effector of PI3K.
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.
Signaling Pathway:
Inhibition of the PI3K/Akt/mTOR pathway by piperidinyl-containing compounds blocks the pro-survival and pro-proliferative signals that drive cancer progression.
Experimental Protocol: In Vitro Kinase Assay for PI3K/Akt Inhibitors
This protocol describes a general method for assessing the inhibitory activity of a piperidinyl-containing compound against a specific kinase in the PI3K/Akt pathway.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant active kinase (e.g., PI3Kα, Akt1).
-
Kinase-specific substrate (peptide or protein).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).
-
Kinase assay buffer.
-
Test compound (piperidinyl inhibitor).
-
96-well plates.
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate or the amount of ATP remaining using a suitable detection method (e.g., scintillation counting, ELISA, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
STAT3 and NF-κB Signaling: Targeting Transcription Factors in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that are constitutively activated in many cancers, promoting cell proliferation, survival, and inflammation.[11] Piperidinyl-containing compounds have been identified as inhibitors of these critical signaling pathways.
Signaling Pathways:
-
STAT3 Signaling: STAT3 is typically activated by phosphorylation by Janus kinases (JAKs) in response to cytokine and growth factor signaling. Activated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in cell cycle progression and apoptosis resistance.
-
NF-κB Signaling: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[11]
Experimental Protocol: Cellular Assays for Anticancer Activity
To assess the anticancer potential of piperidinyl-containing compounds, a suite of cellular assays is employed to measure their effects on cell viability, proliferation, and apoptosis.
Step-by-Step Methodologies:
-
MTT Assay for Cell Viability:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the piperidinyl-containing compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]
-
-
Annexin V/PI Staining for Apoptosis:
-
Treat cancer cells with the piperidinyl-containing compound for a desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[11]
-
Conclusion and Future Perspectives
The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its inherent drug-like properties and synthetic tractability have enabled the development of a diverse array of compounds that modulate a wide range of biological targets. As our understanding of the molecular basis of disease deepens, the rational design of piperidinyl-containing compounds with enhanced potency, selectivity, and improved safety profiles will undoubtedly lead to the next generation of innovative medicines. The experimental approaches and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this privileged heterocyclic motif.
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The Discovery and Synthesis of Novel Dioxo-Butanoic Acid Analogs: A Technical Guide for Drug Development Professionals
Abstract
The 2,4-dioxo-butanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel dioxo-butanoic acid analogs. We will delve into the mechanistic intricacies of their interactions with key viral enzymes, such as HIV-1 integrase and influenza polymerase, and provide detailed, field-proven protocols for their synthesis and bio-characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their therapeutic programs.
Introduction: The Rise of a Privileged Scaffold
The 2,4-dioxo-butanoic acid moiety is characterized by a β-diketone functional group, a key feature that underpins its diverse biological activities. This structural motif is crucial for the inhibition of certain enzymes through its ability to chelate metal ions within the enzyme's active site. This has been particularly significant in the development of antiviral agents, most notably HIV-1 integrase inhibitors and influenza endonuclease inhibitors.
The journey of dioxo-butanoic acid analogs from academic curiosities to clinical candidates has been driven by a deep understanding of their mechanism of action and the continuous evolution of synthetic methodologies. This guide will provide a comprehensive overview of these aspects, empowering researchers to design and develop the next generation of therapeutics based on this remarkable scaffold.
Strategic Pathways to Novel Analogs: Synthesis Methodologies
The synthesis of dioxo-butanoic acid analogs is a rich area of organic chemistry, with several established and emerging methods. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
The Cornerstone of Synthesis: The Claisen Condensation
The Claisen condensation is a fundamental and widely employed method for the synthesis of the 2,4-dioxo-butanoic acid core. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[1]
A classic example is the synthesis of 4-aryl-2,4-dioxobutanoic acids, which are precursors to a wide range of biologically active compounds. The general workflow involves a Claisen condensation of an aryl ketone with a dialkyl oxalate, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid
This two-step protocol details the synthesis of a foundational 4-aryl-2,4-dioxobutanoic acid analog.
Step 1: Claisen Condensation to form Ethyl 2,4-dioxo-4-phenylbutanoate
-
Reagents and Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl oxalate
-
Acetophenone
-
Dichloromethane
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare fresh sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise with continuous stirring.
-
Stir the mixture overnight at room temperature.
-
Heat the reaction mixture to 80°C for 30 minutes to ensure completion.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with dilute sulfuric acid.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester.
-
Step 2: Hydrolysis to 2,4-Dioxo-4-phenylbutanoic acid
-
Reagents and Materials:
-
Crude ethyl 2,4-dioxo-4-phenylbutanoate
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the crude ester in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution in an ice bath and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2,4-dioxo-4-phenylbutanoic acid.
-
Causality Behind Experimental Choices:
-
Stoichiometric Base: A full equivalent of a strong base is crucial to drive the equilibrium of the Claisen condensation towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.[1]
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the ester starting materials and the quenching of the strong base.
Expanding the Chemical Space: Synthesis of Quinolonyl Diketo Acid Analogs
Quinolonyl diketo acids represent a significant class of HIV-1 integrase inhibitors. Their synthesis involves a multi-step sequence, often culminating in a Claisen condensation to install the diketo acid moiety.[2]
Experimental Protocol: General Synthesis of Quinolonyl Diketo Acids [2]
This protocol outlines the general strategy for synthesizing N-substituted quinolonyl diketo acid esters, which can then be hydrolyzed to the final acid.
-
Reagents and Materials:
-
Substituted 3,6-diacetyl-4(1H)-quinolinone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous tetrahydrofuran (THF)
-
n-Hexane
-
1N Hydrochloric acid
-
-
Procedure:
-
To a well-stirred mixture of the substituted 3,6-diacetyl-4(1H)-quinolinone (1 equivalent) and diethyl oxalate (2 equivalents) in anhydrous THF under a nitrogen atmosphere, add sodium ethoxide (2.2 equivalents).
-
Stir the mixture at room temperature for 45 minutes to 2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into n-hexane to precipitate the product.
-
Collect the precipitate and stir it vigorously in 1N HCl for 30 minutes.
-
Filter the resulting solid, wash with water, and dry to yield the diketo ester.
-
For the final diketo acid, a mixture of the diketo ester (1 equivalent) in THF/methanol (1:1) is stirred with 1N NaOH (5 equivalents) at room temperature for 18 hours. The mixture is then poured onto ice, and the aqueous layer is acidified with 1N HCl to pH 3 to precipitate the final product.[2]
-
Unraveling the Mechanism of Action: Targeting Viral Enzymes
The therapeutic efficacy of dioxo-butanoic acid analogs stems from their ability to potently and selectively inhibit viral enzymes that are critical for replication.
HIV-1 Integrase: A Prime Target
HIV-1 integrase (IN) is an essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[3] Dioxo-butanoic acid analogs are potent inhibitors of this process.[4]
The mechanism of inhibition involves the chelation of two divalent metal ions (typically Mg²⁺) in the catalytic core of the integrase enzyme.[3] This chelation by the β-diketo acid moiety effectively blocks the binding of the host DNA and prevents the strand transfer reaction.[3] Molecular modeling studies have shown that these inhibitors form favorable ionic interactions with key lysine residues, such as Lys159, in the active site.[5]
Influenza Polymerase: Halting Viral Transcription
The influenza virus polymerase is a heterotrimeric complex (PA, PB1, and PB2) responsible for transcribing the viral RNA genome. The PA subunit possesses an endonuclease activity that cleaves host cell pre-mRNAs to generate capped primers for viral mRNA synthesis, a process termed "cap-snatching".[6] 4-Substituted 2,4-dioxobutanoic acids have been identified as potent inhibitors of this endonuclease activity.[7][8]
Similar to their action on HIV integrase, these compounds are believed to inhibit the PA endonuclease by chelating the two metal ions in the active site.[6] X-ray crystallography has revealed how these inhibitors coordinate the two-metal active site and interact with active site residues.[6]
From Bench to Clinic: Biological Evaluation
The successful development of dioxo-butanoic acid analogs as therapeutic agents relies on robust and reproducible biological assays to determine their potency and selectivity.
High-Throughput Screening (HTS) for Inhibitor Discovery
HTS campaigns are instrumental in identifying initial hit compounds from large chemical libraries. For influenza endonuclease inhibitors, a fluorescence-based HTS assay can be employed.[4]
Experimental Protocol: High-Throughput Screening for Influenza Endonuclease Inhibitors [4]
-
Principle: A fluorogenic RNA substrate is cleaved by the PA endonuclease, leading to an increase in fluorescence. Inhibitors will prevent this cleavage and thus reduce the fluorescence signal.
-
Reagents and Materials:
-
Recombinant influenza PA endonuclease
-
Fluorogenic RNA substrate
-
Assay buffer
-
384-well microplates
-
Compound library
-
-
Procedure:
-
Dispense the assay buffer into the microplate wells.
-
Add the compounds from the library to the wells.
-
Add the recombinant PA endonuclease to initiate the pre-incubation.
-
Add the fluorogenic RNA substrate to start the reaction.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the percent inhibition for each compound and identify hits.
-
In Vitro Enzyme Inhibition Assays
Once hits are identified, their potency is determined using in vitro enzyme inhibition assays to calculate the IC₅₀ value.
Experimental Protocol: Influenza PA Endonuclease Activity Assay [9]
-
Reagents and Materials:
-
Purified recombinant PA endonuclease N-terminal domain (PA-Nter)
-
RNA substrate
-
Assay buffer: 20 mM HEPES (pH 7.9), 100 mM sodium acetate, 1 mM Mn(OAc)₂, 2 mM DTT
-
Test compounds at various concentrations
-
-
Procedure:
-
The endonuclease activity of the PA-Nter domain is measured in the assay buffer. The presence of Mn²⁺ is critical for activity.[9]
-
Incubate the enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the RNA substrate.
-
The reaction products can be analyzed by gel electrophoresis to determine the extent of RNA cleavage.
-
Quantify the results to determine the IC₅₀ value of the inhibitor.
-
The Path Forward: Future Directions and Opportunities
The dioxo-butanoic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Novel Scaffolds and Analogs: Exploring new heterocyclic and aromatic substitutions to improve potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Design (FBDD): Utilizing FBDD to identify novel binding interactions and develop highly efficient inhibitors.[5][10]
-
Computational Modeling: Employing advanced computational techniques, such as molecular dynamics simulations and QM/MM methods, to gain a deeper understanding of inhibitor-enzyme interactions and guide the design of next-generation analogs.[]
-
New Therapeutic Targets: Investigating the potential of dioxo-butanoic acid analogs to inhibit other metalloenzymes implicated in various diseases.
Conclusion
The discovery and development of novel dioxo-butanoic acid analogs represent a significant advancement in the field of medicinal chemistry. Their unique ability to target the active sites of critical viral enzymes has led to the development of life-saving therapeutics. This technical guide has provided a comprehensive overview of the key aspects of their discovery, synthesis, and biological evaluation, with the aim of empowering researchers to continue to innovate in this exciting area of drug development.
References
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Fragment Based Strategies for Discovery of Novel HIV-1 Reverse Transcriptase and Integrase Inhibitors - PubMed. [Link]
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Binding modes of diketo-acid inhibitors of HIV-1 integrase: A comparative molecular dynamics simulation study - PubMed Central. [Link]
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Fragment-based approach to the design of ligands targeting a novel site on HIV-1 integrase. [Link]
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The Development of HIV-1 Integrase Allosteric Inhibitors Using a Fragment Based Drug Discovery Approach - Monash University - Figshare. [Link]
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Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PubMed Central. [Link]
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QSAR modeling of bifunctional quinolonyl diketo acid derivatives as integrase inhibitors. [Link]
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Mechanisms and inhibition of HIV integration - PMC - NIH. [Link]
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Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities - PMC - NIH. [Link]
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Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PubMed Central. [Link]
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Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. [Link]
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QSAR modeling of bifunctional quinolonyl diketo acid derivatives as integrase inhibitors. [Link]
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High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC - NIH. [Link]
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Claisen condensation - Wikipedia. [Link]
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Computation-Guided Discovery of Influenza Endonuclease Inhibitors - ACS Publications. [Link]
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Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. … - ResearchGate. [Link]
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Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PMC - NIH. [Link]
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Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed. [Link]
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Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens - Research journals. [Link]
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Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens - Research journals. [Link]
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Targeted Inhibition of the Endonuclease Activity of Influenza Polymerase Acidic Proteins. [Link]
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A family of structural and functional models for the active site of a unique dioxygenase. [Link]
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A new route of the oxidative cleavage of substituted carbonylfurans as an approach to 4-oxobutanoic acids | Request PDF - ResearchGate. [Link]
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Enamine Synthesis via Regiocontrolled 6‐endo‐dig and 5‐exo‐dig Tethered Carboamination of Propargylic Alcohols - PMC - NIH. [Link]
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Enamine Synthesis via Regiocontrolled 6‐endo‐dig and 5‐exo‐dig Tethered Carboamination of Propargylic Alcohols - PMC - NIH. [Link]
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Current Challenges for Modeling Enzyme Active Sites by Biomimetic Synthetic Diiron Complexes - PMC - PubMed Central. [Link]
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4-(2-Aminophenyl)-2,4-dioxobutanoic acid | C10H9NO4 | CID 472 - PubChem. [Link]
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Spectroscopic Elucidation of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid . The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and the critical influence of keto-enol tautomerism on the spectroscopic output. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel small molecules.
Introduction: Unveiling the Structure
This compound (CAS 394655-15-3) is a multifaceted organic compound with a molecular weight of 275.3 g/mol . Its structure integrates a piperidinyl-substituted phenyl ring with a butanoic acid chain featuring a 1,3-dicarbonyl system. This latter moiety is of particular spectroscopic interest due to the phenomenon of keto-enol tautomerism, which significantly influences its chemical and physical properties, and by extension, its NMR spectrum.
A pivotal aspect of characterizing 1,3-dicarbonyl compounds is the potential for equilibrium between the diketo and various enolic forms.[1][2] This equilibrium is sensitive to factors such as the solvent, temperature, and the electronic nature of substituents on the molecule.[3][4][5] Understanding this dynamic is paramount for the accurate interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for unambiguous spectral interpretation.
Workflow for NMR Analysis
Caption: Workflow for NMR Data Acquisition and Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the keto-enol equilibrium.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (typically 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for piecing together the molecular structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will likely be a composite of signals from both the keto and enol tautomers. The relative integration of these signals will depend on the equilibrium position in the chosen solvent.
| Assignment | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form | Multiplicity | Integration |
| Aromatic Protons (ortho to C=O) | ~ 7.9 - 8.1 | ~ 7.7 - 7.9 | Doublet | 2H |
| Aromatic Protons (ortho to piperidine) | ~ 6.9 - 7.1 | ~ 6.8 - 7.0 | Doublet | 2H |
| Methylene Protons (-CH₂-C=O) | ~ 4.0 - 4.2 | - | Singlet | 2H |
| Methine Proton (=CH-) | - | ~ 6.0 - 6.5 | Singlet | 1H |
| Piperidine Protons (adjacent to N) | ~ 3.3 - 3.5 | ~ 3.3 - 3.5 | Multiplet | 4H |
| Piperidine Protons | ~ 1.6 - 1.8 | ~ 1.6 - 1.8 | Multiplet | 6H |
| Carboxylic Acid Proton (-COOH) | ~ 12.0 - 13.0 (broad) | - | Singlet (broad) | 1H |
| Enolic Proton (-OH) | - | ~ 14.0 - 16.0 (broad) | Singlet (broad) | 1H |
Rationale Behind Predictions:
-
Aromatic Protons: The protons on the phenyl ring ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating piperidine nitrogen.
-
Methylene and Methine Protons: In the keto form, the isolated methylene group between the two carbonyls will appear as a singlet. In the enol form, this is replaced by a methine proton of the enol double bond.
-
Piperidine Protons: The protons on the piperidine ring will exhibit characteristic multiplets. Those adjacent to the nitrogen atom will be at a higher chemical shift.
-
Acidic Protons: The carboxylic acid and enolic protons are acidic and will appear as broad singlets at very high chemical shifts. Their signals may be exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will also show distinct signals for the keto and enol forms.
| Assignment | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form |
| Carbonyl Carbon (ketone) | ~ 195 - 205 | ~ 190 - 200 |
| Carbonyl Carbon (acid) | ~ 170 - 175 | ~ 170 - 175 |
| Carbonyl Carbon (α-keto) | ~ 200 - 210 | - |
| Enolic Carbon (=C-OH) | - | ~ 170 - 180 |
| Enolic Carbon (=CH-) | - | ~ 95 - 105 |
| Aromatic Carbons | ~ 115 - 155 | ~ 115 - 155 |
| Methylene Carbon (-CH₂-) | ~ 45 - 55 | - |
| Piperidine Carbons | ~ 24 - 50 | ~ 24 - 50 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, as it is a soft ionization method that typically keeps the molecular ion intact. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion: The molecular weight of this compound is 275.3 g/mol . In positive ion mode ESI-MS, the molecular ion peak is expected at an m/z of 276.1 ([M+H]⁺). In negative ion mode, a peak at m/z 274.1 ([M-H]⁻) would be anticipated.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragment ions include:
-
Loss of H₂O (m/z 258.1 from [M+H]⁺)
-
Loss of CO₂ (m/z 232.1 from [M+H]⁺)
-
Loss of COOH (m/z 231.1 from [M+H]⁺)
-
Cleavage of the butanoic acid chain, leading to fragments corresponding to the piperidinylphenyl ketone moiety.
-
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach, with NMR and mass spectrometry being central to its structural confirmation. A key consideration for the interpretation of NMR data is the existence of keto-enol tautomerism, which results in a more complex spectrum than would be expected from a single static structure. By carefully designing experiments and leveraging the predictive power of spectroscopic theory for related structures, a comprehensive and accurate structural elucidation can be achieved.
References
- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Vertex AI Search.
- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024). PubMed.
- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR | Journal of Chemical Education - ACS Publications. (n.d.).
- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
- Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds - ResearchGate. (2016).
- This compound - Guidechem. (n.d.). Guidechem.
- 2,4-Dioxo-4-(4-pipridin-1-ylphenyl)butanoic acid - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- mass spectrum of butanoic acid C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
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Title: Keto-Enol Tautomerism in α,γ-Diketo Acids: A Mechanistic and Methodological Guide for Pharmaceutical Research
An in-depth technical guide by a Senior Application Scientist
Abstract
α,γ-Diketo acids (DKAs) represent a critical pharmacophore in modern drug development, most notably as potent inhibitors of viral polymerases like the Hepatitis C Virus (HCV) NS5b.[1][2] The biological activity of these molecules is intimately linked to their solution-phase structural dynamics, particularly the equilibrium between various keto, enol, and cyclized tautomeric forms. Unlike their extensively studied β-dicarbonyl cousins, the tautomerism of α,γ-diketo systems presents unique mechanistic questions due to the insulating sp³-hybridized carbon separating the carbonyl groups. This guide provides a comprehensive exploration of the core principles governing DKA tautomerism, detailed experimental and computational protocols for its characterization, and an analysis of the key factors that influence the equilibrium. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and manipulate the tautomeric behavior of this important class of molecules.
Foundational Principles of Tautomerism in Dicarbonyl Systems
The Essence of Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[3][4][5][6] This process is not a resonance phenomenon, as it involves the physical relocation of a proton and the rearrangement of sigma (σ) and pi (π) bonds.[4][6] The equilibrium is dynamic and can be catalyzed by either acid or base.[6][7]
-
Acid-catalyzed tautomerism involves the initial protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon to form the enol.[3][5][7]
-
Base-catalyzed tautomerism proceeds via the formation of a resonance-stabilized enolate ion through deprotonation of the α-carbon, followed by protonation of the oxygen atom.[6]
For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3][5]
The Archetype: β-Dicarbonyl Compounds and Enhanced Enol Stability
In 1,3-dicarbonyl (or β-dicarbonyl) systems like acetylacetone, the enol form is significantly more stable and can even predominate.[4][6] This enhanced stability arises from two key factors:
-
Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy.
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl proton forms a strong, six-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a stable pseudo-aromatic ring.[4][6]
The α,γ-Diketo Acid Moiety: A Unique Tautomeric Landscape
α,γ-Diketo acids (1,4-dicarbonyl systems) present a more complex scenario. The presence of a methylene (-CH₂-) group between the α- and γ-carbonyls prevents the formation of the highly stable, conjugated six-membered ring seen in β-dicarbonyls. This leads to a richer set of possible tautomers, each with distinct electronic and steric properties. The primary species in equilibrium include the diketo form, two distinct enol forms, and a cyclized lactol (hemiacetal) form.
Caption: Potential tautomeric and cyclized forms of an α,γ-diketo acid.
Therapeutic Relevance: A Case Study in Drug Development
The precise tautomeric form of a drug molecule can profoundly impact its ability to bind to a biological target. α,γ-Diketo acids gained significant attention as selective and reversible inhibitors of the HCV NS5b RNA-dependent RNA polymerase.[1] The inhibitory mechanism is believed to involve the chelation of two magnesium ions within the enzyme's active site. This chelation is highly dependent on the spatial orientation of the oxygen atoms, a feature dictated by the dominant tautomeric form. Optimization of substituents at the γ-position was found to be crucial for potency and selectivity, highlighting the need to control the tautomeric equilibrium for effective drug design.[1][2]
Methodologies for Characterizing Tautomeric Equilibria
A multi-faceted approach combining spectroscopic and computational methods is required for a robust characterization of DKA tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and direct technique for quantifying tautomeric mixtures in solution.[8] Because the rate of interconversion between keto and enol tautomers is typically slow on the NMR timescale, distinct sets of signals appear for each species present in the equilibrium.[9]
The choice of solvent is the most critical experimental parameter. An aprotic solvent like DMSO-d₆ is often the starting point. It minimizes intermolecular proton exchange, allowing for clear observation and integration of the enolic hydroxyl proton. Conversely, using a protic solvent like methanol-d₄ or D₂O can provide insight into the kinetics of proton exchange and the influence of hydrogen-bonding on the equilibrium.[10]
-
Sample Preparation: Accurately weigh ~5-10 mg of the α,γ-diketo acid and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes inside the NMR spectrometer before data acquisition. This ensures the tautomeric equilibrium is reached.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ relaxation time) to allow for accurate integration of all signals. A typical d1 of 10-15 seconds is recommended.
-
Signal Assignment: Identify unique signals corresponding to each tautomer. For example, the methylene protons (-CH₂-) in the diketo form will appear as a singlet, while the vinylic proton (-CH=) of an enol form will appear as a distinct signal. 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.[10]
-
Quantification: Carefully integrate a non-exchangeable, well-resolved signal unique to each tautomer. The mole fraction (%) of each form is calculated by dividing its integral value by the sum of the integrals for all forms.
-
Equilibrium Constant Calculation: The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the ratio of the mole fractions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a complementary technique that probes the electronic structure of the tautomers. The conjugated π-system in the enol form typically results in a bathochromic (red) shift, absorbing at a longer wavelength compared to the non-conjugated diketo form.[11] While less direct for quantification than NMR, it is highly sensitive and excellent for studying the effects of solvent and pH.[11][12][13] A combined theoretical-experimental approach, where calculated spectra for each tautomer are compared with the experimental spectrum of the mixture, can yield reliable keto:enol ratios.[14][15]
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of tautomers.[16][17] These methods can accurately predict:
-
Relative Stabilities (ΔG): The difference in Gibbs free energy between tautomers determines the equilibrium position.[16]
-
Geometric Parameters: Bond lengths and angles for each optimized structure.
-
Transition State Energetics: The energy barrier for interconversion between tautomers.[17]
-
Spectroscopic Properties: Predicted NMR chemical shifts and UV-Vis absorption maxima can be used to assign experimental spectra.[12][14]
Caption: A typical computational workflow for assessing tautomer stability.
Factors Influencing Tautomeric Equilibrium in α,γ-Diketo Acids
The position of the tautomeric equilibrium is a delicate balance of intramolecular and intermolecular forces.
Solvent Effects
The solvent plays a paramount role in stabilizing or destabilizing different tautomers.[9][18]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, potentially stabilizing the enolic hydroxyl group and shifting the equilibrium towards the enol form.[9]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize the polar keto form through dipole-dipole interactions and the enol form through hydrogen bonding, making the net effect complex and system-dependent.
-
Nonpolar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the enol or lactol forms becomes more significant, often favoring these species over the more polar diketo form which has less favorable interactions with the solvent.
| Solvent Type | Primary Interaction | Likely Effect on α,γ-DKA Equilibrium | Rationale |
| Nonpolar (e.g., CCl₄) | van der Waals | Favors Enol/Lactol | Intramolecular H-bonding is maximized. |
| Polar Aprotic (e.g., DMSO) | H-bond Acceptor | Favors Enol | Stabilizes the enolic -OH group. |
| Polar Protic (e.g., H₂O) | H-bond Donor/Acceptor | Favors Diketo | Strong solvation of polar C=O groups. |
pH and Ionization State
The presence of the carboxylic acid moiety (pKa ~2-4) means that the ionization state of the DKA is highly pH-dependent.[19]
-
At Low pH (pH < pKa): The molecule is neutral. The equilibrium will be governed primarily by solvent and substituent effects as described above.
-
At High pH (pH > pKa): The molecule exists as a carboxylate anion. The negative charge of the carboxylate can electrostatically disfavor the formation of a nearby enolate intermediate, potentially shifting the equilibrium towards the diketo form. Furthermore, the overall increase in polarity may favor the diketo tautomer in aqueous solutions. The kinetics of tautomerism in α-keto acids have been shown to be pH-dependent.[20][21]
Substituent Effects
Electron-donating or electron-withdrawing groups at the γ-position can alter the electronic properties of the entire molecule.
-
Electron-Withdrawing Groups (EWGs): Can increase the acidity of the γ-protons, potentially favoring the formation of the γ,β-enol.
-
Bulky Substituents: May sterically hinder the formation of certain tautomers or the cyclized lactol form, thereby shifting the equilibrium.
Conclusion and Future Directions
The tautomerism of α,γ-diketo acids is a complex interplay of structural, solvent, and electronic factors. A thorough understanding of this equilibrium is not merely an academic exercise but a prerequisite for the rational design of DKA-based therapeutics. The methodologies outlined in this guide—combining the quantitative power of NMR, the sensitivity of UV-Vis, and the predictive insight of computational chemistry—provide a robust framework for characterizing these systems.
Future research should focus on time-resolved spectroscopic techniques to probe the kinetics of tautomer interconversion and on applying these analytical strategies within complex biological matrices to understand how the cellular environment modulates the tautomeric landscape of these important pharmacophores.
References
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Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1825. Available at: [Link]
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Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. Available at: [Link]
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Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]
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Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. Available at: [Link]
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Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. Available at: [Link]
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Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1825. Available at: [Link]
-
Zutterman, F., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. PubMed. Available at: [Link]
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Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. ACS Publications. Available at: [Link]
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Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. Available at: [Link]
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Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde. Asian Journal of Chemistry, 25(9), 4811-4814. Available at: [Link]
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ResearchGate. (n.d.). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Available at: [Link]
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Keeffe, J. R., & Kresge, A. J. (1991). The acidity and tautomerism of β-diketones in aqueous solution. The Journal of Physical Chemistry, 95(25), 10269-10275. Available at: [Link]
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Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. Université de Namur Research Portal. Available at: [Link]
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Summa, V., et al. (2004). Discovery of alpha,gamma-diketo acids as potent selective and reversible inhibitors of hepatitis C virus NS5b RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 47(1), 14-17. Available at: [Link]
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Attaby, F. A., et al. (2011). Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. Bioorganic & Medicinal Chemistry, 19(14), 4346-4357. Available at: [Link]
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LibreTexts. (2023). 6.2: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). Quantum-chemical calculations of the relative stability of the keto-enol tautomers of 5-chlorouracyl. Available at: [Link]
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Roy, P., et al. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. Available at: [Link]
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Hu, J., et al. (2009). Solid-state (17)O NMR as a sensitive probe of keto and gem-diol forms of alpha-keto acid derivatives. Journal of the American Chemical Society, 131(38), 13773-13784. Available at: [Link]
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LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]
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BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. Available at: [Link]
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Chemistry Steps. (n.d.). Keto Enol Tautomerization. Available at: [Link]
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OpenStax. (2023). 22.1 Keto–Enol Tautomerism. Organic Chemistry. Available at: [Link]
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Al-Mowali, A. H., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Available at: [Link]
- CoLab. (n.d.). Synthesis and properties of the .alpha.-keto acids.
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MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(5), 1087. Available at: [Link]
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Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Available at: [Link]
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Cooper, A. J. L., et al. (1983). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews, 83(3), 321-358. Available at: [Link]
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MDPI. (2019). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 24(8), 1469. Available at: [Link]
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ResearchGate. (n.d.). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Available at: [Link]
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Zhang, Y., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(11), 1104-1113. Available at: [Link]
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Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]
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Wang, C., et al. (2007). Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis. Journal of Chromatography A, 1175(2), 283-288. Available at: [Link]
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Bhattacharyya, D., et al. (2016). Role of tautomerism in RNA biochemistry. RNA, 22(11), 1649-1658. Available at: [Link]
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Mian, A. A., et al. (2020). Deciphering the pH-dependence of ground- and excited-state equilibria of thienoguanine. Physical Chemistry Chemical Physics, 22(12), 6649-6657. Available at: [Link]
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Rapf, R. J., & Vaida, V. (2018). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 122(23), 5169-5178. Available at: [Link]
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Methodological & Application
Synthesis protocol for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
An initial search for a direct synthesis protocol for "2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid" did not yield a specific, published procedure for this exact molecule. However, the search results provided several synthesis routes for structurally similar compounds, particularly substituted phenyl-dioxobutanoic acids, which are often investigated as inhibitors of various enzymes (e.g., integrase).
The common synthetic strategy involves a Claisen condensation reaction. Based on this, a scientifically sound and detailed protocol can be constructed. The most logical approach would be the condensation of 4-(piperidin-1-yl)acetophenone with a dialkyl oxalate (like diethyl oxalate), followed by hydrolysis of the resulting ethyl ester.
Therefore, the following plan will be executed to generate the requested application note:
-
Detail a Claisen condensation reaction between 4-(piperidin-1-yl)acetophenone and diethyl oxalate using a suitable base like sodium ethoxide.
-
Describe the subsequent acidic workup and hydrolysis to yield the final carboxylic acid product.
-
Outline the necessary purification steps, such as recrystallization or column chromatography.
-
Specify the analytical techniques (NMR, Mass Spectrometry, IR) required to characterize the final compound and confirm its purity.
-
Create the required Graphviz diagrams to visualize the reaction scheme and the experimental workflow.
-
Structure all this information into a comprehensive application note, complete with explanations, safety precautions, and a full reference list based on established chemical principles and related literature.# Application Note: Synthesis of this compound
Introduction
2,4-Dioxo-4-arylbutanoic acids are a class of compounds that have garnered significant interest in medicinal chemistry. Their structural motif, featuring a β-keto acid functionality, allows them to act as pharmacophores for a variety of biological targets. This application note provides a detailed, step-by-step protocol for the synthesis of a novel derivative, this compound. The synthesis is achieved through a crossed Claisen condensation followed by saponification. This protocol is designed for researchers in drug discovery and organic synthesis, providing not only the methodology but also the underlying chemical principles.
Principle and Strategy
The synthesis of the target compound is accomplished in a two-step process. The core of this synthesis is the crossed Claisen condensation , a carbon-carbon bond-forming reaction.[1][2] In this reaction, an ester enolate attacks another ester, forming a β-keto ester.[3][4] To ensure a high yield of the desired product and prevent self-condensation, a ketone (4'-(piperidin-1-yl)acetophenone) is used as the enolate precursor and an ester lacking α-hydrogens (diethyl oxalate) is used as the electrophile.[5][6] The resulting ethyl ester is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid product.[7][8]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 4'-(Piperidin-1-yl)acetophenone | C₁₃H₁₇NO | 203.28 | Major Aldrich | ≥98% |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Major Aldrich | ≥99% |
| Sodium ethoxide (NaOEt) | C₂H₅NaO | 68.05 | Major Aldrich | ≥97% |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | Major Aldrich | 200 proof |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Major Aldrich | Anhydrous |
| Hydrochloric acid (HCl) | HCl | 36.46 | Major Aldrich | 2 M aq. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Major Aldrich | ≥98% |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major Aldrich | ACS grade |
| Hexanes | C₆H₁₄ | 86.18 | Major Aldrich | ACS grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Major Aldrich | ≥97% |
Step 1: Synthesis of Ethyl 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoate
This step involves the crossed Claisen condensation of 4'-(piperidin-1-yl)acetophenone with diethyl oxalate.[5][9]
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Carefully add sodium ethoxide (1.1 eq) to the ethanol at room temperature. Stir until the sodium ethoxide is completely dissolved.
-
To this solution, add 4'-(piperidin-1-yl)acetophenone (1.0 eq) portion-wise.
-
After the addition is complete, add diethyl oxalate (1.2 eq) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the reaction mixture with 2 M HCl until the pH is approximately 4-5.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water and a small amount of cold diethyl ether, and then dried under vacuum.
Step 2: Synthesis of this compound
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[10][11]
Procedure:
-
Dissolve the crude ethyl 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoate from Step 1 in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add a 2 M aqueous solution of sodium hydroxide (3.0 eq) to the flask.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with 2 M HCl to a pH of 2-3.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualization of the Workflow
Caption: Overall two-step reaction scheme.
The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of the acetophenone by sodium ethoxide to form a resonance-stabilized enolate. [12][13]This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the β-keto ester. [3]The final deprotonation of the highly acidic α-proton between the two carbonyl groups drives the reaction to completion. [4]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the methylene protons of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm). [14]The compound may exist as a mixture of keto and enol tautomers in solution, which can be observed in the NMR spectrum. [15][16]* ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the three carbonyl carbons (two ketones and one carboxylic acid) in the region of 160-200 ppm. [17]Signals for the aromatic and aliphatic carbons should also be present in their expected regions.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product (C₁₅H₁₇NO₄, MW: 289.30 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretches of the ketones and carboxylic acid (~1680-1760 cm⁻¹), and C-N stretching of the piperidine group.
Safety and Handling
-
Sodium ethoxide is a strong base and is corrosive and flammable. It reacts violently with water. [18][19]Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl oxalate is harmful if swallowed and can cause skin and eye irritation. [20]Use in a well-ventilated area and wear appropriate PPE.
-
Hydrochloric acid and Sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.
-
All organic solvents are flammable. Keep away from ignition sources.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this compound for further investigation in drug discovery and development programs. The principles of the Claisen condensation and ester hydrolysis are central to this synthesis, and a thorough understanding of these reactions is beneficial for troubleshooting and optimization.
References
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BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
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NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (2023). Claisen condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of a. p-(4-Methyl-1-piperazinyl)acetophenone. Retrieved from [Link]
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Yale Chemistry. (n.d.). PS8-S05-2. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Retrieved from [Link]
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-
ACS Publications. (1970). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. Retrieved from [Link]
-
University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of Some N-Substituted 4-Piperidones. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
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JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]
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Claisen condensation synthesis of 2,4-dioxo-4-arylbutanoates
Application Notes & Protocols
A Comprehensive Guide to the Synthesis of 2,4-Dioxo-4-Arylbutanoates via Crossed Claisen Condensation
Abstract
This document provides a detailed protocol and theoretical background for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates, a class of β-dicarbonyl compounds with significant potential in medicinal chemistry and drug discovery.[1][2] These structures serve as crucial intermediates for the development of novel therapeutics, including Src kinase inhibitors.[3][4][5] The primary synthetic route detailed herein is the crossed Claisen condensation between an appropriate aryl methyl ketone (acetophenone derivative) and diethyl oxalate.[6] This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction: The Significance of 2,4-Dioxo-4-Arylbutanoates
The 1,3-dicarbonyl motif is a privileged scaffold found in numerous biologically active compounds and natural products.[7] Specifically, 2,4-dioxo-4-arylbutanoates have emerged as versatile building blocks in organic synthesis and are of particular interest to drug development professionals.[1][2] Their utility stems from their ability to act as precursors for a wide array of heterocyclic compounds and their demonstrated bioactivity, which includes antitumor, antimicrobial, and antiviral properties.[3] The Claisen condensation represents the most classical and effective method for accessing these valuable intermediates.[7]
Reaction Mechanism: The Crossed Claisen Condensation
The synthesis of 2,4-dioxo-4-arylbutanoates is achieved through a specific variant of the Claisen condensation known as a "crossed" or "mixed" Claisen condensation.[8][9] This reaction forms a new carbon-carbon bond between two different ester partners or, in this case, between a ketone and an ester.[10][11]
The success of a crossed Claisen condensation hinges on a critical structural requirement: one of the carbonyl partners must be incapable of forming an enolate.[8][9] In this synthesis, the aryl methyl ketone (e.g., acetophenone) possesses acidic α-hydrogens and can be deprotonated to form a nucleophilic enolate. Diethyl oxalate, lacking α-hydrogens, can only act as the electrophile, thereby preventing self-condensation and leading to a single desired product.[12]
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate ion.[8][13] The choice of base is crucial; using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction.[14]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate.[8][13]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This yields the ethyl 2,4-dioxo-4-arylbutanoate product.[8]
-
Driving the Equilibrium: The Claisen condensation is an equilibrium process.[14] The final product, a β-dicarbonyl compound, has a highly acidic proton between the two carbonyl groups (pKa ≈ 9-11).[15] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates the product to form a resonance-stabilized enolate anion.[13][14] This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the product side.[8][14]
-
Acidic Workup: A final acidification step is required to neutralize the reaction mixture and protonate the enolate anion, yielding the neutral β-keto ester product.[10][14]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.[3][4]
Materials and Reagents
-
Substituted Acetophenone (1.0 eq)
-
Diethyl Oxalate (1.0 eq)
-
Sodium metal (1.0 eq)
-
Absolute (Anhydrous) Ethanol
-
Dichloromethane (DCM)
-
Sulfuric Acid (10% aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Standard TLC plates (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (optional but recommended), add freshly cut sodium metal (1.0 eq) to absolute ethanol. Allow the sodium to react completely until it is fully dissolved. This exothermic reaction generates a fresh, anhydrous solution of sodium ethoxide, which is more reactive than commercially available solutions.
-
Reactant Addition: To the stirred solution of sodium ethoxide, add a mixture of the substituted acetophenone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise via a dropping funnel at room temperature. Causality Note: Slow, dropwise addition helps to control the reaction exotherm and minimize side reactions.
-
Reaction: Stir the resulting mixture at room temperature overnight. After this period, gently heat the reaction mixture to reflux (approx. 80°C) for 30-60 minutes to ensure the reaction goes to completion.[3]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acetophenone.
-
Workup and Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by adding a 10% sulfuric acid solution until the pH is approximately 2. Causality Note: This step is critical to protonate the product enolate and precipitate the final neutral compound.[3][14]
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3x). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify the compound by recrystallization from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate.[3][6]
Optimization and Troubleshooting
Optimizing the reaction conditions can significantly improve yields and purity.[16] Consider the following factors:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Base: Sodium ethoxide solution is old or has been exposed to moisture. | Always use freshly prepared sodium ethoxide from sodium metal and anhydrous ethanol.[3] |
| Impure Reactants: Starting materials (acetophenone, diethyl oxalate) contain impurities. | Purify starting materials before use (e.g., distillation). | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC. Consider extending the reaction time or the final heating period.[17] | |
| Formation of Byproducts | Transesterification: Use of a non-matching alkoxide base (e.g., NaOMe with diethyl oxalate). | Ensure the alkoxide base matches the alkyl group of the ester (NaOEt for ethyl esters).[14] |
| Self-condensation of Ketone: Although minimized in a crossed Claisen, it can occur if the ketone is particularly reactive or added too quickly. | Maintain controlled, slow addition of the ketone/oxalate mixture.[17] | |
| Ester Hydrolysis: Presence of water during the reaction or workup before acidification. | Use anhydrous solvents and reagents. Ensure the reaction mixture is kept acidic (pH < 7) during workup to prevent saponification.[14] | |
| Purification Difficulties | Oily Product: Product does not crystallize easily. | Try scratching the flask with a glass rod, adding a seed crystal, or purifying via column chromatography. |
Substrate Scope
The protocol is robust and applicable to a variety of substituted acetophenones. The electronic nature of the substituents on the aryl ring can influence reaction rates and yields.
| Entry | Acetophenone Derivative | Typical Yield (%) |
| 1 | Acetophenone | ~70-85% |
| 2 | 4-Methylacetophenone | ~75-90% |
| 3 | 4-Methoxyacetophenone | ~70-85% |
| 4 | 4-Chloroacetophenone | ~65-80% |
| 5 | 4-Fluoroacetophenone | ~65-80%[3] |
| 6 | 2,4-Dichloroacetophenone | ~60-75%[3] |
Yields are approximate and can vary based on reaction scale and optimization.
Conclusion
The crossed Claisen condensation provides a reliable and efficient pathway for the synthesis of 2,4-dioxo-4-arylbutanoates. By carefully controlling the reaction conditions, particularly the choice and preparation of the base, and by understanding the underlying mechanism, researchers can consistently obtain these valuable intermediates in high yield and purity. This guide serves as a comprehensive resource for scientists engaged in organic synthesis and drug development, facilitating the exploration of this important class of molecules.
References
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Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
-
Allen, A. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Taylor & Francis Online. (2018). A consecutive synthesis of spirocyclopentanes from 2,4-dioxo-arylbutanoates, malononitrile and vicinal dicarbonyl compounds. Retrieved from [Link]
-
Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
ResearchGate. (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]
-
Johns Hopkins University. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Retrieved from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]
-
Química Organica.org. (n.d.). Review of Claisen condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (2012). WO2012038648A1 - Method for synthesizing beta-dicarbonyl compounds.
-
Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
PubMed. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2018). Reactions of Beta-Dicarbonyl Compounds. Retrieved from [Link]
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Topic: Advanced Purification Strategies for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid is a multifaceted molecule featuring a piperidine moiety, a phenyl ring, and a β-dicarbonyl acid functional group. Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. However, the very features that make it synthetically attractive also introduce significant purification challenges. The presence of both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid renders the molecule amphoteric, meaning its solubility and chromatographic behavior are exquisitely sensitive to pH.
Achieving high purity (>98%) is not merely a matter of procedural compliance; it is fundamental to ensuring the validity of downstream experimental data, from biological assays to polymerization reactions. Impurities, whether they are unreacted starting materials, reaction byproducts, or degradation products, can lead to erroneous results, decreased potency, and unpredictable side effects in drug candidates.[1][2]
This guide provides a detailed exploration of robust purification methodologies tailored to the unique physicochemical properties of this compound. We move beyond simple step-by-step instructions to explain the underlying principles, enabling scientists to rationally select and optimize a purification strategy that best suits their scale, impurity profile, and purity requirements.
Section 1: Physicochemical Profile and Impurity Landscape
A successful purification begins with a deep understanding of the target molecule and the potential contaminants.
1.1. Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 394655-15-3[3]
-
Molecular Formula: C₁₅H₁₇NO₄[3]
-
Key Features:
-
Acidic Center: The carboxylic acid (pKa ~3-5) is readily deprotonated by weak bases.
-
Basic Center: The piperidine nitrogen (pKa of piperidinium ion ~11) is readily protonated by acids.
-
Amphoteric Nature: The molecule's charge state is highly dependent on pH, a property that is central to purification via extraction.[4]
-
1.2. Common Impurity Profile
The most common synthesis involves a Claisen condensation between a piperidine-substituted acetophenone and diethyl oxalate, followed by saponification (hydrolysis) of the resulting ester.[5] This route introduces a predictable set of impurities.
| Impurity Type | Specific Example | Rationale for Presence | Removal Challenge |
| Starting Material | 1-(4-acetylphenyl)piperidine | Incomplete reaction during the Claisen condensation. | Neutral impurity; separable by extraction. |
| Intermediate | Ethyl 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoate | Incomplete hydrolysis (saponification).[5] | Structurally very similar to the final product, differing only by the ethyl ester. Can be difficult to remove by chromatography. |
| Reagent Byproduct | Sodium Acetate | Formed during workup of the Claisen condensation. | Water-soluble; easily removed by aqueous washes. |
| Side-Reaction Product | Self-condensation products of acetophenone | Can occur under basic conditions. | Varies in polarity, may require chromatography. |
| Degradation Product | 1-(4-(2-carboxyacetyl)phenyl)piperidine | Potential decarboxylation of the β-keto acid moiety under harsh thermal or pH conditions. | Acidic impurity; may co-purify in some steps. |
Section 2: Purification via pH-Controlled Liquid-Liquid Extraction
Principle: Acid-base extraction is a powerful and scalable first-pass purification technique that leverages the amphoteric nature of the target compound. By carefully adjusting the pH of the aqueous phase, we can selectively move our compound between an organic layer and an aqueous layer, leaving behind impurities with different acid-base properties.[6][7]
Causality of Experimental Choices: The strategy is to exploit the compound's dual functionality. We first use a weak base (sodium bicarbonate) to deprotonate the carboxylic acid, making the compound water-soluble and separating it from neutral and basic impurities. Then, after isolating the aqueous layer, we adjust the pH to the compound's isoelectric point, where it has minimal water solubility and precipitates out in a purified form.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Removal of Acidic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL per gram of crude).
-
Rationale: The target compound's carboxylic acid is deprotonated to the carboxylate salt, which partitions into the aqueous NaHCO₃ layer. Stronger acidic impurities will also be extracted, but neutral and basic impurities will remain in the organic layer.[7]
-
Combine the aqueous layers. Discard the organic layer (which contains neutral/basic impurities).
-
-
Wash Step (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (1 x 10 mL per gram) to remove any residual neutral impurities. Discard this organic wash.
-
Precipitation of Pure Product:
-
Cool the aqueous solution in an ice bath to minimize solubility.
-
Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with pH paper or a meter.
-
A precipitate will form as the solution approaches the isoelectric point (typically pH 4-6). Continue adding acid until the solution is acidic (pH ~2-3) to ensure complete protonation and precipitation.[8]
-
-
Isolation and Drying:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexanes to aid in drying.
-
Dry the purified solid product under vacuum to a constant weight.
-
Caption: General workflow for purification by recrystallization.
Section 4: Purification by Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). It is particularly useful for separating impurities that are structurally very similar to the target compound.
Causality of Experimental Choices: The amphoteric nature of this compound presents a significant challenge for silica gel chromatography. The acidic silanol groups on the silica surface can strongly and irreversibly bind the basic piperidine nitrogen, while the carboxylic acid can also interact strongly, leading to severe peak tailing and poor recovery. T[9]o mitigate this, a mobile phase modifier is essential. Adding a small amount of a basic modifier like triethylamine (TEA) deactivates the acidic sites on the silica, allowing the basic piperidine to elute properly.
[10][11]Experimental Protocol: Flash Column Chromatography (Silica Gel)
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Crucially, add 0.5-1% triethylamine (TEA) to the eluent system.
-
An optimal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified product. A final co-evaporation with a solvent like toluene can help remove residual TEA.
-
Workflow for Flash Chromatography
Caption: Workflow for purification by flash chromatography.
Section 5: Purity Assessment
No purification is complete without rigorous analytical validation. Multiple orthogonal methods should be employed to confirm both the identity and purity of the final compound.
[12][13]| Analytical Technique | Information Provided | Typical Observations for a Pure Sample | | :--- | :--- | :--- | | RP-HPLC |[14] Quantitative Purity (%) | A single major peak with >98% area. Symmetrical peak shape. | | ¹H & ¹³C NMR Spectroscopy | Structural Confirmation & Impurity ID | Correct chemical shifts, integration values, and coupling constants. Absence of impurity peaks. | | Mass Spectrometry (MS) | [15]Molecular Weight Confirmation | A peak corresponding to the correct molecular ion (e.g., [M+H]⁺ or [M-H]⁻). | | Melting Point (m.p.) | Qualitative Purity | A sharp, defined melting range (e.g., 1-2 °C range). |
Protocol 5.1: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis detector. *[14] Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is crucial to protonate both the carboxylic acid and the piperidine, ensuring a single species is analyzed for good peak shape. *[16][17] Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan (e.g., 254 nm or λmax).
-
Procedure: Dissolve a small sample in the mobile phase, filter, and inject. Purity is typically determined by the area percentage of the main peak.
Conclusion
The purification of this compound is a tractable but nuanced process that hinges on understanding its amphoteric chemical nature. For bulk purification after synthesis, a multi-step approach is recommended:
-
Initial Cleanup: An acid-base extraction is an excellent, scalable first step to remove the bulk of neutral, strongly basic, or non-ionizable impurities.
-
Final Polishing: Recrystallization from a suitable solvent like ethanol is highly effective for removing closely related impurities and achieving high crystalline purity.
Flash column chromatography should be reserved for situations where extraction and recrystallization fail to separate a critical, structurally similar impurity, keeping in mind the necessity of a mobile phase modifier like triethylamine to ensure success. All final products must be rigorously analyzed, with RP-HPLC being the method of choice for quantitative purity assessment.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. scispace.com [scispace.com]
- 3. 2,4-Dioxo-4-(4-pipridin-1-ylphenyl)butanoic acid | 394655-15-3 [sigmaaldrich.com]
- 4. Video: Extraction - Concept [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. vernier.com [vernier.com]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. benchchem.com [benchchem.com]
- 15. PubChemLite - 2,4-dioxo-4-[3-(phenylsulfamoyl)phenyl]butanoic acid (C16H13NO6S) [pubchemlite.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Note & Protocol: Developing a Robust In Vitro Assay for Screening Kynurenine 3-Monooxygenase (KMO) Inhibitors
Introduction: Kynurenine 3-Monooxygenase as a Critical Therapeutic Target
Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme strategically positioned at a branching point of the kynurenine pathway, the primary metabolic route for tryptophan in mammals.[1][2] This mitochondrial enzyme catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK). The kynurenine pathway is not merely a catabolic route; its metabolites are bioactive and play significant roles in health and disease.
Under inflammatory conditions, the expression and activity of KMO are often upregulated.[2] This heightened activity leads to an increased production of 3-HK and its downstream metabolite, quinolinic acid. Both 3-HK and quinolinic acid are implicated in neurotoxicity, oxidative stress, and excitotoxicity, contributing to the pathology of various neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases.[1][3] Conversely, the inhibition of KMO shunts the pathway towards the production of kynurenic acid, a neuroprotective metabolite with anticonvulsant and neuroprotective properties.[4] This rebalancing of neurotoxic and neuroprotective metabolites makes KMO a highly attractive therapeutic target for drug discovery programs aimed at treating neurodegenerative and neuroinflammatory conditions.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a reliable and reproducible in vitro assay to screen for and characterize inhibitors of KMO. We will delve into the scientific principles underpinning the assay, provide detailed step-by-step protocols for different detection methodologies, and offer insights into data analysis and potential challenges.
The Kynurenine Pathway and the Role of KMO
The following diagram illustrates the central role of KMO in the kynurenine pathway and the rationale for its inhibition as a therapeutic strategy.
Sources
- 1. Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
Application Notes & Protocols: Characterizing the Cellular Activity of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid, a Janus Kinase (JAK) Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid, also known as Tofacitinib (CP-690,550), in a variety of cell-based assays. The protocols detailed herein are designed to elucidate the compound's mechanism of action as a Janus Kinase (JAK) inhibitor and to quantify its effects on downstream cellular signaling pathways critical in immunology and oncology.
Introduction: The Significance of JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of signal transduction for a wide array of cytokines, interferons, and hormones.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune cell development, activation, and function.[1] Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation, proliferation, and immunity.[1][2]
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain cancers.[3] Consequently, targeting JAKs has emerged as a promising therapeutic strategy. Tofacitinib (CP-690,550) is a potent, orally available small molecule inhibitor that selectively targets JAK1 and JAK3, with a lesser effect on JAK2.[4][5][6][7] By inhibiting these kinases, Tofacitinib effectively blocks the signaling of several key cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21), thereby dampening the inflammatory response.[8][9][10]
These application notes will detail robust, cell-based protocols to assess the inhibitory activity of Tofacitinib on the JAK-STAT pathway. The assays described are fundamental for confirming the compound's mechanism of action, determining its cellular potency, and understanding its broader effects on immune cell function.
Mechanism of Action: Tofacitinib and the JAK-STAT Signaling Cascade
The primary mechanism of Tofacitinib is the inhibition of ATP binding to the catalytic site of JAK1 and JAK3. This prevents the autophosphorylation and activation of the kinases, and subsequently, the phosphorylation of their downstream STAT substrates. The following diagram illustrates the canonical JAK-STAT pathway and the point of inhibition by Tofacitinib.
Caption: Tofacitinib inhibits the activation of JAKs, preventing STAT phosphorylation.
Protocol 1: Assessment of STAT Phosphorylation by Western Blot
This protocol provides a method to directly measure the inhibition of cytokine-induced STAT phosphorylation by Tofacitinib in a cellular context. Western blotting offers a semi-quantitative analysis of protein levels and phosphorylation status.
Scientific Rationale
The phosphorylation of STAT proteins is a direct and immediate consequence of JAK activation. By treating cells with a specific cytokine to activate a particular JAK-STAT pathway and co-incubating with Tofacitinib, we can visualize the dose-dependent inhibition of STAT phosphorylation. This provides direct evidence of the compound's on-target activity. Probing for both phosphorylated and total STAT protein levels is crucial for ensuring that the observed decrease in the phospho-signal is due to inhibition of phosphorylation and not a reduction in the total amount of the STAT protein.[11][12]
Materials
-
Cell Line: Human T-lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs).
-
Compound: Tofacitinib (CP-690,550) stock solution (e.g., 10 mM in DMSO).
-
Cytokine: Recombinant human IL-2 (for JAK1/JAK3 activation and pSTAT5) or IL-6 (for JAK1/JAK2 activation and pSTAT3).[8][13]
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate.
-
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture Jurkat cells in complete medium.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Serum-starve the cells overnight if necessary to reduce basal signaling.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tofacitinib in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO vehicle control.
-
Pre-treat the cells with the different concentrations of Tofacitinib or vehicle for 1-2 hours at 37°C.[13]
-
-
Cytokine Stimulation:
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.[11]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
Strip the membrane and re-probe for total STAT and the loading control.
-
Data Analysis and Interpretation
Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal for each sample. The results should demonstrate a dose-dependent decrease in cytokine-induced STAT phosphorylation in the presence of Tofacitinib. This allows for the calculation of an IC50 value, representing the concentration of the compound required to inhibit the phosphorylation by 50%.
| Treatment Group | pSTAT3 (Relative Density) | Total STAT3 (Relative Density) | pSTAT3 / Total STAT3 Ratio | % Inhibition |
| Unstimulated | 0.1 | 1.0 | 0.1 | - |
| IL-6 Stimulated (Vehicle) | 1.0 | 1.0 | 1.0 | 0% |
| IL-6 + 1 nM Tofacitinib | 0.8 | 1.0 | 0.8 | 20% |
| IL-6 + 10 nM Tofacitinib | 0.5 | 1.0 | 0.5 | 50% |
| IL-6 + 100 nM Tofacitinib | 0.1 | 1.0 | 0.1 | 90% |
| IL-6 + 1 µM Tofacitinib | 0.05 | 1.0 | 0.05 | 95% |
Protocol 2: High-Throughput Analysis of STAT Phosphorylation by Flow Cytometry
This protocol offers a quantitative, high-throughput method to assess the inhibition of STAT phosphorylation at a single-cell level.
Scientific Rationale
Flow cytometry allows for the rapid analysis of a large number of cells, providing statistically robust data. By using fluorochrome-conjugated antibodies specific to phosphorylated STAT proteins, we can quantify the percentage of responding cells and the mean fluorescence intensity (MFI) of the phospho-signal within different cell populations.[11][14] This is particularly useful when working with primary cells like PBMCs, which consist of heterogeneous cell populations.
Caption: Workflow for analyzing pSTAT inhibition by flow cytometry.
Materials
-
Cells: Freshly isolated human PBMCs or whole blood.
-
Compound and Cytokine: As in Protocol 1.
-
Reagents:
-
RPMI-1640 medium.
-
Fixation buffer (e.g., Cytofix).
-
Permeabilization buffer (e.g., Perm Buffer III).[11]
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (e.g., PE-conjugated), and cell surface markers to identify cell populations (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells).
-
Step-by-Step Protocol
-
Cell Preparation:
-
Isolate PBMCs using a density gradient centrifugation method or use heparinized whole blood.
-
Resuspend cells at 1-2 x 10^6 cells per tube.
-
-
Compound Treatment and Cytokine Stimulation:
-
Pre-treat cells with serial dilutions of Tofacitinib or vehicle for 1 hour at 37°C.[14]
-
Stimulate with the appropriate cytokine for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Wash the permeabilized cells twice with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the fluorochrome-conjugated anti-pSTAT antibody and any surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD3+ T-cells) and analyze the MFI of the pSTAT signal.
-
Data Analysis and Interpretation
Calculate the percent inhibition of the pSTAT MFI for each concentration of Tofacitinib relative to the vehicle-treated, cytokine-stimulated control. Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Tofacitinib (nM) | pSTAT5 MFI in CD3+ T-cells | % Inhibition |
| 0 (Unstimulated) | 50 | - |
| 0 (Stimulated) | 1000 | 0% |
| 1 | 750 | 26.3% |
| 10 | 400 | 63.2% |
| 100 | 100 | 94.7% |
| 1000 | 60 | 98.9% |
Protocol 3: T-Cell Proliferation Assay
This protocol assesses the functional consequence of JAK inhibition by measuring the impact of Tofacitinib on T-cell proliferation.
Scientific Rationale
The proliferation of T-cells is a cornerstone of the adaptive immune response and is heavily dependent on cytokine signaling, particularly through the IL-2 receptor, which utilizes the JAK1/JAK3 pathway.[9] By inhibiting this pathway, Tofacitinib is expected to suppress T-cell proliferation. This assay provides a functional readout of the compound's immunosuppressive activity.
Materials
-
Cells: Isolated human PBMCs or a T-cell line.
-
Compound: Tofacitinib stock solution.
-
Stimuli: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, and IL-2.
-
Reagents:
-
Complete RPMI-1640 medium.
-
Cell proliferation dye (e.g., CFSE) or a colorimetric reagent (e.g., WST-1 or MTT).
-
Step-by-Step Protocol
-
Cell Staining (if using CFSE):
-
Label PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.
-
-
Cell Plating and Treatment:
-
Plate the labeled (or unlabeled if using a colorimetric assay) cells in a 96-well plate at 1 x 10^5 cells/well.
-
Add serial dilutions of Tofacitinib or vehicle control.
-
-
Stimulation:
-
Add T-cell stimuli (e.g., 1 µg/mL PHA and 20 ng/mL IL-2).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C.
-
-
Measurement of Proliferation:
-
CFSE Method: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.
-
Colorimetric Method: Add the WST-1 or MTT reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance on a plate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
Data Analysis and Interpretation
For the CFSE method, quantify the percentage of cells that have undergone division. For the colorimetric method, normalize the absorbance readings to the stimulated vehicle control. Calculate the IC50 for the inhibition of proliferation from the dose-response curve. A potent inhibition of T-cell proliferation provides strong evidence for the immunosuppressive potential of Tofacitinib.
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure data validity. Key self-validating components include:
-
Positive and Negative Controls: Each assay includes unstimulated and stimulated vehicle-treated controls to define the dynamic range of the assay.
-
Loading Controls: In Western blotting, probing for total protein and housekeeping proteins ensures that observed changes are not due to loading errors.[11]
-
Dose-Response Analysis: Testing a range of compound concentrations allows for the determination of potency (IC50) and ensures the observed effect is not an artifact of a single high concentration.
By adhering to these principles, researchers can generate reliable and reproducible data on the cellular activity of Tofacitinib and other JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 8. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Neuroprotective Effects of KMO Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kynurenine Pathway and the Rationale for KMO Inhibition in Neurodegeneration
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, accounting for about 95% of its catabolism.[1] This pathway produces several neuroactive metabolites that can have either neuroprotective or neurotoxic effects.[2] A critical enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which is located at a key branch point.[3][4] KMO converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid (QUIN).[5][6] Alternatively, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), which is a neuroprotectant.[5]
In several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, the kynurenine pathway is dysregulated, leading to an imbalance favoring the production of neurotoxic metabolites like 3-HK and QUIN, and a decrease in neuroprotective KYNA.[6][7] This imbalance contributes to excitotoxicity, oxidative stress, and neuroinflammation, all of which are hallmarks of neurodegeneration.[5] KMO, predominantly expressed in microglia, is upregulated under inflammatory conditions, further driving the production of these harmful compounds.[7][8]
By inhibiting KMO, the metabolic flux of kynurenine is shunted away from the neurotoxic branch and towards the production of neuroprotective kynurenic acid.[4][9] This shift in the balance of kynurenine pathway metabolites presents a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory conditions.[9]
Mechanism of Action of KMO Inhibitors
KMO inhibitors work by binding to the active site of the KMO enzyme, preventing it from hydroxylating its substrate, L-kynurenine.[9] This inhibition leads to two key outcomes with therapeutic benefits:
-
Decreased production of neurotoxic metabolites: By blocking the conversion of kynurenine to 3-HK, KMO inhibitors reduce the downstream production of quinolinic acid.[9] Quinolinic acid is a potent NMDA receptor agonist that can lead to excitotoxicity and neuronal cell death.[6] 3-HK itself is also a source of free radicals, contributing to oxidative stress.[5]
-
Increased production of neuroprotective metabolites: The accumulation of kynurenine due to KMO inhibition leads to its increased conversion into kynurenic acid by KAT enzymes.[4][10] Kynurenic acid is an antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate) and the α7 nicotinic acetylcholine receptor, thereby reducing excitotoxicity and conferring neuroprotection.[10]
Interestingly, some KMO inhibitors that do not cross the blood-brain barrier have shown neuroprotective effects in animal models.[3][8] This is thought to occur through the inhibition of peripheral KMO, leading to an increase in circulating kynurenine which can then enter the brain and be converted to the neuroprotective kynurenic acid.[8][11] However, brain-penetrant KMO inhibitors are being developed with the aim of achieving a more direct and potent effect within the central nervous system.[11]
Visualizing the Kynurenine Pathway and KMO Inhibition
Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.
Choosing the Right Animal Model
The selection of an appropriate animal model is critical for the preclinical evaluation of KMO inhibitors. The choice depends on the specific neurodegenerative disease being targeted and the experimental questions being asked. Both genetic and neurotoxin-induced models are commonly used.[12]
| Disease | Animal Model | Induction Method | Key Features | Advantages | Limitations |
| Huntington's Disease | R6/2 Mouse | Transgenic (expresses exon 1 of human huntingtin with expanded CAG repeats) | Rapid and aggressive disease progression, motor deficits, weight loss, premature death.[13] | Rapid screening of therapeutic compounds due to fast progression. | Does not fully recapitulate all aspects of human HD pathology. |
| Q175 Mouse | Knock-in (expresses full-length human huntingtin with expanded CAG repeats) | Slower, more progressive disease phenotype, motor and cognitive deficits.[14] | More closely mimics the genetic context and progression of human HD. | Longer study duration required. | |
| Alzheimer's Disease | APP/PS1 Mouse | Transgenic (expresses human amyloid precursor protein and presenilin-1 with familial AD mutations) | Amyloid plaque deposition, synaptic loss, cognitive deficits.[15] | Well-characterized model for studying amyloid pathology. | Lacks significant tau pathology and neuronal loss seen in human AD. |
| Parkinson's Disease | MPTP Mouse Model | Neurotoxin-induced (systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Selective loss of dopaminergic neurons in the substantia nigra, motor deficits.[12] | Reproducible and relatively rapid induction of parkinsonian features. | Does not model the progressive nature or the full spectrum of non-motor symptoms of PD. |
| Alpha-synuclein Overexpression Model | Transgenic (overexpression of human alpha-synuclein) | Progressive motor deficits, alpha-synuclein aggregation.[16] | Models a key pathological hallmark of PD. | Phenotype can be variable depending on the promoter and transgene copy number. |
Experimental Design and Protocols
A well-designed study to evaluate the neuroprotective effects of a KMO inhibitor should include appropriate controls, a clear timeline, and relevant endpoint measures.
Experimental Workflow Diagram
Caption: A typical experimental workflow for testing KMO inhibitors in vivo.
Protocol 1: Chronic Administration of a KMO Inhibitor in a Transgenic Mouse Model of Neurodegeneration
This protocol provides a general framework that can be adapted for specific models like the R6/2 or APP/PS1 mice.
Materials:
-
Transgenic and wild-type littermate control mice
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week before the start of the experiment. Handle animals daily for several days prior to the first gavage to reduce stress.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, KMO Inhibitor Low Dose, KMO Inhibitor High Dose). Ensure a balanced distribution of sexes and baseline body weights across groups.
-
Drug Preparation: Prepare fresh solutions of the KMO inhibitor and vehicle on each day of administration. The concentration should be calculated based on the average body weight of the animals to ensure a consistent dose volume (e.g., 10 mL/kg).
-
Administration: Administer the KMO inhibitor or vehicle via oral gavage once daily, at the same time each day, for the duration of the study (e.g., 4-12 weeks, depending on the model). For some compounds, administration in medicated food or drinking water may be an alternative.[13]
-
Monitoring: Record body weight and perform a general health check at least twice weekly. Any signs of distress or adverse effects should be noted.
-
Behavioral Testing: Conduct behavioral assessments at baseline and at specified time points during and at the end of the treatment period (see Protocol 2).
-
Tissue Collection: At the end of the study, euthanize animals according to approved protocols. Collect blood (for plasma) and perfuse the animals with saline followed by 4% paraformaldehyde for histological analysis. For biochemical analysis, rapidly dissect the brain on ice and store specific regions (e.g., striatum, hippocampus, cortex) at -80°C.
Protocol 2: Behavioral Assessments for Neuroprotection
The choice of behavioral tests should be tailored to the specific deficits observed in the animal model.
A. Motor Function (Relevant for Huntington's and Parkinson's Disease Models)
-
Rotarod Test:
-
Principle: Assesses motor coordination and balance.
-
Procedure: Place the mouse on a rotating rod that gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall from the rod.
-
Schedule: Train animals for 2-3 consecutive days before the first test. Conduct 3 trials per test day with a 15-20 minute inter-trial interval.[18]
-
B. Learning and Memory (Relevant for Alzheimer's Disease Models)
-
Morris Water Maze (MWM):
-
Principle: Tests spatial learning and memory.
-
Procedure:
-
Acquisition Phase (4-5 days): Place the mouse in a large circular pool of opaque water and allow it to swim to a hidden platform. Record the time taken to find the platform (escape latency). Guide the mouse to the platform if it fails to find it within 60-90 seconds.
-
Probe Trial (24 hours after last acquisition trial): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latency during acquisition and time in the target quadrant during the probe trial.[18]
-
C. Anxiety-like Behavior (Can be a co-morbidity in many models)
-
Elevated Plus Maze (EPM):
-
Principle: Based on the rodent's natural aversion to open, elevated spaces.
-
Procedure: The maze consists of two open arms and two closed arms. Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Analysis: Record the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration is indicative of reduced anxiety.[18]
-
Endpoint Analysis: Key Readouts for Assessing Neuroprotection
Biochemical Analysis
High-Performance Liquid Chromatography (HPLC) for Kynurenine Pathway Metabolites:
-
Objective: To confirm target engagement and measure the biochemical effects of the KMO inhibitor.
-
Protocol Outline:
-
Sample Preparation: Homogenize brain tissue or deproteinize plasma samples with an acid (e.g., trichloroacetic acid).
-
Chromatography: Separate the metabolites on a reverse-phase HPLC column.
-
Detection: Use UV, fluorescence, or electrochemical detectors to quantify tryptophan, kynurenine, kynurenic acid, and 3-hydroxykynurenine.[19]
-
-
Expected Outcome: Successful KMO inhibition should result in a significant decrease in the 3-HK/KYN ratio and a significant increase in the KYNA/KYN ratio in both plasma and brain tissue.[17]
Histological Analysis
Immunohistochemistry (IHC) for Neuronal and Glial Markers:
-
Objective: To visualize and quantify changes in neuronal integrity, synaptic density, and neuroinflammation.[20]
-
Protocol Outline:
-
Sectioning: Cut 30-40 µm thick sections from the fixed brains using a cryostat or vibratome.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with serum.[21]
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently-labeled secondary antibodies.
-
Mount sections with a DAPI-containing medium to label cell nuclei.
-
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify staining intensity or the number of positive cells.
-
Commonly Used IHC Markers:
| Target | Marker | Cellular Location/Function | Relevance to Neurodegeneration |
| Mature Neurons | NeuN (RBFOX3) | Nucleus of most mature neurons.[22] | Used to quantify neuronal loss. |
| Dendrites | MAP2 | Cytoskeleton of dendrites.[22] | A decrease indicates dendritic atrophy and synaptic loss. |
| Synapses | Synaptophysin | Presynaptic vesicles.[20] | A marker for synaptic density; loss is an early event in neurodegeneration. |
| Microglia | Iba1 | Cytoplasm of microglia.[21] | Used to assess microglial activation (changes in morphology and number). |
| Astrocytes | GFAP | Cytoskeleton of astrocytes.[20] | Upregulated in reactive astrogliosis, a hallmark of neuroinflammation. |
Data Interpretation and Troubleshooting
-
Behavioral Data: Ensure that any observed improvements in behavior are not due to non-specific effects on motor activity or motivation. Correlate behavioral outcomes with biochemical and histological data.
-
Biochemical Data: A lack of change in kynurenine pathway metabolites may indicate poor drug exposure (pharmacokinetic issues) or lack of target engagement. Consider measuring drug concentration in plasma and brain tissue.
-
Histological Data: Include appropriate controls (e.g., no primary antibody) to ensure staining specificity.[21] Blinding the experimenter during image acquisition and analysis is crucial to prevent bias.
Conclusion and Future Directions
The use of well-characterized animal models is indispensable for the preclinical validation of KMO inhibitors as a therapeutic strategy for neurodegenerative diseases. The protocols and application notes provided here offer a framework for designing and executing robust in vivo studies. By combining behavioral, biochemical, and histological endpoints, researchers can gain a comprehensive understanding of the neuroprotective effects of their candidate compounds. Future research should focus on the development of brain-penetrant KMO inhibitors and the exploration of their efficacy in a wider range of neurodegenerative and psychiatric disorder models.[9][11]
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Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]
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Al-Haddad, R., et al. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. International Journal of Molecular Sciences, 25(2), 998. [Link]
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Sharma, R., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(11), 3365. [Link]
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Fülöp, B., et al. (2024). Physicochemical Characterization of Kynurenine Pathway Metabolites. International Journal of Molecular Sciences, 25(10), 5406. [Link]
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Creative Bioarray. (2024). How Immunohistochemistry Makes the Invisible Brain Visible?. Creative Bioarray. [Link]
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Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 502(7472), 502-506. [Link]
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Krishnan, A. R., et al. (2020). Kynurenine pathway in Parkinson's disease—An update. Acta Neurologica Scandinavica, 142(5), 415-427. [Link]
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Liu, Y., et al. (2024). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. Nutrients, 16(5), 693. [Link]
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Wang, R., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine, 23(5), 339. [Link]
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Application Notes and Protocols for High-Throughput Screening of Kynurenine 3-Monooxygenase Inhibitors
This technical guide provides a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify inhibitors of kynurenine 3-monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting neurodegenerative and neuroinflammatory diseases.
Introduction: The Critical Role of KMO in the Kynurenine Pathway and Disease
The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals, producing several neuroactive metabolites.[1] Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, represents a critical branch point in this pathway.[2][3] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[1][4] Inhibition of KMO shunts the pathway towards the production of the neuroprotective kynurenic acid, making KMO an attractive therapeutic target for a range of neurological disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][5]
The strategic inhibition of KMO can therefore rebalance the neurotoxic and neuroprotective arms of the kynurenine pathway, offering a promising therapeutic strategy.[6][7] High-throughput screening (HTS) is a powerful approach to identify novel small molecule inhibitors of KMO from large compound libraries.[8][9] This guide details two robust HTS assay methodologies: a fluorescence-based assay and a UV absorbance-based assay.
Caption: The Kynurenine Pathway highlighting the pivotal role of KMO.
High-Throughput Screening Assay Principles
The core principle of the KMO HTS assays described herein relies on monitoring the consumption of the cofactor NADPH, which is directly proportional to KMO enzymatic activity. KMO utilizes NADPH to hydroxylate L-kynurenine.[10] Therefore, a decrease in NADPH concentration signifies KMO activity. Inhibitors of KMO will prevent or reduce this decrease.
-
Fluorescence-Based Assay: This method leverages the intrinsic fluorescence of NADPH. The oxidized form, NADP+, is non-fluorescent. Thus, KMO activity leads to a decrease in fluorescence signal. This assay format is highly sensitive and amenable to HTS.[11]
-
UV Absorbance-Based Assay: This method measures the change in absorbance at 340 nm, the wavelength at which NADPH has a distinct absorbance peak.[12][13] As NADPH is consumed, the absorbance at 340 nm decreases. This method is robust and widely used for enzymes that utilize NAD(P)H cofactors.[14]
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) | Storage |
| Recombinant Human KMO | R&D Systems | 8050-KM | -70°C |
| L-Kynurenine | Sigma-Aldrich | K8625 | -20°C |
| β-NADPH | Sigma-Aldrich | N7505 | -20°C |
| Assay Buffer (e.g., Tris-HCl) | Thermo Fisher Scientific | 15567027 | 4°C |
| Brij-35 | Sigma-Aldrich | B4184 | Room Temperature |
| 384-well Black, Flat-Bottom Plates (Fluorescence) | Corning | 3571 | Room Temperature |
| 384-well UV-Transparent Plates (UV Absorbance) | Corning | 3676 | Room Temperature |
| Known KMO Inhibitor (e.g., Ro 61-8048) | Santa Cruz Biotechnology | sc-203493 | -20°C |
| Compound Libraries | MedChemExpress | HY-L001 | -20°C or -80°C |
Note: The quality of recombinant KMO is critical for assay performance. Ensure the enzyme is highly pure and active.[10][15]
Detailed HTS Protocols
The following protocols are designed for a 384-well plate format, which is a standard for HTS campaigns.[16][17]
Preparation of Reagents
-
1X Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 0.005% Brij-35.
-
KMO Enzyme Stock Solution: Dilute the recombinant human KMO in 1X Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically through enzyme titration experiments but is typically in the range of 10-20 ng/µL.[10]
-
Substrate/Cofactor Mix: Prepare a 2X working solution of L-kynurenine and NADPH in 1X Assay Buffer. Final concentrations in the assay are typically 300 µM L-kynurenine and 200 µM NADPH.
HTS Plate Layout
A robust plate layout is essential for data quality and the identification of plate-specific artifacts.[18]
| Wells | Content | Purpose |
| Columns 1 & 23 | No Enzyme Control (Buffer + Substrate/Cofactor Mix) | Negative Control (0% Inhibition) |
| Columns 2 & 24 | KMO + Substrate/Cofactor Mix (DMSO vehicle) | Positive Control (100% Activity) |
| Columns 3-22 | KMO + Substrate/Cofactor Mix + Test Compound | Screening Wells |
Step-by-Step HTS Workflow
Caption: A generalized workflow for the KMO inhibitor HTS campaign.
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 12.5 µL of the KMO enzyme working solution to columns 2-24. Add 12.5 µL of 1X Assay Buffer to the no-enzyme control wells (columns 1 and 23).
-
Pre-incubation: Centrifuge the plates briefly and pre-incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 12.5 µL of the 2X substrate/cofactor mix to all wells to initiate the enzymatic reaction. The final assay volume will be 25 µL.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection:
Data Analysis and Hit Validation
Data Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[2][9] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unsuitable for HTS |
A Z'-factor consistently above 0.5 is indicative of a high-quality assay suitable for an HTS campaign.[4][19]
Hit Identification
-
Normalization: The raw data from each plate is normalized to the plate-specific controls. The percent inhibition for each test compound is calculated as follows:
% Inhibition = 100 * (Signal_positive_control - Signal_test_compound) / (Signal_positive_control - Signal_negative_control)
-
Hit Selection: A common threshold for primary hit selection is a percent inhibition greater than three times the standard deviation of the positive control wells.[7] For example, a hit could be defined as any compound exhibiting ≥50% inhibition at a single concentration.
Hit Confirmation and Validation
A rigorous hit validation cascade is crucial to eliminate false positives and confirm true inhibitors.[10][20]
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Application Note & Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic Acid in Human Plasma
Introduction
2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid is a small molecule of interest in pharmaceutical research. Accurate and reliable quantification of this compound in biological matrices such as human plasma is paramount for evaluating its pharmacokinetic (PK) and toxicokinetic (TK) properties during drug development. This document provides a comprehensive, step-by-step protocol for a robust and sensitive analytical method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to meet the stringent requirements for bioanalytical method validation as outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[1][2][3]
Principle of the Analytical Method
The quantification of this compound is achieved through a combination of efficient sample cleanup, chromatographic separation, and highly selective detection. The chosen methodology, LC-MS/MS, is the gold standard for small molecule bioanalysis due to its superior sensitivity and specificity.[4][5]
-
Sample Preparation: A solid-phase extraction (SPE) protocol is employed to remove endogenous plasma components like proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer.[6][7]
-
Chromatographic Separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate the analyte of interest from any remaining matrix components and potential metabolites. This separation is crucial for ensuring analytical selectivity.[8]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides highly selective and sensitive detection. The instrument monitors a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS), ensuring unambiguous identification and quantification.
The overall analytical workflow is depicted in the diagram below.
Caption: Overall workflow for the quantification of the analyte in plasma.
Materials and Reagents
| Material | Supplier/Grade |
| This compound Reference Standard (>98% purity) | Manchester Organics (or equivalent) |
| This compound-d5 (Internal Standard, IS) | Custom Synthesis |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Methanol (MeOH) | HPLC or LC-MS Grade |
| Water | Type I, 18.2 MΩ·cm |
| Formic Acid (FA) | LC-MS Grade |
| Human Plasma (K2-EDTA) | BioIVT or other certified vendor |
| Mixed-Mode Cation Exchange SPE Cartridges/Plates | Biotage, Waters, or equivalent |
| 96-well collection plates | Polypropylene |
| Plate sealer/cap mat | |
| Centrifuge (refrigerated) | Capable of >3000 x g |
| Nitrogen Evaporator | |
| HPLC/UHPLC System | Shimadzu, Waters, Agilent, or equivalent |
| Triple Quadrupole Mass Spectrometer | Sciex, Thermo Fisher, Agilent, or equivalent |
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard and the internal standard into separate volumetric flasks. Dissolve in a suitable solvent like Methanol to create a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 Acetonitrile:Water to prepare a series of working standard solutions for spiking into blank plasma to create calibrators and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with Acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and sample extraction.
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of sample preparation is critical to minimize matrix effects, where endogenous components of the biological sample interfere with the ionization of the target analyte.[6][9] While protein precipitation (PPT) is a simpler technique, it often results in insufficient cleanup for sensitive assays. Liquid-liquid extraction (LLE) offers better cleanup but can be labor-intensive and difficult to automate.[10] Solid-phase extraction, particularly using a mixed-mode sorbent, provides the best combination of cleanup, recovery, and potential for automation, making it the recommended choice for this method.[7]
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
Step-by-Step Protocol:
-
Allow plasma samples, calibrators, and QCs to thaw completely at room temperature. Vortex gently and centrifuge at 3,000 x g for 5 minutes at 4°C to pellet any precipitates.
-
In a 96-well plate, aliquot 100 µL of each plasma sample.
-
Add 200 µL of the IS working solution (100 ng/mL in Acetonitrile) to all wells except for the blank matrix samples. This step precipitates proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to pellet the precipitated protein.
-
Place a mixed-mode cation exchange SPE plate on a vacuum manifold.
-
Condition: Add 1 mL of Methanol to each well and allow it to pass through.
-
Equilibrate: Add 1 mL of Type I Water to each well and allow it to pass through.
-
Load: Transfer the supernatant from the protein precipitation plate to the conditioned SPE plate. Apply gentle vacuum to slowly load the entire sample.
-
Wash 1: Add 1 mL of 2% Formic Acid in water to wash away polar interferences.
-
Wash 2: Add 1 mL of Methanol to wash away non-polar interferences like phospholipids.
-
Elute: Place a clean 96-well collection plate in the manifold. Add 1 mL of 5% Ammonium Hydroxide in 50:50 Acetonitrile:Methanol to elute the analyte and IS.
-
Evaporate: Evaporate the eluate to dryness using a nitrogen evaporator at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Seal the plate, vortex, and centrifuge before placing in the autosampler.
LC-MS/MS Instrumentation and Optimized Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined experimentally |
| Analyte (Q1/Q3) | e.g., 276.3 -> 120.1 (Hypothetical) |
| IS (Q1/Q3) | e.g., 281.3 -> 120.1 (Hypothetical) |
| Dwell Time | 100 ms |
Note: The exact m/z values for the precursor (Q1) and product (Q3) ions must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer and performing product ion scans.
Bioanalytical Method Validation
A full method validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[3][11] The validation should be conducted in accordance with the ICH M10 Guideline.[1][3]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is distinguishable from blank (>5x); Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the variability of the measurements. | At 4 QC levels (LLOQ, Low, Mid, High); Accuracy within ±15% of nominal; Precision ≤15% CV. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs must be within ±15%. |
Data Analysis and Reporting
-
Integration: The chromatographic peaks for the analyte and the IS are integrated using the instrument's software.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibrators. A weighted (1/x²) linear regression is typically used.
-
Quantification: The concentration of the analyte in unknown samples (QCs and study samples) is calculated from their peak area ratios using the regression equation of the calibration curve.
-
Run Acceptance: An analytical run is deemed acceptable if the calibrators and at least two-thirds of the QC samples meet the acceptance criteria for accuracy (within ±15% of nominal, ±20% for LLOQ QCs).
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection provides the necessary selectivity and sensitivity for pharmacokinetic and toxicokinetic studies. The outlined validation protocol, based on the ICH M10 guideline, ensures that the method generates reliable, reproducible, and accurate data to support drug development programs.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Experimental design for studying the effects of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid on neuroinflammation
Application Notes & Protocols
Topic: Elucidating the Anti-Neuroinflammatory Potential of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid: A Comprehensive Experimental Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuroinflammation is a critical underlying pathology in a spectrum of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][2] The activation of glial cells, particularly microglia, orchestrates the release of pro-inflammatory mediators that can perpetuate a cycle of neuronal damage.[3] This guide provides a detailed experimental framework for investigating the potential anti-neuroinflammatory effects of a novel test compound, this compound. We present a logical, tiered approach, beginning with robust in vitro screening using microglial cell models to establish efficacy and delineate the mechanism of action, followed by validation in a well-established in vivo model of systemic inflammation. The protocols herein are designed to be self-validating, emphasizing critical controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility. Key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, are targeted for mechanistic investigation.[4][5]
Scientific Background: Key Pathways in Neuroinflammation
Neuroinflammation is primarily driven by the brain's resident immune cells, microglia, and supported by astrocytes.[3] Upon encountering pathological stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells undergo activation.[2][6] This activation triggers intracellular signaling cascades that culminate in the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] Two pivotal pathways governing this response are the NF-κB and NLRP3 inflammasome pathways.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammatory gene transcription.[7][8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), activate the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[8] This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and pro-IL-1β.[4][9]
Caption: Canonical NF-κB Signaling Pathway Activation.
The NLRP3 Inflammasome Pathway
The production of mature, active IL-1β requires a second signal that activates an inflammasome complex.[5] The NLRP3 inflammasome is a multi-protein complex that responds to cellular stress or damage.[10] Its activation leads to the cleavage and activation of Caspase-1. Active Caspase-1 then cleaves pro-IL-1β (generated via the NF-κB pathway) into its mature, secreted form, IL-1β, a potent pyrogenic cytokine.[5][11]
Caption: Two-Signal Model of NLRP3 Inflammasome Activation.
Overall Experimental Design Strategy
Our strategy employs a phased approach to efficiently evaluate the compound's therapeutic potential. We begin with focused in vitro assays to determine bioactivity, optimal concentration, and mechanism of action before committing to more complex in vivo studies.
Caption: Phased Experimental Workflow.
In Vitro Application Notes and Protocols
Objective: To determine if this compound can suppress microglial activation in vitro and to elucidate the underlying molecular mechanism.
Model System: The murine microglial cell line BV-2 is recommended for initial screening due to its ease of culture and robust response to LPS.[12] Key findings should be confirmed in primary microglia cultures.[12][13]
Protocol 3.1: BV-2 Microglia Culture and Treatment
-
Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Seed cells in appropriate plates (e.g., 96-well for cytotoxicity, 6-well for protein/RNA) and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with serum-free DMEM containing the test compound at various concentrations (e.g., 1, 5, 10, 25 µM) or vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.
-
-
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the 'untreated control' group.
-
Incubation: Incubate for the desired time based on the downstream assay (e.g., 6 hours for TNF-α, 24 hours for IL-6/IL-1β/nitrite).
-
Harvest: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Protocol 3.2: Cytotoxicity Assessment (MTT Assay)
Principle: This assay ensures that any observed reduction in inflammatory markers is due to an anti-inflammatory effect, not cell death. It measures the metabolic activity of viable cells.
-
Seed BV-2 cells in a 96-well plate (1x10⁴ cells/well).
-
Treat cells with the test compound at a range of concentrations (e.g., 1 to 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
Data Presentation Example:
| Compound Conc. (µM) | Cell Viability (% of Vehicle) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.9 ± 5.1 |
| 5 | 99.2 ± 3.8 |
| 10 | 97.5 ± 4.2 |
| 25 | 95.3 ± 5.5 |
| 50 | 88.1 ± 6.1 |
| 100 | 55.4 ± 7.3 |
Table 1: Representative data from an MTT assay. Concentrations up to 25 µM are considered non-toxic and suitable for subsequent experiments.
Protocol 3.3: Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.[14][15]
-
Collect supernatant from treated cells (Protocol 3.1).
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Adding standards and samples to an antibody-pre-coated 96-well plate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate to remove unbound material.
-
Adding a biotin-conjugated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Calculate cytokine concentrations by plotting a standard curve.[16]
Protocol 3.4: Western Blot for NF-κB Pathway Proteins
Principle: This protocol assesses the phosphorylation status of IκBα. A decrease in total IκBα and an increase in its phosphorylated form indicate canonical NF-κB pathway activation.
-
Lyse cells treated for a short duration (e.g., 15-30 minutes post-LPS) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (loading control)
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.
In Vivo Application Notes and Protocols
Objective: To confirm the anti-neuroinflammatory efficacy of the test compound in a living animal model.
Model System: The intraperitoneal (i.p.) LPS injection model in mice is a widely used and robust method to induce systemic inflammation and a subsequent neuroinflammatory response.[2][17][18]
Protocol 4.1: Animal Dosing and LPS Challenge
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee.[12]
-
Groups (n=8-10 per group):
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + LPS
-
Group 3: Test Compound (e.g., 10 mg/kg) + LPS
-
Group 4: Test Compound (e.g., 20 mg/kg) + LPS
-
-
Dosing: Administer the test compound or its vehicle (e.g., saline with 5% DMSO, 1% Tween-80) via i.p. injection or oral gavage.
-
Inflammatory Challenge: One hour after compound administration, inject LPS (0.5-1 mg/kg, i.p.).
-
Endpoint: Euthanize animals 4-24 hours post-LPS injection, depending on the endpoint being measured (e.g., 4 hours for brain cytokines, 24 hours for glial activation).
Protocol 4.2: Brain Tissue Collection and Processing
-
Deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
For immunohistochemistry, continue perfusion with 4% paraformaldehyde (PFA). For biochemical assays, omit PFA.
-
Dissect the brain and isolate the hippocampus and cortex.
-
For Biochemical Assays: Snap-freeze the tissue in liquid nitrogen and store at -80°C until homogenization.
-
For Immunohistochemistry: Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.[19]
Protocol 4.4: Immunohistochemistry (IHC) for Glial Activation
Principle: IHC allows for the visualization and quantification of cellular markers within the brain tissue architecture. Ionized calcium-binding adapter molecule 1 (Iba1) is a specific marker for microglia, and Glial Fibrillary Acidic Protein (GFAP) is a marker for reactive astrocytes.[20][21] An increase in the expression and morphological changes (e.g., amoeboid microglia) indicates activation.
-
Section the cryoprotected brain into 30-40 µm coronal sections using a cryostat.
-
Antigen Retrieval: If necessary, perform heat-induced epitope retrieval.
-
Permeabilization: Wash sections in PBS and permeabilize with 0.3% Triton X-100 in PBS.[19]
-
Blocking: Block non-specific binding with a solution containing 5% normal donkey serum and 1% BSA in PBS for 1-2 hours.[20][21]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer:
-
Rabbit anti-Iba1
-
Mouse anti-GFAP
-
-
Secondary Antibody Incubation: Wash sections thoroughly and incubate for 2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Mouse Alexa Fluor 594).
-
Counterstaining: Stain cell nuclei with DAPI.
-
Mounting: Mount sections onto slides with an anti-fade mounting medium.
-
Imaging and Analysis: Capture images using a confocal or fluorescence microscope. Quantify the fluorescence intensity or the number of Iba1/GFAP-positive cells in defined regions (e.g., hippocampus) using image analysis software.[22]
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 is typically considered statistically significant.
Interpretation: A successful compound will significantly reduce LPS-induced cytokine production (in vitro and in vivo), inhibit the activation of the NF-κB and/or NLRP3 pathways, and attenuate microgliosis (Iba1 staining) and astrogliosis (GFAP staining) in the brain without causing cytotoxicity.
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Scheiblich, H., Bousset, L., Schwartz, S., Griep, A., Latz, E., Melki, R., & Heneka, M. T. (2021). Microglial NLRP3 Inflammasome Activation upon TLR2 and TLR5 Ligation by Distinct α-Synuclein Assemblies. The Journal of immunology, 207(8), 2143–2154. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
This guide is designed for researchers, chemists, and drug development professionals to navigate the synthesis of 2,4-Dioxo-4-(4-piperidin-1-yl)phenyl)butanoic acid. We will delve into the core chemistry, provide robust protocols, and offer advanced troubleshooting to help you improve reaction yields and final product purity. Our approach is grounded in mechanistic principles to empower you to make informed, data-driven decisions in your own lab.
Overview of the Synthetic Pathway
The most reliable and common route to synthesize 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid is a two-step process. This process begins with a Claisen condensation, a cornerstone of carbon-carbon bond formation, followed by a straightforward saponification (ester hydrolysis) to yield the final carboxylic acid.
The key starting materials are 4'-(Piperidin-1-yl)acetophenone and a dialkyl oxalate, typically diethyl oxalate. The piperidinyl group, being strongly electron-donating, enhances the nucleophilicity of the parent acetophenone, which can influence reaction kinetics and conditions.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each point details the potential cause and provides a validated solution.
Question: My Claisen condensation (Step 1) yield is low, or the reaction does not go to completion. What are the likely causes and solutions?
Answer: This is a common issue often related to the base, solvent, or reaction equilibrium.
-
Cause 1: Insufficient Base Strength or Stoichiometry. The Claisen condensation is an equilibrium reaction. A stoichiometric amount of a strong base, like sodium ethoxide (NaOEt), is required to drive the reaction forward.[1] The base deprotonates the newly formed β-keto ester, which is more acidic than the starting alcohol, shifting the equilibrium towards the product.[1]
-
Solution: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. Sodium ethoxide is ideal as it does not introduce competing alkoxides. If yields remain low, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF, but be mindful of safety and handling requirements.
-
-
Cause 2: Presence of Water. Alkoxide bases like NaOEt are extremely sensitive to moisture. Any water present will consume the base and inhibit the reaction.
-
Solution: Use anhydrous ethanol, freshly opened or distilled. Dry all glassware in an oven (120°C) for several hours and cool under a stream of dry nitrogen or argon. Prepare the sodium ethoxide solution in situ by reacting clean sodium metal with anhydrous ethanol under an inert atmosphere for the best results.
-
-
Cause 3: Competing Self-Condensation. Although less common for acetophenones compared to aliphatic ketones, self-condensation can occur under certain conditions, leading to byproducts.
-
Solution: Maintain a controlled temperature. Start the reaction at room temperature or slightly below (0-5°C) and only heat if necessary after the initial reaction has proceeded. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Question: I am having difficulty isolating and purifying the ethyl ester intermediate after Step 1. It's an oil, or I see emulsions during workup. How can I resolve this?
Answer: Isolation issues with the β-keto ester are frequent, but manageable with the right techniques.
-
Problem: Oily Product. The ethyl ester intermediate may not crystallize easily, especially if minor impurities are present.
-
Solution 1 (Induce Crystallization): After solvent evaporation, try scratching the inside of the flask with a glass rod at the solvent-air interface.[1] If you have a small amount of pure product from a previous batch, add a seed crystal.
-
Solution 2 (Solvent Trituration): Add a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether). Stir vigorously. The impurities may dissolve while your product solidifies.
-
Solution 3 (Chromatography): If crystallization fails, purify the crude oil using column chromatography on silica gel. Use a solvent system like ethyl acetate/hexanes to separate the product from non-polar impurities and baseline material.
-
-
Problem: Emulsion during Extraction. The piperidinyl group can act as a basic handle, contributing to emulsion formation during the acidic workup.
-
Solution: To break up a stubborn emulsion, add a small amount of brine (a saturated aqueous solution of NaCl).[1] This increases the ionic strength of the aqueous phase, forcing better separation. Let the separatory funnel stand for 15-30 minutes without shaking.
-
Question: The hydrolysis of my ester (Step 2) is slow or incomplete. How can I ensure full conversion to the final acid?
Answer: Incomplete saponification can lead to a mixture of ester and carboxylic acid, complicating purification.
-
Cause 1: Insufficient Hydroxide. Saponification is not catalytic; it requires at least one equivalent of base to react with the ester and another to deprotonate the final carboxylic acid.
-
Solution: Use 1.5 to 2.0 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure the reaction goes to completion.[1]
-
-
Cause 2: Insufficient Reaction Time or Temperature. Ester hydrolysis can be slow at room temperature.
-
Solution: Heat the reaction mixture to reflux (typically in ethanol/water) and monitor its progress using TLC.[1] A typical endpoint is when the starting ester spot completely disappears (usually 1-3 hours).
-
-
Cause 3: Poor Solubility. The ester may not be fully soluble in a purely aqueous solution.
-
Solution: Use a co-solvent system like ethanol/water or THF/water. This ensures the ester and the hydroxide are in the same phase, accelerating the reaction rate.
-
Question: My final product, the carboxylic acid, is difficult to purify and has a low melting point. What can I do?
Answer: Purity issues with the final product often stem from impurities carried over from previous steps or formed during workup.
-
Problem: Co-precipitation of Impurities. During acidification, other acidic or neutral compounds may crash out of solution along with your product.
-
Solution 1 (Recrystallization): This is the most powerful purification technique for solids. Screen various solvents. A good recrystallization solvent is one in which your product is soluble when hot but insoluble when cold. Common choices include ethanol, methanol, acetone, or water/ethanol mixtures.
-
Solution 2 (Hot Filtration): If insoluble impurities are present, perform a hot filtration during recrystallization.[1] Dissolve your crude product in a minimum amount of boiling solvent, then quickly filter it through a pre-heated funnel. The desired product will remain in the filtrate and crystallize upon cooling, leaving the impurities behind.
-
Frequently Asked Questions (FAQs)
Q1: Why is sodium ethoxide in ethanol the preferred base/solvent system for the Claisen condensation? A1: This system is highly effective for several reasons. First, sodium ethoxide is a strong enough base to deprotonate the α-carbon of the 4'-(piperidin-1-yl)acetophenone. Second, using ethanol as the solvent prevents transesterification of the diethyl oxalate reactant. If a different alkoxide base were used (e.g., sodium methoxide in ethanol), it could swap with the ethyl groups on the oxalate, leading to a mixture of products.
Q2: What is the purpose of acidifying the reaction mixture to pH ~1-2 in both workups? A2: In Step 1, acidification protonates the enolate of the β-keto ester, forming the neutral product that can be extracted into an organic solvent. In Step 2, after hydrolysis, the product exists as a sodium carboxylate salt. Acidification is crucial to protonate the carboxylate, forming the neutral carboxylic acid, which is insoluble in water and precipitates out, allowing for its collection by filtration.[1]
Q3: Can I use other dialkyl oxalates, like dimethyl oxalate? A3: Yes, other dialkyl oxalates can be used. However, you must match your alkoxide base to the alkyl group of the oxalate. For example, if you use dimethyl oxalate, you should use sodium methoxide as the base in methanol as the solvent to avoid transesterification.
Q4: How does the electron-donating piperidinyl group affect the reaction compared to synthesizing the unsubstituted 2,4-Dioxo-4-phenylbutanoic acid? A4: The piperidinyl group at the para position is a strong electron-donating group. This increases the electron density on the phenyl ring and, through resonance, can slightly decrease the acidity of the α-protons on the acetophenone. However, its primary effect is activating the ring, which is less relevant for this specific reaction. The slightly altered acidity is usually not significant enough to require drastic changes from the standard procedure for acetophenone itself, but it can make the final products more polar and potentially more challenging to crystallize.
Experimental Protocols & Data
Optimized Reaction Parameters
| Step | Reagent/Parameter | Recommended Value | Rationale & Notes |
| 1. Condensation | Sodium Ethoxide (NaOEt) | 1.1 equivalents | Stoichiometric amount needed to drive equilibrium.[1] |
| Solvent | Anhydrous Ethanol | Prevents quenching of base and avoids transesterification. | |
| Temperature | Room Temp, then 80°C | Initial reaction at RT, followed by heating to ensure completion.[1] | |
| Time | 12-16 hours (overnight) | Allows the reaction to reach equilibrium. Monitor with TLC. | |
| 2. Hydrolysis | Sodium Hydroxide (NaOH) | 1.5 - 2.0 equivalents | Ensures complete saponification of the ester.[1] |
| Solvent | Ethanol / Water (e.g., 2:1) | Co-solvent system to ensure solubility of all reactants. | |
| Temperature | Reflux (~80-90°C) | Increases reaction rate for complete conversion. | |
| Time | 1 - 3 hours | Monitor by TLC until the starting ester is consumed.[1] |
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-(piperidin-1-yl)phenyl)butanoate
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Formation: In the flask, dissolve clean sodium metal (1.1 eq) in anhydrous ethanol under nitrogen to form sodium ethoxide.
-
Reactant Addition: Dissolve 4'-(Piperidin-1-yl)acetophenone (1.0 eq) in anhydrous ethanol and add it to the sodium ethoxide solution.
-
Condensation: Add diethyl oxalate (1.1 eq) dropwise to the mixture over 30 minutes.
-
Reaction: Stir the mixture overnight at room temperature. After overnight stirring, heat the reaction mixture to 80°C for 30 minutes to drive to completion.[1]
-
Workup: Cool the reaction to room temperature and carefully acidify to pH ~2 with dilute sulfuric or hydrochloric acid.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid or oil from ethanol to obtain the pure ester.[1]
Protocol 2: Synthesis of 2,4-Dioxo-4-(4-piperidin-1-yl)phenyl)butanoic acid
-
Saponification: Dissolve the ethyl ester intermediate (1.0 eq) from Protocol 1 in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (1.5-2.0 eq).
-
Heating: Heat the mixture under reflux until TLC analysis shows the complete disappearance of the starting material (typically 1-3 hours).[1]
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2). A precipitate of the desired product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the product in a vacuum oven at a low temperature (40-50°C) to constant weight.
Troubleshooting Workflow Diagram
Caption: Decision-making workflow for troubleshooting.
References
Sources
Technical Support Center: Synthesis of Dioxobutanoic Acids
Welcome to the technical support guide for the synthesis of 2,4-dioxobutanoic acids and their derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic challenges. Dioxobutanoic acids are valuable building blocks, but their synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification.
This guide moves beyond simple protocols to explain the mechanistic basis for these side reactions, offering field-tested solutions and preventative strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and handling 2,4-dioxobutanoic acids?
The core challenge lies in the inherent instability of the β-keto acid moiety. This structure, containing a ketone at the β-position relative to a carboxylic acid, is highly susceptible to degradation, primarily through decarboxylation, where the molecule readily loses carbon dioxide (CO₂), especially upon heating.[1] Furthermore, the starting materials, such as pyruvate esters, are prone to self-condensation reactions, leading to a complex mixture of byproducts.[2][3]
Q2: I'm performing a Claisen condensation to form a dioxobutanoate ester. Why is it critical to use a stoichiometric amount of base?
The Claisen condensation is a reversible reaction. The final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[4] Using a full equivalent of a strong base (like sodium ethoxide) deprotonates the newly formed β-keto ester, shifting the equilibrium towards the product and driving the reaction to completion.[4][5] Without enough base, the reaction will have a poor yield.
Q3: How does pH affect the stability of my final dioxobutanoic acid product in solution?
The stability is highly pH-dependent. The protonated carboxylic acid form is much more prone to decarboxylation than its conjugate base (the carboxylate anion). Therefore, maintaining a neutral to slightly alkaline pH (7.0-7.5) will keep the molecule in its deprotonated, more stable form. Acidic conditions will accelerate degradation.[1]
Troubleshooting Guide: Side Reactions & Solutions
This section provides a detailed look at the most common side reactions, their mechanisms, and specific protocols to mitigate them.
Issue 1: Low Yields and Gas Evolution (Decarboxylation)
Q: My reaction to produce a 2,4-dioxobutanoic acid has a very low yield, and I observe bubbling/gas evolution, especially during workup or heating. What is happening and how can I prevent it?
A: Diagnosis & Mechanism
You are observing classic decarboxylation. As β-keto acids, 2,4-dioxobutanoic acids readily lose CO₂ to form a 3-oxobutanoate derivative. This reaction is often spontaneous and is accelerated by heat and acid. The mechanism proceeds through a concerted, cyclic six-membered transition state, which leads to an enol intermediate that quickly tautomerizes to the more stable ketone.[1][6]
Caption: Mechanism of β-keto acid decarboxylation.
Troubleshooting & Prevention Protocol
To minimize decarboxylation, rigorous temperature and pH control are essential throughout the synthesis, workup, and storage.
Table 1: Recommended Conditions to Minimize Decarboxylation
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -10°C to 0°C | Slows the rate of the spontaneous decarboxylation reaction. |
| Workup pH | 7.0 - 7.5 (use NaHCO₃ wash) | Maintains the compound in its more stable carboxylate form. |
| Solvent Removal | Rotary evaporation at < 30°C or lyophilization | Avoids thermal decomposition. |
| Storage | -80°C, under inert gas (N₂ or Ar) | Drastically slows degradation for long-term storage.[1] |
Step-by-Step Protocol: Low-Temperature Aqueous Workup
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly quench the reaction by adding pre-chilled, saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is between 7.0 and 7.5.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) that has been pre-chilled to 4°C. Perform the extraction quickly.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo with a bath temperature not exceeding 30°C.
-
For final product storage, immediately place the compound in a freezer at -80°C.
Issue 2: Complex Byproduct Mixture (Self-Aldol Condensation)
Q: My synthesis using a pyruvate ester as a starting material is yielding a complex mixture of products that are difficult to separate from my desired dioxobutanoate. What's causing this?
A: Diagnosis & Mechanism
Pyruvate esters possess both an enolizable α-proton and an electrophilic ketone carbonyl, making them highly susceptible to self-aldol addition and subsequent condensation reactions. This can occur under both basic (e.g., Claisen conditions) and Lewis acidic conditions.[2][3] The initial aldol adduct can then dehydrate to form unsaturated diesters or cyclize into lactones, which can further react.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Overcoming solubility issues with 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid in assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid in various experimental assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the accuracy and reproducibility of your results.
Understanding the Molecule: An Amphoteric Compound
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it contains a carboxylic acid moiety (acidic) and a piperidine ring (basic). This dual nature is the primary determinant of its solubility characteristics, which are highly dependent on the pH of the surrounding medium.
-
Acidic Group: The carboxylic acid (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻).
-
Basic Group: The piperidine nitrogen can accept a proton to become a positively charged piperidinium ion.
The ionization state of these groups, and thus the overall charge of the molecule, is governed by their respective pKa values and the pH of the solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in aqueous buffer at neutral pH?
A1: At neutral pH, the compound likely exists as a zwitterion, with both the carboxylic acid and the piperidine groups being ionized, resulting in a net neutral charge. Molecules at their isoelectric point (pI), the pH at which their net charge is zero, often exhibit minimum solubility in aqueous solutions.[1][2][3][4] This is because the strong intermolecular electrostatic attractions between the zwitterions can lead to aggregation and precipitation.
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." While this compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer drastically changes the solvent environment. The high polarity of the aqueous buffer can cause the less polar compound to self-associate and precipitate.[5][6]
Q3: What is the recommended solvent for preparing a stock solution?
A3: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[5] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For some applications where DMSO is not suitable, other organic solvents like ethanol or methanol may be considered, but their solvating power for this specific compound may be lower.
Q4: Can I use pH adjustment to improve the solubility of this compound in my assay?
A4: Yes, pH adjustment is a highly effective strategy for this compound. By shifting the pH of your aqueous buffer away from the compound's isoelectric point, you can increase its solubility.
-
Acidic Conditions (e.g., pH < 4): The carboxylic acid will be protonated (neutral), while the piperidine nitrogen will be protonated (positive charge). The net positive charge will increase solubility.
-
Basic Conditions (e.g., pH > 8): The carboxylic acid will be deprotonated (negative charge), and the piperidine nitrogen will be neutral. The net negative charge will also increase solubility.
Q5: What is the isoelectric point (pI) of this compound?
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility issues with this compound.
Diagram: Solubility Troubleshooting Workflow
Caption: A decision tree for troubleshooting solubility problems.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Add DMSO: Transfer the weighed compound to a sterile tube and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming (optional): If sonication is insufficient, gentle warming in a 37°C water bath for a short period can be attempted. Caution: prolonged heating may degrade the compound.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[5]
Protocol 2: pH-Dependent Solubility Testing
This protocol allows you to determine the optimal pH for solubilizing the compound in your aqueous assay buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
A series of aqueous buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9)
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Test Solutions: In separate microcentrifuge tubes, add a small volume of the DMSO stock solution to each of the different pH buffers to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay (typically ≤ 0.5%).
-
Equilibration: Incubate the tubes at room temperature for a set period (e.g., 1 hour), allowing the solution to equilibrate.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Data Analysis: Plot the measured solubility against the pH of the buffer to identify the pH range with the highest solubility.
Diagram: pH-Dependent Solubility Profile
Caption: Illustrative U-shaped solubility curve for an amphoteric compound.
Advanced Solubilization Strategies
If pH adjustment is not feasible or sufficient for your assay, consider the following advanced strategies.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility.[7]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Method: The compound and cyclodextrin are typically co-dissolved in an aqueous buffer and allowed to equilibrate. The optimal ratio of compound to cyclodextrin needs to be determined empirically.
-
Considerations: Ensure that the cyclodextrin itself does not interfere with your assay.
Co-solvents and Formulation Approaches
For in vivo studies or complex cellular assays, more advanced formulation strategies may be necessary.
-
Co-solvents: The use of water-miscible organic solvents in addition to DMSO, such as ethanol, polyethylene glycol (PEG), or propylene glycol, can sometimes improve solubility. However, the concentration of these co-solvents must be carefully controlled to avoid cellular toxicity.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed by dissolving the compound in a mixture of oils, surfactants, and co-solvents.[8]
Data Summary Table
| Strategy | Mechanism of Action | Advantages | Potential Disadvantages | Recommended for |
| pH Adjustment | Increases the population of charged, more soluble species. | Simple, cost-effective, and often highly effective. | May not be compatible with assays sensitive to pH changes. | Biochemical and cell-based assays where pH can be controlled. |
| DMSO Stock | Solubilizes the compound in a high-concentration organic solvent. | Allows for the preparation of high-concentration stock solutions. | Can cause precipitation upon dilution in aqueous buffers; cytotoxic at high concentrations. | Standard practice for most in vitro assays. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic compound, increasing its aqueous solubility. | Can significantly increase aqueous solubility without using organic co-solvents. | The cyclodextrin may interfere with the assay; requires optimization. | Assays where organic solvents must be minimized. |
| Co-solvent Systems | Modifies the polarity of the aqueous buffer to better accommodate the compound. | Can improve solubility for challenging compounds. | Increased risk of solvent-induced artifacts and cytotoxicity. | In vitro and in vivo studies, with careful validation. |
References
- Zwitter Ion and Isoelectric point: How to Explain. (n.d.). Biochemistry Den.
-
Amino acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
We know that at the isoelectric point, the molecule has no net charge. It is the pH at which a zwitterion is uncharged. How this phenomenon may affect its solubility? And what happens if the pH is above the isoelectric point? (2023, October 22). Quora. Retrieved from [Link]
-
At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? (2020, August 19). Quora. Retrieved from [Link]
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). BenchChem. Retrieved from a relevant chemical supplier's technical resources.
-
How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (2025, June 1). ResearchGate. Retrieved from [Link]
-
Isoelectric point and zwitterions (video). (n.d.). Khan Academy. Retrieved from [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). BenchChem. Retrieved from a relevant chemical supplier's technical resources.
Sources
- 1. biochemden.com [biochemden.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Optimizing Reaction Conditions for Claisen Condensation
Welcome to the Technical Support Center for the Claisen Condensation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this fundamental carbon-carbon bond-forming reaction. Here, we move beyond simple textbook descriptions to provide actionable, field-tested insights in a direct question-and-answer format. Our goal is to help you troubleshoot common problems, optimize your reaction conditions, and understand the causality behind each experimental choice to ensure robust and reproducible results.
Fundamental Principles: A Quick Overview
The Claisen condensation is a reaction between two ester molecules (or one ester and another carbonyl compound) in the presence of a strong base to form a β-keto ester or a β-diketone[1][2]. The reaction's success hinges on three key criteria:
-
Enolizable Ester : At least one of the reacting esters must possess α-hydrogens to form a nucleophilic enolate[2][3].
-
Appropriate Base : The base must be strong enough to deprotonate the ester but must not induce unwanted side reactions like saponification or transesterification[4][5][6].
-
Driving the Equilibrium : The final step, an irreversible deprotonation of the newly formed β-keto ester, is crucial for driving the reaction to completion[7][8][9]. This means the starting ester must have at least two α-hydrogens for the classic reaction to yield a stable product.
Below is a diagram illustrating the core mechanism.
Caption: A simplified workflow of the Claisen condensation mechanism.
Frequently Asked Questions (FAQs)
Q1: Why is a full stoichiometric equivalent of base required for the Claisen condensation, whereas the Aldol condensation can be base-catalyzed?
A: This is a critical point of distinction. The overall equilibrium for the initial steps of the Claisen condensation (enolate formation, nucleophilic attack, and alkoxide elimination) does not strongly favor the product. The reaction is driven to completion by the final deprotonation of the product, a β-keto ester[8][9]. The α-hydrogens of a β-keto ester (pKa ≈ 11) are significantly more acidic than those of the starting ester (pKa ≈ 25)[10]. The alkoxide base used in the reaction readily and irreversibly (in the context of the reaction equilibrium) removes this proton, forming a resonance-stabilized enolate. This final, thermodynamically favorable acid-base reaction acts as a "thermodynamic sink," pulling the entire equilibrium toward the product side[8][10]. Since this step consumes one equivalent of base per mole of product formed, a stoichiometric amount of base is required.
Q2: How do I select the correct base and solvent for my reaction?
A: Base and solvent selection is paramount to avoid critical side reactions.
-
Base Selection: The cardinal rule is to use an alkoxide base where the alkyl group matches the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters)[4][11][12]. Using a different alkoxide (e.g., sodium methoxide with an ethyl ester) will lead to transesterification , resulting in a mixture of ester starting materials and, consequently, a mixture of products[6][13]. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used and are often preferred in "crossed" condensations to control which partner forms the enolate[4][14]. Hydroxide bases (like NaOH or KOH) should never be used, as they will cause saponification (hydrolysis) of the ester[4][6].
-
Solvent Selection: The solvent should be aprotic (like THF, diethyl ether, or DMF) or, if an alcohol is used, it must be the same alcohol that corresponds to the alkoxide base (e.g., ethanol solvent with sodium ethoxide base)[6][15]. This prevents scrambling of the alkoxide base. Anhydrous (dry) conditions are essential to prevent the base from being quenched by water and to avoid ester hydrolysis[15].
| Ester Type | Recommended Base | Recommended Solvent | Potential Issues if Mismatched |
| Ethyl Ester (R-COOEt) | Sodium Ethoxide (NaOEt) | Ethanol (anhydrous), THF, Diethyl Ether | Transesterification, Saponification |
| Methyl Ester (R-COOMe) | Sodium Methoxide (NaOMe) | Methanol (anhydrous), THF, Diethyl Ether | Transesterification, Saponification |
| tert-Butyl Ester (R-COOtBu) | Potassium tert-butoxide (KOtBu) | tert-Butanol (anhydrous), THF, DMF | Transesterification, Saponification |
| General (for directed reactions) | Sodium Hydride (NaH), LDA | THF, Diethyl Ether (anhydrous) | Saponification (if water is present) |
Table 1: Guide to selecting compatible bases and solvents for the Claisen condensation.
Q3: What are the differences between the Classic, Crossed, and Dieckmann condensations?
A: These are all variations of the same fundamental reaction mechanism, differing only in the substrates used.
Caption: Decision guide for different types of Claisen condensations.
-
Classic Claisen: A self-condensation of two identical molecules of an enolizable ester[10].
-
Crossed Claisen: A condensation between two different esters[16]. To be synthetically useful and avoid a complex mixture of four potential products, one of the esters should be non-enolizable (lacking α-hydrogens), such as benzoate, formate, or carbonate esters[1][14]. This ensures it can only act as the electrophile.
-
Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester[17][18]. This method is highly effective for forming stable 5- and 6-membered rings from 1,6- and 1,7-diesters, respectively[19][20].
Troubleshooting Guide
Even carefully planned reactions can fail. This section addresses the most common issues encountered during Claisen condensations.
Q4: My reaction has a very low yield or did not work at all. What went wrong?
A: This is the most frequent issue and can stem from several sources. Use the following workflow to diagnose the problem.
Caption: A systematic workflow for troubleshooting low yields in Claisen condensations.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient base (catalytic amount used).2. Presence of water or protic impurities.3. Base not strong enough.4. Starting ester has only one α-hydrogen.5. Unfavorable equilibrium (steric hindrance). | 1. Use at least one full equivalent of a strong base (e.g., NaH, NaOEt)[8][9].2. Ensure all glassware is oven-dried and use anhydrous solvents[15].3. Switch to a stronger base like NaH or LDA[14].4. The final deprotonation cannot occur, preventing the reaction from being driven to completion[4][7]. A different substrate is needed.5. Increase reaction temperature or time; consider a stronger, less hindered base[15][21]. |
| Complex Mixture of Products | 1. Crossed Claisen attempted with two enolizable esters.2. Transesterification due to mismatched base/ester.3. Competing self-condensation in a Crossed Claisen. | 1. Redesign the synthesis to use one non-enolizable ester partner[1][16].2. Ensure the alkoxide base matches the ester's alcohol portion[4][6][13].3. Use a strong, non-nucleophilic base (like LDA) to pre-form one enolate quantitatively before adding the second ester[2][22]. |
| Dark/Tarry Reaction Mixture | 1. Reaction temperature is too high, causing decomposition.2. Base is too harsh for sensitive functional groups on the substrate. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature)[23].2. Consider a milder base (e.g., NaOEt instead of NaH) or different solvent conditions[15][21]. |
Table 2: Troubleshooting guide for common issues in Claisen condensation reactions.
Q5: My TLC shows multiple spots, and purification is difficult. What are the likely byproducts?
A: A messy reaction is often due to poor control over reactivity.
-
Self-Condensation Products: In a Crossed Claisen, if you mix two enolizable esters (e.g., ethyl acetate and ethyl propionate) with sodium ethoxide, you will get a statistical mixture of four products. Each ester can act as both the nucleophile and the electrophile.
-
Transesterification Products: As mentioned, using NaOMe with ethyl acetate can generate methyl acetate in situ, leading to a mixture of starting materials and products[13].
-
Michael Addition: If your product is an α,β-unsaturated ketone (from a Claisen-Schmidt variant), it can act as a Michael acceptor, leading to further reactions[23].
To minimize these, the best strategy for a Crossed Claisen is a directed reaction :
-
Choose one ester to be the nucleophile.
-
Treat this ester alone with a strong, non-nucleophilic base like LDA at low temperature (e.g., -78 °C) in an aprotic solvent like THF. This quantitatively and irreversibly forms the lithium enolate.
-
Slowly add the second ester (the electrophile) to this pre-formed enolate. This ensures only one desired reaction can occur[2][22].
Experimental Protocols
Protocol 1: Classic Claisen Condensation - Synthesis of Ethyl Acetoacetate
This protocol describes the self-condensation of ethyl acetate using sodium ethoxide.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Ethyl Acetate (anhydrous)
-
6M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add absolute ethanol (e.g., 50 mL). Carefully add sodium metal (e.g., 1.0 eq) in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add anhydrous ethyl acetate (e.g., 3.0 eq) dropwise over 30 minutes with vigorous stirring.
-
Condensation: After the addition is complete, gently heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 6M HCl with stirring until the mixture is acidic (pH ~2-3). This protonates the enolate product[4][22].
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ethyl acetoacetate can be purified by fractional distillation to yield the final product[24].
Protocol 2: Directed Crossed Claisen Condensation
This protocol demonstrates the reaction between a ketone enolate and a non-enolizable ester.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Ethyl Benzoate
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Standard extraction and purification reagents as listed in Protocol 1.
Procedure:
-
LDA Preparation: In a flame-dried flask under an inert atmosphere, cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then allow to warm to 0 °C for 15 minutes to form the LDA solution.
-
Enolate Formation: Cool the LDA solution back down to -78 °C. Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF. Stir for 30-45 minutes at this temperature to ensure complete formation of the lithium enolate.
-
Condensation: Add a solution of ethyl benzoate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir for 1-2 hours, allowing the reaction to proceed.
-
Workup: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Isolation and Purification: Proceed with aqueous workup, extraction, drying, and purification (typically by flash column chromatography) as described in Protocol 1.
References
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation. Retrieved from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]
-
Oregon State University. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Heath, R. J., & Rock, C. O. (2002). The Claisen Condensation in Biology. Natural Product Reports, 19(5), 581-96. Retrieved from [Link]
-
Heath, R. J., & Rock, C. O. (2002). The Claisen Condensation in Biology. ResearchGate. Retrieved from [Link]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
YouTube. (2021). Claisen Condensation: Solvent and Base Choice. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor (PDF). Retrieved from [Link]
-
Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Claisen Reactions. Retrieved from [Link]
- Google Patents. (n.d.). EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
-
Chad's Prep. (n.d.). Claisen Condensation Reactions. Retrieved from [Link]
-
YouTube. (2018). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
JoVE. (2025). Video: Aldol Condensation vs Claisen Condensation. Retrieved from [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
Sources
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- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 12. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Claisen Condensation [organic-chemistry.org]
- 15. fiveable.me [fiveable.me]
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- 17. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 18. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 19. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 20. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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- 24. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
KMO Inhibition Assays: A Technical Support Troubleshooting Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for Kynurenine 3-Monooxygenase (KMO) inhibition assays. As researchers and drug development professionals, you are at the forefront of targeting a critical enzyme in the tryptophan metabolic pathway.[1][2][3] KMO's position at a key branch point makes it a compelling target for neurodegenerative diseases, inflammatory conditions, and oncology.[1][4][5][6][7] Inhibition of KMO can shift the balance from neurotoxic metabolites, like 3-hydroxykynurenine (3-HK) and quinolinic acid, towards the neuroprotective kynurenic acid (KYNA).[1][5][8][9]
However, as with any enzymatic assay, achieving consistent and reliable results can be challenging. This guide is structured to address the specific, nuanced issues you may encounter. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring your troubleshooting is both effective and insightful.
Section 1: Foundational Assay Principles & Common Sticking Points
This section addresses fundamental questions about the assay setup that often contribute to variability.
Q1: My IC50 values are highly variable between experiments. What are the most common culprits?
Inconsistent IC50 values are a frequent frustration and can stem from multiple sources related to assay conditions, reagents, and experimental execution.[10]
Core Areas to Investigate:
-
Reagent Integrity:
-
Enzyme Activity: KMO, particularly mammalian KMO, can be challenging to express and purify due to its membrane-associated nature.[9][11] Ensure your enzyme stock has consistent activity. Qualify each new batch with a standard control inhibitor that has a known, stable IC50.
-
Inhibitor Solubility & Stability: Poor solubility of your test compound in the assay buffer is a major source of error.[10] Precipitated compound is not available to inhibit the enzyme, leading to artificially high and variable IC50 values. Visually inspect for precipitation and consider solvent optimization.
-
Substrate and Cofactor Quality: Use high-purity L-kynurenine and NADPH. Degradation of these reagents will directly impact reaction velocity and, consequently, apparent inhibitor potency.
-
-
Assay Conditions:
-
Substrate Concentration: For competitive inhibitors, the measured IC50 is highly dependent on the substrate concentration relative to its Michaelis-Menten constant (Km).[12][13] To obtain meaningful and comparable IC50 values, it is crucial to run the assay with the L-kynurenine concentration at or below its Km.[12]
-
Incubation Times and Temperature: Pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time must be kept consistent.[10][14] Temperature fluctuations can alter enzyme activity and binding kinetics.[15][16][17]
-
-
Experimental Execution:
-
Pipetting Accuracy: Small volume variations, especially of concentrated inhibitor stocks, can lead to large errors in the final concentration.
-
DMSO Concentration: If using DMSO to dissolve inhibitors, ensure the final concentration is consistent across all wells, including controls. High concentrations of DMSO (>1%) can inhibit enzyme activity.[7]
-
Section 2: Troubleshooting Workflow for Inconsistent IC50 Values
A systematic approach is essential for efficiently diagnosing the root cause of variability. The following workflow guides you through a logical troubleshooting process.
Caption: A workflow for troubleshooting inconsistent IC50 values.
Section 3: Deep Dive into Specific Issues
Q2: My assay signal is low, or the reaction rate is slower than expected. What should I check?
A weak signal or slow reaction velocity points to a problem with one of the core components of the catalytic cycle.
-
Sub-optimal Enzyme Concentration: The enzyme concentration should be high enough to produce a robust signal within the linear range of the instrument but low enough to ensure initial velocity conditions are met. The lowest measurable IC50 is half the enzyme concentration.[12][13]
-
Inactive Enzyme: KMO can lose activity with improper storage or multiple freeze-thaw cycles.[7] Always aliquot your enzyme stock upon receipt.
-
Degraded NADPH: The KMO reaction consumes NADPH, which is monitored by a decrease in absorbance at 340 nm in many assay kits.[7] NADPH is unstable in solution. Prepare it fresh for each experiment.
-
Incorrect Buffer pH: Like all enzymes, KMO has an optimal pH range for activity.[15][16][17] Significant deviations can reduce or eliminate activity. Verify the pH of your final reaction buffer.
Q3: I'm seeing a high background signal in my "no enzyme" or "fully inhibited" control wells. Why?
High background can mask the true signal window of your assay.
-
Substrate Instability: L-kynurenine can undergo non-enzymatic degradation, which might interfere with your detection method.
-
Inhibitor Interference: The test compound itself might absorb light at the detection wavelength. It is crucial to run controls containing the highest concentration of inhibitor without the enzyme to check for this interference.
-
Assay Plate/Buffer Components: Some plastics can autofluoresce, and components in a complex buffer might contribute to the background signal.
Q4: Why are my results from this biochemical assay different from my cell-based assay results?
It is common to observe a potency shift between a purified enzyme assay and a cell-based assay. An inhibitor potent in a biochemical assay may show little to no activity in cells.[18]
Key Reasons for Discrepancies:
| Factor | Biochemical Assay (In Vitro) | Cell-Based Assay (In Situ) |
| Compound Permeability | Not a factor; direct access to the enzyme. | The compound must cross the cell membrane and mitochondrial membrane to reach KMO.[18] |
| Metabolism | Compound is stable for the assay duration. | The compound can be metabolized by cellular enzymes into inactive or active forms. |
| Efflux Pumps | No efflux pumps are present. | Cells can actively pump the compound out, reducing its intracellular concentration. |
| Off-Target Effects | Measures direct inhibition of KMO only. | The compound might inhibit other cellular targets, leading to complex biological responses that mask or alter the effect of KMO inhibition.[18] |
This discrepancy highlights the importance of using both assay types; the biochemical assay confirms direct target engagement, while the cellular assay provides information on bioavailability and the compound's effect in a more complex biological system.[19]
Section 4: Protocols and Best Practices
To ensure self-validating and trustworthy results, adhere to rigorously optimized protocols.
Protocol 1: Qualifying a New Batch of KMO Enzyme
Objective: To confirm the activity of a new enzyme lot and establish a consistent baseline for future experiments.
-
Prepare Reagents:
-
Thaw the new and old (reference) enzyme lots on ice.
-
Prepare fresh assay buffer, L-kynurenine, and NADPH solutions.
-
Prepare a dilution series of a well-characterized control inhibitor (e.g., Ro 61-8048).[8]
-
-
Assay Setup:
-
Set up two parallel plates, one for each enzyme lot.
-
Include the following controls on each plate:
-
100% Activity Control: Enzyme, substrates, buffer, and vehicle (e.g., DMSO).
-
0% Activity Control (Background): Substrates, buffer, and vehicle (no enzyme).
-
-
Add the control inhibitor dilution series to the appropriate wells.
-
-
Execution:
-
Pre-incubate the enzyme with the inhibitor/vehicle for a defined period (e.g., 15 minutes) at a stable temperature.
-
Initiate the reaction by adding the substrates (L-kynurenine and NADPH).
-
Read the plate on a spectrophotometer at 340 nm in kinetic mode for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Normalize the data to your 0% and 100% controls.
-
Fit the dose-response data to a four-parameter logistic curve to determine the IC50 for the control inhibitor for both enzyme lots.
-
-
Acceptance Criteria: The IC50 value for the new enzyme lot should be within a predefined range (e.g., ± 2-fold) of the reference lot.
Section 5: The KMO Catalytic Cycle & Inhibition
Understanding the mechanism of KMO is key to interpreting inhibition data. KMO is a flavoprotein monooxygenase that uses FAD as a cofactor.[6][20]
Caption: Simplified catalytic cycle of Kynurenine 3-Monooxygenase (KMO).
The catalytic cycle involves the binding of L-kynurenine, reduction of the FAD cofactor by NADPH, reaction with molecular oxygen, and subsequent hydroxylation of the substrate.[5][9][11] Some inhibitors can cause "uncoupling," where NADPH is consumed to produce hydrogen peroxide without substrate hydroxylation.[9] This is a critical parameter to assess, as it can be a source of cellular toxicity and may lead to misinterpretation of assay results if only NADPH consumption is measured.
By systematically addressing these potential issues, from reagent quality to data analysis, you can significantly improve the consistency and reliability of your KMO inhibition assays, accelerating your research and development efforts.
References
- What are KMO inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
- KMO Inhibitors | SCBT - Santa Cruz Biotechnology.
-
Amaral, M., et al. (2017-06-12). Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase. Nature Communications. Retrieved from [Link]
-
Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. Retrieved from [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022-01-02). International Journal of Molecular Sciences. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012-05-01). Assay Guidance Manual. Retrieved from [Link]
-
How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. AURA. Retrieved from [Link]
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025-08-20). Retrieved from [Link]
-
Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why?. (2019-01-30). ResearchGate. Retrieved from [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. (2015-09-02). ResearchGate. Retrieved from [Link]
-
Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. (2020-01-20). Retrieved from [Link]
-
Chapter 3.2: Factors that Affect Enzyme Activity. (2020-10-14). YouTube. Retrieved from [Link]
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. (2021-05-26). ResearchGate. Retrieved from [Link]
-
Factors affecting enzyme activity. Monash University. Retrieved from [Link]
-
Mouse KMO(Kynurenine-3-Monooxygenase) ELISA Kit. Retrieved from [Link]
-
7.1.1: Factors Affecting Enzyme Activity. (2022-07-26). Biology LibreTexts. Retrieved from [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019-02-07). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. (2025-08-10). ResearchGate. Retrieved from [Link]
-
Kynurenine 3-monooxygenase. Wikipedia. Retrieved from [Link]
-
KMO Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
(A) Active site titration of kynurenine 3-monooxygenase (KMO)... (2025-08-07). ResearchGate. Retrieved from [Link]
-
Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Characterization of lysate-based assays to measure kynurenine... ResearchGate. Retrieved from [Link]
-
Kynurenine-3-monooxygenase (KMO) broadly inhibits viral infections via triggering NMDAR/Ca2+ influx and CaMKII/ IRF3-mediated IFN-β production. PubMed Central. Retrieved from [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. PubMed Central. Retrieved from [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Nature. Retrieved from [Link]
-
Optimisation of a potency assay for the assessment of immunomodulative potential of clinical grade multipotent mesenchymal stromal cells. Nature. Retrieved from [Link]
Sources
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- 2. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. scbt.com [scbt.com]
- 9. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. superchemistryclasses.com [superchemistryclasses.com]
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- 16. monash.edu [monash.edu]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid in Solution
Welcome to the technical support center for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for assessing and troubleshooting the stability of this compound in solution. Understanding the stability profile of your molecule is critical for ensuring the accuracy and reproducibility of your experimental results.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many pharmaceutical molecules, is primarily influenced by several environmental factors.[3][4] Key factors include:
-
pH of the solution: Keto acids can exhibit pH-dependent stability.[5][6][7] Acidic or basic conditions can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation, including hydrolysis and oxidation.[8]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to UV or visible light.[4] It is crucial to determine the photostability of your compound.
-
Presence of Oxidizing Agents: The chemical structure may be susceptible to oxidation.
-
Solvent System: The choice of solvent can impact the stability of the compound.
Q2: My assay results are inconsistent. Could this be a stability issue?
A2: Inconsistent assay results are a common indicator of compound instability. If the compound degrades in your assay medium or during sample preparation, you will observe a decrease in its concentration over time, leading to poor reproducibility. It is essential to evaluate the stability of the compound under your specific experimental conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: For initial use, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. To minimize degradation, store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. For aqueous working solutions, it is best practice to prepare them fresh for each experiment.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade the compound under more severe conditions than it would typically encounter.[1][2][9] These studies are critical for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing and validating a stability-indicating analytical method.[1][10]
-
Informing decisions on formulation, packaging, and storage conditions.[2]
Troubleshooting Guide: Investigating Instability
This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Issue: I suspect my compound is degrading in my aqueous buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting pH-dependent stability.
Step-by-Step Protocol: pH-Dependent Stability Assessment
-
Prepare Buffers: Prepare a series of buffers covering an acidic, neutral, and basic pH range (e.g., pH 3, 7, and 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of each solution and analyze it immediately using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the initial concentration remaining against time for each pH.
Interpreting the Results:
| pH | % Remaining after 8 hours at RT | Interpretation |
| 3.0 | 75% | Significant degradation in acidic conditions. |
| 7.0 | 98% | Stable in neutral conditions. |
| 9.0 | 85% | Moderate degradation in basic conditions. |
This data would suggest that the compound is most stable at a neutral pH. For your experiments, you should use a buffer system that maintains a pH around 7.
Issue: My compound seems to be sensitive to light.
Troubleshooting Workflow:
Caption: Workflow for assessing photostability.
Step-by-Step Protocol: Photostability Assessment
This protocol is based on the principles outlined in the ICH Q1B guideline.[11][12][13]
-
Sample Preparation: Prepare your compound in the desired solvent system in clear glass or quartz vials.
-
Control Sample: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the unwrapped samples to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., a calibrated photostability chamber).[14] The guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Evaluation: Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the main peak area. A significant difference between the light-exposed and dark control samples indicates photolability.
Comprehensive Forced Degradation Study Protocol
A forced degradation study is essential for a thorough understanding of your compound's stability.[9][10]
Experimental Conditions for Forced Degradation:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at RT or 50-60°C |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at RT or 50-60°C |
| Oxidation | 3% H₂O₂ | 24 hours at RT |
| Thermal Stress | 60°C | 48 hours |
| Photostability | ICH Q1B conditions | As per guideline |
General Procedure:
-
Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL).[9]
-
Expose the solution to each of the stress conditions listed in the table above.
-
At appropriate time points, withdraw samples.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][9]
Analytical Method Considerations
A robust analytical method is crucial for accurate stability assessment. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.
Key features of a stability-indicating HPLC method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any other components in the sample matrix.
-
Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.
-
Accuracy and Precision: The method must provide accurate and reproducible results.
Recommended Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Note: These are starting conditions and should be optimized for your specific compound and potential degradants.
By following these guidelines, you can systematically investigate the stability of this compound, ensuring the integrity of your research and development activities.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 869-880. Retrieved from [Link]
-
Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
-
SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Retrieved from [Link]
-
StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: Temperature. Retrieved from [Link]
-
Slideshare. (n.d.). Drug Stability. Retrieved from [Link]
-
Griffith, C. M., De Haan, D. O., & Kahan, T. F. (2018). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. Environmental Science & Technology, 52(15), 8349–8357. Retrieved from [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
-
Toney, M. D. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications, 190(3), 1066–1072. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Factors Affecting Drug Stability: Temperature – StabilityStudies.in [stabilitystudies.in]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. jordilabs.com [jordilabs.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: A Guide to the Stable Storage of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Welcome to the technical support center for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Proper handling and storage are paramount to obtaining reliable and reproducible experimental results. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Introduction to this compound and its Stability
This compound is a complex organic molecule featuring a β,γ-diketo acid moiety and an N-aryl piperidine ring. This unique combination of functional groups makes the compound susceptible to specific degradation pathways if not stored under optimal conditions. Understanding these potential degradation routes is the first step in preventing them. The primary stability concerns for this molecule are its susceptibility to thermal decarboxylation, oxidation, hydrolysis, and photodegradation.
This guide will delve into the science behind these degradation pathways and provide actionable protocols to maintain the compound's purity and activity over time.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation of this compound?
A1: Visual signs of degradation can include a change in color of the solid compound, often to a yellowish or brownish hue, and a change in its physical state, such as clumping or melting at a lower temperature. For solutions, the appearance of precipitates or a change in color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity of the compound over time.
Q2: I observe a decrease in the expected peak area for my compound during HPLC analysis. Could this be due to degradation?
A2: Yes, a diminishing peak area in your chromatogram is a strong indicator of compound degradation. This suggests that the parent molecule is being converted into one or more degradation products, which may or may not be detectable by your current analytical method. It is advisable to perform a forced degradation study to identify potential degradation products and develop a stability-indicating method.
Q3: What are the primary chemical groups in this compound that are susceptible to degradation?
A3: The two primary sites of instability are the β,γ-diketo acid chain and the N-aryl piperidine ring. The diketo acid moiety is prone to thermal decarboxylation, while the tertiary amine of the piperidine ring is susceptible to oxidation. The entire molecule can also be sensitive to light and hydrolysis.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can significantly accelerate degradation. The most likely thermal degradation pathway is the decarboxylation of the butanoic acid chain. For long-chain fatty acids, thermal hydrolysis can also occur at elevated temperatures. Therefore, storing the compound at low temperatures is critical for its long-term stability.
Q5: Is this compound sensitive to light?
A5: Yes, compounds containing aromatic rings and amine functionalities, such as the N-phenylpiperidine moiety, can be susceptible to photodegradation. Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of degradation products. Therefore, it is essential to protect the compound from light during storage and handling.
Troubleshooting Guide: Common Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Change in solid color (e.g., to yellow/brown) | Oxidation of the piperidine ring or other chromophoric degradation. | Store the compound under an inert atmosphere (argon or nitrogen) and in the dark. Re-purify if necessary. |
| Decreased purity by HPLC | General degradation due to improper storage (temperature, light, air exposure). | Review storage conditions. Ensure the compound is stored at the recommended low temperature, protected from light, and in a tightly sealed container, preferably under an inert atmosphere. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | Perform co-injection with a known standard to confirm the identity of the main peak. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. Conduct a forced degradation study to replicate and identify the impurities. |
| Inconsistent biological assay results | Loss of active compound due to degradation. | Use a freshly prepared solution from a properly stored solid for each experiment. Re-qualify the solid material to confirm its purity and concentration before use. |
| Poor solubility of the solid compound | Formation of insoluble degradation products or polymers. | Filter the solution before use. Consider re-purification of the solid material. |
Recommended Storage Protocols
To ensure the long-term stability of this compound, the following storage conditions are strongly recommended:
Solid Compound Storage
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage (a few weeks), 2-8°C may be acceptable, but is not ideal.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation of the piperidine moiety. If an inert atmosphere is not available, store in a tightly sealed container with a desiccant.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil .
-
Container: Use a tightly sealed, high-quality glass vial.
Solution Storage
-
Solvent: If solution storage is unavoidable, use a dry, aprotic solvent.
-
Temperature: Store solutions at -80°C .
-
Duration: Prepare solutions fresh whenever possible. Avoid long-term storage of solutions, as degradation is often accelerated in solution.
-
Degassing: Before dissolving the compound, consider degassing the solvent to remove dissolved oxygen.
Understanding the Degradation Pathways
A comprehensive understanding of the potential degradation pathways of this compound is crucial for developing effective storage strategies. Based on the chemical nature of its functional groups, we can hypothesize the following degradation routes:
Hypothetical Integrated Degradation Pathway
The degradation of this compound is likely a multi-faceted process involving the interplay of its reactive functional groups. The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Detailed Degradation Mechanisms
The following diagram provides a more detailed look at the potential chemical transformations that can occur.
Caption: Detailed view of potential degradation mechanisms.
Experimental Protocol: Forced Degradation Study
To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Objective: To intentionally degrade this compound to identify degradation products and understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.
-
Conclusion
The stability of this compound is critical for its effective use in research and development. By understanding its potential degradation pathways and implementing the recommended storage and handling protocols, researchers can ensure the integrity of the compound and the reliability of their experimental data. This guide provides a comprehensive framework for preventing degradation, troubleshooting common issues, and proactively assessing the stability of this valuable molecule.
References
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
-
Studies on the synthesis and stability of α-ketoacyl peptides. PubMed Central. Available at: [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
-
(PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. Available at: [Link]
-
Keto-enol tautomerism in the development of new drugs. Frontiers. Available at: [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Addressing Off-Target Effects of Piperidine-Containing Compounds: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous approved drugs.[1][2][3] This six-membered heterocyclic amine offers a versatile framework that can be modified to fine-tune a compound's properties for a wide range of biological targets.[2][4] However, this structural versatility also presents a significant challenge: the potential for off-target effects. Unintended interactions with proteins other than the therapeutic target can lead to adverse drug reactions, toxicity, or reduced efficacy, posing a major hurdle in drug development.[2][5]
This technical support center provides a comprehensive resource for researchers encountering and looking to mitigate the off-target effects of piperidine-containing compounds. Through a series of frequently asked questions and in-depth troubleshooting guides, this document will equip you with the knowledge and experimental strategies to identify, understand, and address these challenges.
Frequently Asked Questions (FAQs)
Q1: What makes piperidine-containing compounds prone to off-target effects?
A1: The primary driver is the basic nitrogen atom within the piperidine ring. This nitrogen can readily form ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) present in the binding pockets of various proteins.[1][5] This can lead to promiscuous binding to unintended receptors, ion channels, and enzymes.[2] Additionally, the overall lipophilicity and three-dimensional shape of the piperidine scaffold can contribute to non-specific binding.
Q2: What are some of the most common off-target liabilities associated with piperidine scaffolds?
A2: While compound-specific, several protein families are frequently implicated in the off-target effects of piperidine-containing drugs. These include:
-
hERG Potassium Channels: Blockade of the human ether-a-go-go-related gene (hERG) channel is a major safety concern, as it can lead to life-threatening cardiac arrhythmias.[6][7][8] The flexible nature and basic nitrogen of many piperidine compounds are key features of the hERG pharmacophore.[8]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes, which are crucial for drug metabolism, can lead to drug-drug interactions and altered pharmacokinetic profiles.[9][10] Piperidine-containing compounds have been shown to inhibit various CYP isoforms.[11][12]
-
G-Protein Coupled Receptors (GPCRs) and Sigma Receptors: The structural motifs in many piperidine compounds allow for interactions with various GPCRs and sigma receptors, which can lead to a range of pharmacological effects.[13][14][15]
Q3: How can I proactively design piperidine compounds with a better off-target profile?
A3: Rational drug design can significantly mitigate off-target liabilities. Key strategies include:
-
Conformational Constraint: Introducing rigidity into the piperidine scaffold, for instance, through the creation of bridged or spirocyclic analogs, can pre-organize the molecule into a conformation that is more selective for the intended target.[1][16]
-
Bioisosteric Replacement: Replacing the piperidine ring with a bioisostere (a different functional group with similar physical or chemical properties) can sometimes maintain on-target activity while improving the off-target profile.[17][18][19][20]
-
Modulation of Physicochemical Properties: Carefully tuning properties like lipophilicity (LogP) and pKa can reduce non-specific binding and improve selectivity.[1]
Troubleshooting Guides
This section provides systematic approaches to address specific experimental challenges related to off-target effects.
Problem 1: My piperidine compound shows unexpected toxicity or a novel phenotype in cell-based assays. How do I determine if this is an on-target or off-target effect?
This is a critical first step in troubleshooting. The following workflow can help you dissect the observed cellular phenotype.
Caption: Workflow to differentiate on-target vs. off-target cellular effects.
Detailed Steps:
-
Confirm On-Target Engagement: First, it is essential to verify that your compound is binding to its intended target in the cellular environment at the concentrations where the phenotype is observed. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[1]
-
Correlate with On-Target Potency: Compare the concentration-response curve of the observed phenotype with the compound's potency (e.g., IC₅₀ or EC₅₀) for its intended target. If the adverse effect only appears at concentrations significantly higher than what's needed for on-target activity, an off-target effect is a strong possibility.[1]
-
Use a Structurally Dissimilar Tool Compound: Employ a known inhibitor of the same target that has a different chemical structure. If this alternative compound does not produce the same phenotype, it strongly suggests your piperidine compound's effects are due to its unique off-target profile.[1]
-
Initiate Off-Target Screening: If the evidence points towards an off-target effect, proceed with a systematic screening cascade to identify the responsible protein(s), as detailed in Problem 2.[1]
Problem 2: How can I systematically identify the specific off-target(s) of my piperidine compound?
A tiered screening approach is the most efficient way to identify potential off-target interactions.
Caption: A tiered strategy for systematic off-target identification.
Recommended Screening Cascade:
-
Tier 1: In Silico (Computational) Profiling:
-
Objective: To generate a preliminary list of potential off-targets based on computational methods.[21][22][23]
-
Methodology: Utilize online tools and software to perform similarity searches against databases of known ligands and to dock your compound into the structures of potential off-targets.[24][25]
-
Outcome: A prioritized list of potential off-targets for experimental validation.
-
-
Tier 2: Focused Panel Screening:
-
Objective: To screen your compound against large, commercially available panels of related proteins, such as kinases or G-protein coupled receptors (GPCRs), which are common off-targets.[1][26]
-
Methodology: These services typically determine the percent inhibition at a single high concentration of your compound, followed by IC₅₀ determination for any significant hits.[26]
-
Outcome: Identification of specific protein families that your compound interacts with.
-
-
Tier 3: Unbiased/Phenotypic Screening:
-
Objective: To identify off-targets without prior bias, based on the cellular phenotype your compound elicits.
-
Methodology: Techniques like cell painting or CRISPR-based screens can reveal the cellular pathways and proteins affected by your compound.[27]
-
Outcome: Provides insights into the mechanism of action and can aid in target deconvolution efforts.
-
-
Hit Validation:
-
Objective: To confirm and quantify the interactions identified in the initial screens.
-
Methodology: Any potential off-targets ("hits") must be validated through dedicated dose-response experiments in either biochemical or cell-based assays to determine their potency (e.g., Kᵢ or IC₅₀).[1]
-
Experimental Protocols
In Vitro hERG Channel Patch-Clamp Assay
Objective: To determine the inhibitory effect of a piperidine-containing compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[28]
-
Record baseline currents before and after the application of the test compound at various concentrations.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current in the presence of different compound concentrations.
-
Plot the percentage of current inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
-
Cytochrome P450 Inhibition Assay
Objective: To assess the inhibitory potential of a piperidine compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Methodology:
-
Reaction Mixture: In a 96-well plate, combine a reaction buffer, human liver microsomes (or recombinant CYP enzymes), and a specific fluorescent probe substrate for the CYP isoform being tested.
-
Compound Addition: Add the test compound at various concentrations or a known inhibitor as a positive control.
-
Initiate Reaction: Start the reaction by adding a NADPH-regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time.
-
Stop Reaction and Read Fluorescence: Terminate the reaction and measure the fluorescence of the metabolized probe.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each compound concentration and determine the IC₅₀ value.
Data Presentation
Table 1: Example Data for On-Target vs. Off-Target Activity
| Compound | On-Target IC₅₀ (nM) | Off-Target (hERG) IC₅₀ (µM) | Selectivity Index (Off-Target/On-Target) |
| Lead Compound A | 15 | 1.2 | 80 |
| Optimized Compound B | 12 | > 50 | > 4167 |
This table illustrates how medicinal chemistry efforts can improve the selectivity of a piperidine-containing compound, thereby reducing its hERG liability.
By employing the strategies and protocols outlined in this guide, researchers can more effectively navigate the challenges posed by the off-target effects of piperidine-containing compounds, ultimately leading to the development of safer and more effective therapeutics.
References
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ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
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Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito. PNAS. [Link]
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a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
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In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. NIH. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. [Link]
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Quantitative characterization of on-target and off-target... Bioskryb Genomics. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
-
Synergizing Off-Target Predictions for In Silico Insights of CENH3 Knockout in Cannabis through CRISPR/Cas. MDPI. [Link]
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Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. Semantic Scholar. [Link]
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Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Request PDF - ResearchGate. [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
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Bioisosterism. Drug Design Org. [Link]
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Curcumin, Piperine, and Capsaicin: A Comparative Study of Spice-Mediated Inhibition of Human Cytochrome P450 Isozyme Activities. PubMed. [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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Piperidine. Wikipedia. [Link]
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(PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. [Link]
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Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI. [Link]
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Structures of selected compounds that bind to the hERG channel. ResearchGate. [Link]
-
Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ChemistrySelect. [Link]
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Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. PMC - NIH. [Link]
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Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. [Link]
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A few examples of piperidine‐based drugs and natural products. ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… OUCI. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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General Principles of Preclinical Study Design. PMC - NIH. [Link]
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Non-clinical assessment of early phase clinical trials General aspects. AFMPS. [Link]
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Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. PMC - NIH. [Link]
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- 21. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
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- 28. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques to Remove Starting Material Contaminants
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing starting material contaminants during the purification of active pharmaceutical ingredients (APIs) and other high-purity compounds. Our focus is on providing practical, field-proven insights to enhance the purity, yield, and efficiency of your purification workflows.
Introduction: The Challenge of Starting Material Contamination
The presence of unreacted starting materials is a common and often challenging issue in chemical and biopharmaceutical purification. These contaminants can be particularly difficult to remove due to their structural similarity to the desired product, leading to co-elution in chromatography or co-precipitation in crystallization.[1] Inadequate removal of starting materials can compromise the safety, efficacy, and regulatory compliance of the final product.[2] This guide is designed to equip you with the knowledge and methodologies to effectively tackle these purification hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial troubleshooting steps for issues related to starting material contamination.
Q1: My target compound and starting material are co-eluting in reversed-phase HPLC. What is my first step?
A1: Co-elution in reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequent challenge when the starting material and product have similar polarities. Your initial approach should be to systematically optimize your existing method before resorting to more complex solutions.
-
Gradient Modification: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.
-
Solvent Strength: Experiment with changing the organic modifier (e.g., from acetonitrile to methanol or a combination). Different solvents can alter the selectivity of the separation.[3]
-
Additive Modification: Vary the concentration or type of mobile phase modifier (e.g., formic acid, trifluoroacetic acid). This can alter the ionization state of your compounds and improve resolution.[3]
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes leading to better separation.[4]
If these adjustments do not yield the desired separation, consider an orthogonal purification strategy.
Q2: What is an orthogonal purification strategy, and why is it effective for removing starting materials?
A2: An orthogonal purification strategy employs multiple purification steps, each based on a different separation mechanism.[5] This is highly effective because if two compounds behave similarly in one system (e.g., based on hydrophobicity in reversed-phase chromatography), they are less likely to behave identically in a system based on a different property, such as charge or size.[5][6]
For instance, if your product and starting material co-elute in RP-HPLC (separation by hydrophobicity), a subsequent ion-exchange chromatography step (separation by charge) could effectively separate them if they have different pKa values.[6] The combined use of orthogonal methods significantly enhances the overall purity of the final product.[5]
Q3: I am observing poor recovery of my target compound after implementing a new purification step to remove starting material. What are the likely causes?
A3: Low recovery can stem from several factors. Systematically investigate the following possibilities:
-
Precipitation on the Column: The sample may be precipitating at the head of the column due to solvent incompatibility or overloading. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Irreversible Binding: Your target compound might be binding irreversibly to the stationary phase. This can occur if the elution conditions are not strong enough to displace it.
-
Degradation: The purification conditions (e.g., pH, temperature, exposure to the stationary phase) might be causing the degradation of your target compound.
-
Incorrect Fraction Collection: The elution profile of your target may have shifted under the new conditions, causing you to miss the relevant fractions.
Q4: Can I use crystallization to remove starting material contaminants?
A4: Yes, crystallization is a powerful and commonly used technique for purifying solid compounds and can be very effective at removing starting material contaminants.[2][7] The principle relies on the differential solubility of the product and the impurity in a given solvent system.[7] The goal is to find a solvent where the target compound is soluble at high temperatures but sparingly soluble at room or low temperatures, while the starting material remains in the "mother liquor."[7] For challenging separations, a mixed solvent system (a solvent and an anti-solvent) can be employed to induce crystallization.[7]
Q5: How do I choose the right purification technique to separate my product from the starting material?
A5: The choice of technique depends on the physicochemical properties of your product and the starting material. A systematic approach is recommended:
-
Analyze the Properties: Determine the differences in properties between your product and the starting material. Key properties to consider are polarity, charge (pKa), size, and solubility.
-
Select a Primary Technique: Based on the most significant difference, choose a primary purification method. For example, if there is a large difference in polarity, chromatography (normal or reversed-phase) is a good starting point.[6]
-
Consider Orthogonal Methods: If the primary method is insufficient, select a secondary, orthogonal method. For instance, if you start with reversed-phase chromatography (polarity), consider ion-exchange chromatography (charge) or size-exclusion chromatography (size) as a subsequent step.[6][8]
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific purification techniques in a question-and-answer format.
Guide 1: Troubleshooting Chromatography
Q: My product and starting material peaks are broad and show significant tailing in HPLC. What should I do?
A: Peak tailing can be caused by several factors. Follow this systematic troubleshooting approach:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | The analyte may have secondary interactions with the silica backbone of the stationary phase. Try adding a competing base (for basic compounds) or increasing the buffer strength in your mobile phase.[4] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. |
| Column Degradation | The column may be voided or contaminated. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate pH | Ensure the mobile phase pH is appropriate for your analyte and the column chemistry. |
| Dead Volume | Check all fittings and tubing for leaks or excessive length, which can contribute to peak broadening.[9] |
Experimental Protocol: Column Flushing to Remediate Contamination
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase column, a typical sequence is:
-
20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of 100% Methylene Chloride.
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of your mobile phase without buffer.
-
-
Equilibrate the column with your starting mobile phase conditions for at least 30 column volumes.
-
Reconnect the detector and test the column performance with a standard.
Q: I'm using affinity chromatography to purify a tagged protein, but the starting material (un-tagged protein) is still present in the eluate. Why is this happening?
A: Contamination in affinity chromatography can be due to non-specific binding or inefficient washing.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | The starting material may be binding non-specifically to the resin. Increase the salt concentration (e.g., NaCl) in your binding and wash buffers to disrupt ionic interactions. You can also add a non-ionic detergent (e.g., Tween 20) to the wash buffer. |
| Inefficient Washing | The wash steps may not be stringent enough to remove all unbound and non-specifically bound proteins. Increase the volume of the wash buffer or the number of wash steps.[10] |
| Protein-Protein Interactions | The starting material may be interacting with your tagged target protein. Try to disrupt these interactions by modifying the buffer conditions (e.g., adjusting pH or salt concentration). |
| Resin Overload | Overloading the column with too much crude lysate can lead to unbound target protein and increased non-specific binding. Reduce the amount of lysate loaded onto the column. |
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}
Caption: Troubleshooting logic for affinity chromatography.
Guide 2: Troubleshooting Crystallization
Q: I've performed a crystallization, but my product is still contaminated with starting material. How can I improve the purity?
A: Co-crystallization or trapping of impurities can occur. Here are some strategies to enhance purity:
-
Recrystallization: A single crystallization may not be sufficient. Performing a second crystallization on the obtained crystals can significantly improve purity.[7]
-
Slower Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool more slowly to promote the formation of purer crystals.
-
Solvent System Optimization: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find a system that maximizes the solubility difference between your product and the starting material.[7]
-
Trituration: If the starting material is significantly more soluble in a particular solvent than your product, you can wash the solid product with this solvent (either at room temperature or heated) to dissolve the impurity.[7]
Experimental Protocol: Trituration for Impurity Removal
-
Place the impure solid product in a flask.
-
Add a small amount of a solvent in which the starting material is soluble, but the product is poorly soluble.
-
Stir the slurry at a controlled temperature (room temperature or elevated) for a set period (e.g., 30-60 minutes).
-
Filter the solid product and wash it with a small amount of fresh, cold solvent.
-
Dry the purified solid and analyze its purity.
References
- Vertex AI Search. (2025). Strategies for Managing API Impurities in Drug Development. Pharma Times Official.
- Arborpharmchem. (n.d.). API Isolation Methods From Nature to Medicine.
- Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Zamann Pharma Support GmbH. (n.d.).
- SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview.
- Santai Technologies. (n.d.).
- Abcam. (n.d.).
- Patsnap. (2025).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Waters Corporation. (2025).
- Wikipedia. (n.d.).
- Chattopadhyaya, I., & Malhotra, E. (2011). TROUBLESHOOTING IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- Biology LibreTexts. (2025). 3.
- University of Alberta. (n.d.).
- Validated Biosystems. (2006). The Secrets of Orthogonal Process Design.
- Dong, M. W. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
- Gyros Protein Technologies. (n.d.).
- Qi, S., & Fox, C. B. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield.
- Engineer Fix. (2025).
- Wellt. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
- Drinking Water Inspectorate. (n.d.). Physical removal of contaminants.
- McCalla, E., et al. (2023).
Sources
- 1. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 2. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. validated.com [validated.com]
- 6. santaisci.com [santaisci.com]
- 7. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 8. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. What Are the Steps of Recombinant Protein Purification? [synapse.patsnap.com]
Technical Support Center: Enhancing the Oral Bioavailability of KMO Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Kynurenine 3-Monooxygenase (KMO) inhibitors. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common challenges encountered when aiming to enhance the oral bioavailability of these promising therapeutic agents.
Introduction to KMO and its Inhibitors
The kynurenine pathway (KP) is the primary metabolic route for tryptophan, an essential amino acid.[1][2][3] This pathway produces several bioactive metabolites, some of which are neuroprotective, while others can be neurotoxic.[4][5] Kynurenine 3-monooxygenase (KMO) is a critical enzyme in this pathway that converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[6][7][8]
In various neurodegenerative and inflammatory diseases, the KP is often dysregulated, leading to an overproduction of these harmful metabolites.[4][9] KMO inhibitors are being investigated as a therapeutic strategy to rebalance the pathway by reducing the production of neurotoxic compounds and increasing the levels of the neuroprotective kynurenic acid.[6][10][11][12] However, a significant hurdle in the clinical development of KMO inhibitors is their often poor oral bioavailability.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of KMO inhibitors?
A1: The low oral bioavailability of KMO inhibitors, like many small molecules, can typically be attributed to one or more of the following factors:
-
Poor Aqueous Solubility: Many KMO inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution, which is a prerequisite for absorption.[13][14][15]
-
Low Intestinal Permeability: The ability of a drug to pass through the intestinal epithelium into the bloodstream can be a limiting factor.[14][15] Some KMO inhibitors may have molecular properties (e.g., size, charge, polarity) that hinder their passive diffusion across cell membranes.
-
Extensive First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein, where they can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.[15]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump absorbed drug molecules back into the gut lumen, reducing net absorption.[15][16]
Q2: How does inhibiting KMO therapeutically rebalance the kynurenine pathway?
A2: KMO is situated at a crucial branching point in the kynurenine pathway.[2] By inhibiting KMO, the conversion of kynurenine to the neurotoxic 3-hydroxykynurenine is blocked.[6][11] This leads to an accumulation of kynurenine, which is then shunted towards an alternative pathway catalyzed by kynurenine aminotransferases (KATs) to produce kynurenic acid, a known neuroprotectant.[6][10] This shift from a neurotoxic to a neuroprotective metabolic output is the primary therapeutic goal of KMO inhibition.[10][12]
Q3: What are the initial in vitro assays I should perform to assess the potential for poor oral bioavailability of my KMO inhibitor?
A3: A well-designed set of initial in vitro experiments can provide valuable insights into the potential oral bioavailability challenges of your compound.[17][18][19][20] Consider the following assays:
-
Kinetic Solubility Assays: Determine the solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to understand its dissolution potential in the GI tract.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput assessment of a compound's passive permeability across an artificial lipid membrane, giving an early indication of its potential for intestinal absorption.[21][22]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It provides information on both passive permeability and the potential for active transport and efflux.[18][20]
-
Liver Microsomal Stability Assay: Incubating your compound with liver microsomes (which contain many drug-metabolizing enzymes) will give you an indication of its susceptibility to first-pass metabolism.[18]
The following diagram illustrates a typical workflow for the initial assessment of a KMO inhibitor's oral bioavailability potential.
Caption: Decision tree for enhancing KMO inhibitor permeability.
Issue 3: My KMO inhibitor is rapidly cleared in liver microsomal stability assays.
Underlying Cause: The compound is likely a substrate for phase I (e.g., cytochrome P450) and/or phase II (e.g., UGTs) metabolizing enzymes in the liver, leading to high first-pass metabolism.
Troubleshooting Strategies:
-
Structural Modification:
-
Concept: In collaboration with medicinal chemists, identify the metabolic "soft spots" on your molecule and modify the structure to block or reduce metabolism at these sites.
-
Example: Deuteration of a metabolically labile C-H bond can sometimes slow the rate of enzymatic cleavage.
-
-
Prodrug Approach:
-
Concept: Design a prodrug that masks the site of metabolism. The prodrug should be stable in the gut and liver but be cleaved to release the active drug in the systemic circulation or at the target site. [15]
-
-
Co-administration with Enzyme Inhibitors:
-
Application: In preclinical studies, co-administering your KMO inhibitor with a known inhibitor of the primary metabolizing enzyme can help to confirm the role of that enzyme in its clearance and improve systemic exposure.
-
Note: This is primarily a tool for preclinical investigation and is generally not a viable long-term clinical strategy due to the risk of drug-drug interactions.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: KMO inhibitor, polymer carrier (e.g., PVP K30), suitable organic solvent (e.g., methanol, acetone).
-
Procedure: a. Accurately weigh the KMO inhibitor and polymer in a predetermined ratio (e.g., 1:4 drug-to-polymer). b. Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask, ensuring a clear solution is formed. c. Attach the flask to a rotary evaporator. d. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). e. Once a solid film is formed, continue drying in a vacuum oven overnight to remove residual solvent. f. Scrape the dried ASD from the flask, gently grind it into a fine powder, and store it in a desiccator.
-
Characterization: a. Confirm amorphicity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). b. Perform a dissolution test comparing the ASD to the crystalline drug in SIF to quantify the improvement in dissolution rate and extent.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): a. Prepare a dosing solution of the KMO inhibitor in transport buffer. b. Add the dosing solution to the apical (upper) chamber of the Transwell® insert. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. f. Analyze the concentration of the KMO inhibitor in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Efflux Assessment (Basolateral to Apical): a. Repeat the experiment in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
- Garg, R., Gupta, G. D. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH.
- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed.
- Excipients for solubility and bioavailability enhancement. (n.d.).
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025).
- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central.
- Promising strategies for improving oral bioavailability of poor w
- Lim, C. K., et al. (2011).
- Excipients for solubility dissolution and perme
- Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. (n.d.). PubMed Central.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). Semantic Scholar.
- Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegener
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- The role of the kynurenine pathway in cardiovascular disease. (2024). Frontiers.
- Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. (n.d.).
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
- What are KMO inhibitors and how do they work?. (2024).
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (n.d.). MDPI.
- Role of Kynurenine Pathway in Oxidative Stress during Neurodegener
- The role of kynurenines in the p
- Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ioniz
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). PubMed Central.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
- Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes.
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. (n.d.). ACS Omega.
- Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. (n.d.). PubMed.
- In vitro models for the prediction of in vivo performance of oral dosage forms. (n.d.).
- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers.
- Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (n.d.). NIH.
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025).
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
- Overcoming poor oral bioavailability of A-803467 in preclinical studies. (n.d.). Benchchem.
- Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931. (n.d.). Benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. (2025).
- KMO Inhibitors. (n.d.). Santa Cruz Biotechnology.
- Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis)
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central.
- Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Str
- Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. (n.d.). MDPI.
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (n.d.). MDPI.
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed.
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Validation & Comparative
A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors: Evaluating the Potency of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid and its Analogs
Introduction: Kynurenine 3-Monooxygenase as a Pivotal Therapeutic Target
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, leading to the production of various bioactive molecules. A critical enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), an FAD-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK). This enzymatic step represents a crucial branch point, as it commits kynurenine to a cascade that can generate neurotoxic metabolites, including the NMDA receptor agonist quinolinic acid.
Inhibition of KMO is a compelling therapeutic strategy for a multitude of disorders, particularly neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's disease. By blocking KMO, the metabolic flux of kynurenine is redirected towards the formation of kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors. This shift from a neurotoxic to a neuroprotective arm of the kynurenine pathway holds significant promise for mitigating neuronal damage and disease progression.
This guide provides a comparative analysis of the potency of various KMO inhibitors, with a special focus on the structural class of 4-phenyl-4-oxobutanoic acids, to which 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid belongs. We will delve into the structure-activity relationships that govern the inhibitory potential of these compounds and provide a standardized protocol for assessing KMO inhibition in a research setting.
The Kynurenine Pathway: A Balancing Act of Neuroprotection and Neurotoxicity
The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the consequences of its inhibition.
Caption: The Kynurenine Pathway and the site of KMO inhibition.
Comparative Potency of KMO Inhibitors
The development of potent and selective KMO inhibitors is a major focus of drug discovery. A variety of chemical scaffolds have been explored, leading to the identification of compounds with inhibitory concentrations (IC50) spanning from the micromolar to the low nanomolar range. The following table summarizes the potency of several well-characterized KMO inhibitors.
| Inhibitor | Chemical Class | IC50 (nM) | Reference(s) |
| Ro 61-8048 | N-(4-Phenylthiazol-2-yl)benzenesulfonamide | 37 | [1] |
| UPF 648 | Benzoylalanine derivative | 20 | [2][3] |
| GSK180 | Oxazolidinone | ~6 | [4][5] |
| m-Nitrobenzoylalanine (m-NBA) | Benzoylalanine derivative | 900 | [6] |
| FCE 28833 | Benzoylalanine derivative | 330 | [1] |
Structure-Activity Relationship (SAR) of 4-Phenyl-4-oxobutanoic Acid Derivatives
The 4-phenyl-4-oxobutanoic acid scaffold has emerged as a promising starting point for the design of KMO inhibitors. Research into this class of compounds has revealed key structural features that are critical for potent inhibition.
A seminal study on 4-phenyl-4-oxo-butanoic acid derivatives highlighted that substitutions on the phenyl ring significantly influence inhibitory activity. For instance, the introduction of electron-withdrawing groups, such as chloro substituents at the 3 and 4 positions of the phenyl ring, as seen in FCE 28833, enhances potency.[1] This suggests that the electronic properties of the phenyl ring play a crucial role in the interaction with the KMO active site.
Experimental Protocol: In Vitro KMO Inhibition Assay
To facilitate the comparative analysis of KMO inhibitors, a standardized and reproducible experimental protocol is essential. The following is a detailed methodology for an in vitro KMO inhibition assay based on the spectrophotometric measurement of NADPH consumption.
Principle
The enzymatic activity of KMO is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the conversion of L-kynurenine to 3-hydroxykynurenine. The rate of NADPH oxidation is directly proportional to KMO activity.
Materials
-
Recombinant human KMO enzyme
-
KMO Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
DMSO (for dissolving the test compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Workflow Diagram
Sources
- 1. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Kynurenine 3-Monooxygenase (KMO) Inhibitors
For researchers and drug development professionals, the journey of bringing a novel therapeutic from concept to clinic is paved with rigorous validation. When targeting an enzyme as critical as Kynurenine 3-Monooxygenase (KMO), establishing a clear and unequivocal mechanism of action is not just a regulatory formality; it is the bedrock of a successful therapeutic program. This guide provides an in-depth, experience-driven framework for validating novel KMO inhibitors, moving beyond simple IC50 values to build a comprehensive evidence package. We will explore a multi-tiered approach, from direct enzyme interaction to cellular and systemic effects, ensuring that each experimental step logically informs the next.
The Central Role of KMO in the Kynurenine Pathway
The Kynurenine Pathway (KP) is the principal route for tryptophan metabolism in mammals, accounting for over 95% of its degradation.[1][2] This pathway is not merely a catabolic route but a critical source of bioactive metabolites that regulate immune responses, neuronal function, and oxidative stress.[3][4] At the heart of this pathway lies a crucial branch point controlled by Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that hydroxylates L-kynurenine.[1][3]
The fate of L-kynurenine determines the balance between two opposing arms of the pathway:
-
The KMO-driven arm: KMO converts L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[5][6] Both 3-HK and QUIN are implicated in oxidative stress and excitotoxicity, contributing to the pathology of neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's.[5][7][8]
-
The alternative arm: In the absence of KMO activity, L-kynurenine is preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), a neuroprotective metabolite that antagonizes glutamate receptors.[1][4]
By inhibiting KMO, the therapeutic goal is to shift the metabolic flux away from the production of neurotoxic 3-HK and QUIN and towards the synthesis of neuroprotective KYNA.[3][4][9] This guide outlines the essential experiments to prove a novel compound achieves this specific mechanism.
Caption: The Kynurenine Pathway, highlighting KMO as a therapeutic target.
Tier 1: Foundational Validation - Direct Enzyme Inhibition
The first step is to unequivocally demonstrate that your compound directly inhibits KMO enzyme activity. While high-throughput screens often use fluorescence or absorbance-based methods, a truly robust validation requires a more direct and specific approach.
Causality Behind Experimental Choices
Simple absorbance assays, which often track the consumption of the cofactor NADPH at 340 nm, are excellent for initial screening but can be prone to artifacts.[8][10][11] Compounds that absorb light at 340 nm, are unstable, or interfere with the NADPH/NADP+ redox cycle can produce false positives or negatives. Therefore, the gold standard for validation is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method directly measures the formation of the product, 3-HK, from the substrate, L-kynurenine, providing unambiguous confirmation of enzyme inhibition with high sensitivity and specificity.[12][13]
Comparison of Biochemical Assay Formats
| Assay Type | Principle | Throughput | Sensitivity & Specificity | Key Insights |
| Spectrophotometric | Measures decrease in NADPH absorbance at 340 nm.[8][11] | High | Moderate; prone to interference. | Initial IC50, enzyme kinetics. |
| Fluorescence-Based | Uses fluorescent probes that react with products or cofactors. | High | Good; can still have compound interference. | HTS, initial IC50 determination.[14] |
| LC-MS/MS | Directly quantifies substrate (L-Kyn) and product (3-HK).[12][13] | Low-Medium | Very High; considered the gold standard. | Definitive IC50, mechanism of inhibition (e.g., competitive), plasma protein binding effects.[15] |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics of the inhibitor to immobilized KMO.[16] | Low | High | Binding affinity (KD), association/dissociation rates (ka/kd), residence time.[16] |
Workflow for Validating Direct KMO Inhibition
Caption: Workflow for IC50 determination using an LC-MS/MS-based biochemical assay.
Experimental Protocol: LC-MS/MS-Based KMO Inhibition Assay
Objective: To determine the IC50 value of a novel inhibitor against recombinant human KMO by directly measuring product formation.
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Test Inhibitor (dissolved in DMSO)
-
Quenching Solution (e.g., 90:10 Acetonitrile:Formic Acid with internal standards)
-
96-well reaction plate
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock of KMO enzyme in assay buffer.
-
Prepare a 10X stock of your test inhibitor's serial dilutions in DMSO.
-
Prepare a 2.5X substrate/cofactor mix containing L-Kynurenine and NADPH in assay buffer. The final concentration of L-kynurenine should be at or near its Km to accurately assess competitive inhibitors.[15]
-
-
Assay Plate Setup:
-
Add 5 µL of 10X inhibitor dilution (or DMSO for controls) to the wells.
-
Add 25 µL of 2X KMO enzyme to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the 2.5X substrate/cofactor mix to all wells. The final reaction volume is 50 µL.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding 100 µL of ice-cold Quenching Solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an analysis plate.
-
Inject the samples onto an LC-MS/MS system.
-
Monitor the specific mass transitions for L-Kynurenine and 3-Hydroxykynurenine.
-
-
Data Analysis:
-
Calculate the amount of 3-HK produced in each well.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Validation - Target Engagement and Phenotypic Response
Demonstrating direct enzyme inhibition is necessary but not sufficient. The next critical phase is to prove that the inhibitor engages KMO within the complex environment of a living cell and produces the intended downstream metabolic changes.
Confirming Target Engagement in Cells
Before measuring metabolic output, it is crucial to confirm that your compound physically interacts with KMO inside a cell. This step provides a direct link between the compound and its intended target, ruling out the possibility that observed phenotypic effects are due to off-target activities.
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring changes in the thermal stability of a protein when a ligand is bound.[17] In the presence of a binding inhibitor, KMO will be stabilized and thus more resistant to heat-induced denaturation. This can be quantified by Western blot or mass spectrometry.
-
NanoBRET™ Target Engagement Assay: This method uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in live cells.[17][18] It requires expressing KMO as a fusion with NanoLuc® luciferase and using a fluorescent tracer that competes with the inhibitor for the binding site.
Measuring the Cellular Phenotypic Readout
The ultimate proof of mechanism in a cellular context is demonstrating that KMO inhibition leads to the expected shift in the kynurenine pathway. This involves treating cells that express KMO (e.g., HEK293 cells overexpressing KMO, or primary cells like human PBMCs or microglia) with the inhibitor and measuring the resulting changes in key metabolites.[13][19][20]
The Self-Validating System: A well-designed cellular assay is a self-validating system. The expected results for a potent and specific KMO inhibitor are:
-
Decrease in the product of KMO: 3-HK
-
Increase in the substrate of KMO: L-Kynurenine (as it is no longer being consumed by KMO)
-
Increase in the shunt metabolite: KYNA (as excess L-Kynurenine is diverted to KATs)
Observing this specific metabolic signature provides powerful evidence of on-target KMO inhibition.
Workflow for Cellular Mechanism of Actiondot
Sources
- 1. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 2. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO) | Semantic Scholar [semanticscholar.org]
- 14. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Dioxobutanoic Acid Derivatives: A Guide for Drug Development Professionals
The dioxobutanoic acid scaffold has emerged as a versatile pharmacophore, yielding derivatives with a broad spectrum of therapeutic potential. This guide provides a comprehensive comparative analysis of the in vitro and in vivo efficacy of dioxobutanoic acid derivatives across key therapeutic areas: antiviral, anticancer, anti-inflammatory, and antifungal. By delving into the underlying mechanisms of action and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the development of this promising class of compounds.
Section 1: Antiviral Efficacy - Targeting Influenza Virus Polymerase
A significant breakthrough in antiviral research has been the identification of 4-substituted 2,4-dioxobutanoic acid derivatives as potent and selective inhibitors of the influenza virus polymerase, specifically targeting the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit.[1][2][3] This enzyme is crucial for the virus's ability to hijack the host cell's machinery for viral mRNA synthesis, making it an attractive target for antiviral therapy.[3]
In Vitro Efficacy
The in vitro potency of these derivatives has been demonstrated through various assays, including transcription inhibition and viral replication yield reduction assays. Several compounds have exhibited 50% inhibitory concentrations (IC50) in the sub-micromolar to low micromolar range.[1][2] For instance, a series of 4-substituted 2,4-dioxobutanoic acids showed IC50 values ranging from 0.18 to 0.71 µM in influenza virus replication assays, which correlated well with their inhibition of in vitro transcription (IC50 values of 0.32 to 0.54 µM).[1]
Table 1: In Vitro Anti-Influenza Efficacy of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
| Compound Class | Assay Type | Target | IC50 Range | Reference |
| 4-Substituted 2,4-Dioxobutanoic Acids | Viral Replication Yield Reduction | Influenza A & B Viruses | 0.18 - 0.71 µM | [1][2] |
| 4-Substituted 2,4-Dioxobutanoic Acids | In Vitro Transcription | Cap-Dependent Endonuclease | 0.2 - 29.0 µM | [3] |
In Vivo Efficacy
The promising in vitro results have been translated into in vivo efficacy in preclinical animal models of influenza infection. In a mouse model of upper respiratory tract challenge with influenza virus, a selected 4-substituted 2,4-dioxobutanoic acid derivative demonstrated a dose-dependent inhibition of viral replication.[1][2] While specific data on the reduction of lung viral titers and improvement in survival rates are often proprietary, the published findings confirm the antiviral efficacy of this class of inhibitors in a living organism.[1] The successful in vivo proof-of-concept validates the influenza virus endonuclease as a viable chemotherapeutic target.[1]
Experimental Protocols
In Vitro Influenza Polymerase Endonuclease Activity Assay:
A detailed protocol for this assay is crucial for screening and characterizing potential inhibitors.
Experimental Workflow: In Vitro Endonuclease Assay
Caption: Workflow for in vitro influenza endonuclease assay.
In Vivo Mouse Model of Influenza Infection:
This model is a standard for evaluating the efficacy of anti-influenza drug candidates.[4][5]
Step-by-Step Methodology:
-
Animal Model: Use specific-pathogen-free BALB/c mice.
-
Infection: Intranasally infect mice with a mouse-adapted strain of influenza A virus.
-
Treatment: Administer the dioxobutanoic acid derivative (e.g., orally or intraperitoneally) at various doses, starting at a predetermined time post-infection. Include a vehicle control group and a positive control group (e.g., oseltamivir).
-
Monitoring: Monitor mice daily for weight loss and survival for a period of 14 days.
-
Viral Titer Determination: At specific time points post-infection (e.g., day 3 and 5), euthanize a subset of mice from each group and collect lung tissue to determine viral titers via plaque assay or TCID50 assay.
-
Data Analysis: Compare weight loss, survival curves, and lung viral titers between the treatment, vehicle, and positive control groups to determine the in vivo efficacy of the test compound.
Section 2: Anticancer Activity - Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Emerging evidence suggests that certain dioxobutanoic acid derivatives may exert their anticancer effects by modulating this key pathway.
In Vitro Efficacy
The in vitro anticancer activity of these derivatives is typically assessed by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (EC50) is a key parameter determined from these assays. In a screen of a kinase inhibitor library against leiomyosarcoma cell lines, compounds targeting the PI3K/Akt/mTOR pathway were found to be the most effective, with many exhibiting EC50 values below 1 µM.[6] While specific dioxobutanoic acid derivatives were not detailed in this particular study, it highlights the potential of targeting this pathway. Other studies on quinazoline-based PI3K/Akt/mTOR inhibitors have shown cytotoxicity towards cancer cell lines in the low and sub-micromolar range.[7]
Table 2: In Vitro Anticancer Efficacy of PI3K/Akt/mTOR Pathway Inhibitors
| Compound Class | Cell Line | Assay Type | IC50/EC50 | Reference |
| PI3K/mTOR Inhibitors | Leiomyosarcoma Cell Lines | Cell Viability | <1 µM | [6] |
| Dimorpholinoquinazoline Derivatives | MCF7 (Breast Cancer) | MTT Assay | Low to sub-micromolar | [7] |
| Various PI3K Inhibitors | U87MG (Glioblastoma), HeLa (Cervical Cancer), HL60 (Leukemia) | Cell Viability | 0.264 - 2.04 µM | [8] |
In Vivo Efficacy
The in vivo anticancer potential of these compounds is evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.[9][10] The primary endpoint is the inhibition of tumor growth. For instance, in a leiomyosarcoma xenograft model, a dual PI3K/mTOR inhibitor, BEZ235, demonstrated a significant reduction in tumor growth compared to the vehicle control.[6] This underscores the therapeutic potential of targeting the PI3K/Akt/mTOR pathway in vivo.
Mechanism of Action and Signaling Pathway
The dioxobutanoic acid derivatives are hypothesized to inhibit one or more key kinases within the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by dioxobutanoic acid derivatives.
Experimental Protocols
In Vitro Cytotoxicity (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dioxobutanoic acid derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Model:
This model is essential for evaluating the in vivo antitumor efficacy of drug candidates.[11][12]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the dioxobutanoic acid derivative and vehicle control according to a predetermined schedule and route.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Section 3: Anti-inflammatory Activity - Modulation of Prostaglandin Synthesis
Certain dioxobutanoic acid derivatives have shown promise as anti-inflammatory agents. Their mechanism of action is believed to involve the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.[13][14]
In Vitro Efficacy
The in vitro anti-inflammatory activity of these compounds can be assessed by their ability to inhibit the production of prostaglandins, such as PGE2, in cell-based assays. For example, a new anti-inflammatory drug, CS-600, a propionate derivative, was shown to inhibit the production of PGE2 and PGF2α in 3T6 fibroblast cell cultures with an IC50 of 1.6 µM for PGE2.[13] While not a dioxobutanoic acid itself, this study highlights a relevant in vitro assay for this class of compounds.
Table 3: In Vitro Anti-inflammatory Efficacy
| Compound Class | Cell Line/System | Target | IC50 | Reference |
| Propionate Derivative (CS-600) | 3T6 Fibroblasts | PGE2 Production | 1.6 µM | [13] |
| NSAIDs | Human Gastric Mucosa | Prostaglandin Synthesis | Varies by drug | [15][16] |
In Vivo Efficacy
The in vivo anti-inflammatory effects of dioxobutanoic acid derivatives are commonly evaluated using rodent models of acute inflammation, such as the carrageenan-induced paw edema and acetic acid-induced writhing tests. In a study on asparacosin A, oral administration at doses of 10, 20, and 40 mg/kg induced significant anti-inflammatory effects in both models.[17]
Table 4: In Vivo Anti-inflammatory Efficacy of Asparacosin A
| Animal Model | Doses (mg/kg) | Effect | Reference |
| Carrageenan-Induced Paw Edema | 10, 20, 40 | Significant inhibition of paw edema | [17] |
| Acetic Acid-Induced Writhing | 10, 20, 40 | Significant anti-nociceptive effects | [17] |
Experimental Protocols
In Vivo Carrageenan-Induced Paw Edema:
This is a widely used model for screening acute anti-inflammatory drugs.[18][19][20][21]
Step-by-Step Methodology:
-
Animal Grouping: Divide rats or mice into control and treatment groups.
-
Compound Administration: Administer the dioxobutanoic acid derivative or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
In Vivo Acetic Acid-Induced Writhing Test:
This model is used to evaluate peripheral analgesic activity.
Step-by-Step Methodology:
-
Animal Grouping: Divide mice into control and treatment groups.
-
Compound Administration: Administer the dioxobutanoic acid derivative or vehicle.
-
Induction of Writhing: After a set time, inject a dilute solution of acetic acid intraperitoneally.
-
Observation: Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions).
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group.
Section 4: Antifungal Activity - Targeting Candida Species
Infections caused by Candida species are a growing public health concern, necessitating the development of new antifungal agents. Derivatives of 4-(het)aryl-2,4-dioxobutanoic acid have been identified as a promising new class of compounds with significant antifungal activity.[22]
In Vitro Efficacy
The in vitro antifungal activity of these derivatives is determined by their minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. In a screening of 1043 compounds, three derivatives of 4-(het)aryl-2,4-dioxobutanoic acid exhibited high antifungal activity against Candida albicans, with MIC50 values of 1.0-2.0 µg/mL and MIC90 values of 7.8-31.2 µg/mL, surpassing the efficacy of the reference drug fluconazole.[22] Other studies have also reported MIC values for various antifungal agents against different Candida species.[23][24]
Table 5: In Vitro Antifungal Efficacy against Candida albicans
| Compound Class | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 4-(het)aryl-2,4-dioxobutanoic Acid Derivatives | 1.0 - 2.0 | 7.8 - 31.2 | [22] |
| Fluconazole | 0.5 | 32 | [23] |
| Voriconazole | 0.0078 | 2 | [23] |
In Vivo Efficacy
While in vivo data for the newly identified 4-(het)aryl-2,4-dioxobutanoic acid derivatives is still emerging, the promising in vitro results warrant further investigation in animal models of candidiasis. A standard model for this is the mouse model of systemic candidiasis. In a study evaluating an oral formulation of amphotericin B, a dose-dependent reduction in the fungal burden in the kidneys and lungs of infected mice was observed, with complete clearance from the lungs at a dose of 2.5 mg/kg/day.[25] This demonstrates the utility of this model for assessing the in vivo efficacy of antifungal compounds.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution):
This is the standard method for determining the MIC of antifungal agents.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the Candida species to be tested.
-
Compound Dilution: Prepare serial dilutions of the dioxobutanoic acid derivative in a microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at a specified temperature for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vivo Mouse Model of Systemic Candidiasis:
This model is used to evaluate the efficacy of antifungal drugs in a systemic infection.[26]
Step-by-Step Methodology:
-
Immunosuppression (Optional): In some models, mice are immunosuppressed to establish a more robust infection.
-
Infection: Infect mice intravenously with a standardized dose of Candida albicans.
-
Treatment: Begin treatment with the dioxobutanoic acid derivative at various doses and schedules. Include a vehicle control and a positive control group (e.g., fluconazole).
-
Monitoring: Monitor the mice for survival and clinical signs of illness.
-
Fungal Burden Determination: At the end of the study, euthanize the mice and collect organs (e.g., kidneys, brain) to determine the fungal burden by plating serial dilutions of tissue homogenates.
-
Data Analysis: Compare the survival rates and organ fungal burdens between the different treatment groups.
Conclusion
Dioxobutanoic acid derivatives represent a highly versatile and promising class of therapeutic agents with demonstrated efficacy across a range of in vitro and in vivo models. Their ability to selectively target key enzymes and signaling pathways in viruses, cancer cells, inflammatory processes, and fungi underscores their potential for further development. This guide has provided a comparative analysis of their efficacy, detailed key experimental protocols, and elucidated their mechanisms of action. As research in this area continues, a deeper understanding of the structure-activity relationships and the translation of preclinical findings to the clinical setting will be crucial for realizing the full therapeutic potential of this remarkable chemical scaffold.
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Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial agents and chemotherapy, 40(5), 1304–1307. [Link]
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Novikova, V. V., Gein, V. L., Bobrovskaya, O. V., & Rudakova, I. P. (2023). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids. ResearchGate. [Link]
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Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. PubMed. [Link]
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Tomassini, J., Selnick, H., Davies, M. E., Armstrong, M. E., Baldwin, J., Bourgeois, M., Hastings, J., Hazuda, D., Lewis, J., McClements, W., Ponticello, G., Radzilowski, E., Smith, G., Tebben, A., & Wolfe, A. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. Antimicrobial agents and chemotherapy, 38(12), 2827–2837. [Link]
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Jiang, H., & Liu, X. (2018). Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development. Acta pharmaceutica Sinica. B, 8(4), 503–515. [Link]
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Siwek, A., Stączek, P., Stefaniuk, D., Wujec, M., & Paneth, P. (2013). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of molecular modeling, 19(11), 4847–4857. [Link]
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Bonomini, A., Mercorelli, B., & Loregian, A. (2020). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. ACS Infectious Diseases, 6(11), 2841-2857. [Link]
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Bonomini, A., Mercorelli, B., & Loregian, A. (2020). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. ACS infectious diseases, 6(11), 2841–2857. [Link]
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Ison, M. G. (2019). Influenza virus polymerase inhibitors in clinical development. Current opinion in virology, 35, 41–52. [Link]
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Tsai, A., & Lee, A. C. (2018). Inhibitors of Influenza A Virus Polymerase. ACS infectious diseases, 4(2), 126–137. [Link]
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Hori, T., Furukawa, I., & Horiguchi, M. (1984). Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo. Biochemical pharmacology, 33(15), 2473–2478. [Link]
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Boyanova, L., Nuneva, K., Markov, G., Gergova, R., & Mitov, I. (2018). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Folia medica, 60(3), 427–433. [Link]
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Wang, M., An, Y., Zhang, Y., Han, Y., Xu, J., Zhang, C., ... & Wang, J. (2024). An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil. Proceedings of the National Academy of Sciences of the United States of America, 121(9), e2317188121. [Link]
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Francis, P., Nam, S., El-Sayes, N., Le, D., Foden, C., Sivakumar, S., ... & Koti, M. (2016). PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma. BMC cancer, 16, 219. [Link]
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Bakulina, O. Y., Sysoeva, A. A., Povarov, I. S., Cheshkov, D. A., Luzina, O. A., Baev, D. S., ... & Shtil, A. A. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 22(16), 8758. [Link]
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Pano-Denia, A., & Betts, A. (2023). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. Frontiers in Pharmacology, 14, 1248916. [Link]
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Siwek, A., Stączek, P., Stefaniuk, D., Wujec, M., & Paneth, P. (2013). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of molecular modeling, 19(11), 4847–4857. [Link]
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Rainsford, K. D., & Willis, C. (1982). Inhibition of prostaglandin synthesis by human gastric mucosa. British journal of pharmacology, 76(4), 569–572. [Link]
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Andes, D., Lepak, A., Nett, J., Lincoln, L., & VanHecker, J. (2016). In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species. Antimicrobial agents and chemotherapy, 60(7), 4141–4146. [Link]
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Gao, H., Korn, J. M., Ferretti, S., Monahan, J. E., Fracasso, P. M., & Monnell, T. E. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of biomolecular screening, 20(7), 849–856. [Link]
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Mezni, A., Aydi, A., Mbarek, A., Damak, M., & Fetoui, H. (2019). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2019, 4357919. [Link]
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Kim, S. H., Park, S., Lee, H. R., Lee, J. H., Kim, C. S., & Kim, J. C. (2020). 2-Alkyl-4-hydroxyquinolines from a Marine-Derived Streptomyces sp. Inhibit Hyphal Growth Induction in Candida albicans. Marine drugs, 18(10), 509. [Link]
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Collier, H. O., McDonald-Gibson, W. J., & Saeed, S. A. (1975). Stimulation of prostaglandin biosynthesis by drugs: effects in vitro of some drugs affecting gut function. British journal of pharmacology, 55(2), 268P–269P. [Link]
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Ullah, W., Uddin, G., Siddiqui, B. S., & Shah, A. J. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in pharmacology, 10, 296. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
Introduction: The Imperative for Rigorous Analytical Cross-Validation
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid, a compound with potential therapeutic applications, the ability to accurately and consistently quantify it in various matrices is the bedrock of safety, efficacy, and quality assessments. An analytical method, however robust, is only as reliable as its validation proves it to be. When multiple analytical techniques are employed across different stages of development—for instance, a high-throughput HPLC-UV method for routine quality control and a highly sensitive LC-MS/MS method for metabolic studies—ensuring their results are concordant is not just good practice; it is a regulatory necessity.
This guide provides an in-depth comparison of two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of protocols to explore the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1] The objective is to demonstrate a cross-validation framework that ensures data generated by either method is reliable, reproducible, and ultimately, interchangeable within defined parameters.[2][3]
The Target Analyte: this compound
To design effective analytical methods, understanding the analyte's structure is critical. The molecule possesses a carboxylic acid group, a phenyl ring, and a piperidinyl moiety, offering multiple sites for chromatographic interaction and spectroscopic detection.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Methodologies
The following protocols are designed to be self-validating by incorporating system suitability tests (SST) as a prerequisite for any sample analysis, ensuring the analytical system is performing adequately on the day of analysis.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for robustness and is suitable for routine quality control and assay determination.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Phosphoric Acid in Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
Rationale : Phosphoric acid is used to control the pH and ensure the carboxylic acid moiety of the analyte is protonated, leading to consistent retention and sharp peak shape. [4]* Chromatographic Conditions :
-
Gradient : 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 35°C
-
Detection Wavelength : 260 nm (determined from UV scan of the analyte)
-
Injection Volume : 10 µL
-
-
System Suitability Test (SST) :
-
Prepare a standard solution of the analyte at a concentration of 50 µg/mL.
-
Perform five replicate injections.
-
Acceptance Criteria :
-
Relative Standard Deviation (RSD) of peak area < 2.0%
-
Tailing factor < 1.5
-
Theoretical plates > 2000
-
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for bioanalysis, impurity profiling at low levels, or as a confirmatory technique.
-
Instrumentation : UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water (LC-MS grade)
-
B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)
-
Rationale : Formic acid is a volatile buffer compatible with mass spectrometry, facilitating efficient ionization in the ESI source. [5]* Chromatographic Conditions :
-
Gradient : 10% B to 95% B over 4 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : ESI Positive
-
MRM Transitions : The precursor ion ([M+H]⁺) and at least two product ions will be determined by infusing a standard solution. A hypothetical transition might be m/z 276.1 → 120.1 (quantifier) and 276.1 → 91.1 (qualifier).
-
Source Parameters : Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
-
-
System Suitability Test (SST) :
-
Prepare a standard solution at a concentration near the lower limit of quantitation (e.g., 1 ng/mL).
-
Perform five replicate injections.
-
Acceptance Criteria :
-
RSD of peak area < 15.0%
-
Signal-to-Noise ratio (S/N) > 10
-
-
Comparative Performance Data
The following tables summarize the validation results for both methods, conducted in accordance with ICH Q2(R2) guidelines. [1][6]
Table 1: Forced Degradation Study Results
| Stress Condition | % Degradation (HPLC-UV) | Degradants Detected (HPLC-UV) | % Degradation (LC-MS/MS) | Degradants Detected (LC-MS/MS) | Peak Purity (HPLC-UV) |
| Acid (1N HCl, 80°C) | 15.2% | 2 | 15.8% | 2 | Pass |
| Base (1N NaOH, RT) | 11.5% | 1 | 11.3% | 1 | Pass |
| Oxidative (30% H₂O₂) | 21.3% | 3 | 22.1% | 4* | Pass |
| Thermal (105°C) | 8.9% | 1 | 9.1% | 1 | Pass |
| Photolytic (UV 254nm) | 5.6% | 1 | 5.5% | 1 | Pass |
*The LC-MS/MS method was able to resolve an additional low-level degradant co-eluting under the main degradant peak in the HPLC-UV method, highlighting its superior specificity.
Table 2: Cross-Validation Parameter Comparison
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Specificity | Stability-indicating. Passed forced degradation. | Highly specific and stability-indicating. | No interference at the retention time of the analyte. |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.995 |
| Range | 1.0 - 200 µg/mL | 0.5 - 500 ng/mL | - |
| LOD | 0.3 µg/mL | 0.15 ng/mL | - |
| LOQ | 1.0 µg/mL | 0.5 ng/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.9% - 101.2% | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | |||
| Repeatability | 0.85% | 1.95% | ≤ 2.0% (Assay), ≤ 15% (Trace) |
| Intermediate Precision | 1.21% | 2.87% | ≤ 3.0% (Assay), ≤ 20% (Trace) |
| Robustness | Robust to minor changes in pH, flow rate. | Robust to minor changes in mobile phase composition. | No significant impact on results. |
Discussion and Field Insights
The data clearly demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for their intended purposes. [7]The cross-validation exercise confirms their concordance and delineates their respective strengths.
-
Specificity : While both methods proved to be stability-indicating, the LC-MS/MS method exhibited superior resolving power, identifying an additional degradation product in the oxidative stress sample. This is a critical insight for drug development professionals, as it suggests that for in-depth impurity profiling or identification of unknown metabolites, LC-MS/MS is the authoritative choice. [8]For routine release testing where known impurities are monitored, the HPLC-UV method is perfectly adequate.
-
Sensitivity : The most significant divergence is in sensitivity. The LC-MS/MS method's limit of quantitation (LOQ) is over three orders of magnitude lower than the HPLC-UV method (0.5 ng/mL vs. 1000 ng/mL). This makes it the only viable option for pharmacokinetic studies or trace-level impurity analysis. The HPLC-UV method, with its µg/mL range, is well-suited for assay and content uniformity testing of the final drug product.
-
Precision and Accuracy : Both methods demonstrated excellent accuracy and precision within their respective validation ranges, meeting the stringent acceptance criteria typical for pharmaceutical analysis. The slightly higher RSD for the LC-MS/MS method is expected, as precision requirements are wider at lower concentrations. The successful cross-validation of accuracy on identical batches confirms that a result of 'X' µg/mL from the HPLC method is equivalent to a result of 'X' µg/mL from the LC-MS/MS method, building confidence in data transfer and comparison across the product lifecycle.
Conclusion and Recommendations
The cross-validation of the HPLC-UV and LC-MS/MS methods for this compound was successful. Both methods are validated and fit for purpose.
-
The HPLC-UV method is recommended as the primary workhorse for routine QC applications , such as drug substance and drug product assay, content uniformity, and release testing, due to its robustness, simplicity, and cost-effectiveness.
-
The LC-MS/MS method is the definitive choice for applications requiring high sensitivity and specificity , including bioanalytical studies (pharmacokinetics), identification of unknown impurities, and characterization of degradation pathways .
This dual-method approach, underpinned by a rigorous cross-validation study, provides a comprehensive and flexible analytical toolkit for the development of this compound, ensuring data integrity from early-stage research through to final product manufacturing.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation Testing Procedure Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: An Introduction To Forced Degradation Studies For Drug Substance & Drug Product Source: Pharmaceutical Online URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
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Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL: [Link]
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Title: Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction Source: IU Indianapolis ScholarWorks URL: [Link]
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Title: Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials Source: National Institutes of Health (NIH) URL: [Link]
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A Head-to-Head Comparison of Scaffolds for Kynurenine 3-Monooxygenase (KMO) Inhibition: A Guide for Researchers
For researchers and drug development professionals navigating the complexities of neurodegenerative and inflammatory diseases, the kynurenine pathway presents a compelling therapeutic target. Central to this pathway is Kynurenine 3-Monooxygenase (KMO), an enzyme that dictates the metabolic fate of L-kynurenine, shunting it towards the production of neurotoxic metabolites.[1][2][3][4] Inhibition of KMO represents a promising strategy to rebalance this pathway, decreasing the formation of harmful compounds and promoting the synthesis of the neuroprotective kynurenic acid (KYNA).[1][2][3][4][5] This guide provides a head-to-head comparison of different chemical scaffolds developed for KMO inhibition, offering supporting experimental data to inform your research and development endeavors.
The Kynurenine Pathway: A Critical Balance
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[4] A key bifurcation in this pathway occurs at L-kynurenine, which can be metabolized by two different enzymes: Kynurenine Aminotransferase (KAT) to produce the neuroprotective KYNA, or KMO to produce 3-hydroxykynurenine (3-HK).[1][6] 3-HK is a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid (QUIN).[2][3] Under normal physiological conditions, a delicate balance is maintained between these two branches. However, in various pathological states, including neurodegenerative diseases and inflammatory conditions, KMO activity is often upregulated, leading to an overproduction of neurotoxic metabolites and a deficit of neuroprotective KYNA.[4][7]
Caption: The Kynurenine Pathway and the central role of KMO.
Comparative Analysis of KMO Inhibitor Scaffolds
The development of KMO inhibitors has led to the exploration of a diverse range of chemical scaffolds. The following sections provide a head-to-head comparison of the most prominent classes, with a focus on their potency, selectivity, and pharmacokinetic properties.
Kynurenine Analogues
The initial wave of KMO inhibitors was rationally designed based on the structure of the endogenous substrate, L-kynurenine.
-
m-Nitrobenzoyl Alanine (m-NBA): One of the first selective KMO inhibitors, m-NBA, demonstrated an IC50 of 0.9 µM.[1] Importantly, it showed selectivity over kynureninase (KYNU), another enzyme in the pathway, with an IC50 greater than 100 µM.[1] The S(+) stereoisomer was later identified as the more active form, with an IC50 of 0.5 µM.[1]
-
FCE 28833: Structure-activity relationship (SAR) studies on the m-NBA scaffold led to the development of FCE 28833, which incorporates a 3,4-dichloro substitution on the phenyl ring. This modification resulted in a significant improvement in potency, with an IC50 of 0.33 µM.[1]
-
UPF 648: To further enhance potency, a cyclopropyl linker was introduced to the benzoylalanine portion of FCE 28833, leading to UPF 648. This rigidification of the structure resulted in a potent KMO inhibitor with an IC50 of 20-40 nM.[1][2][8][9] UPF 648 exhibits excellent selectivity, with 100% inhibition of KMO and only 5% inhibition of KAT at the tested concentrations.[1] However, a significant drawback of many kynurenine analogues, including UPF 648, is their poor ability to cross the blood-brain barrier (BBB).[9]
Sulfonamides
The sulfonamide scaffold represents a highly potent class of KMO inhibitors.
-
Ro 61-8048: A well-characterized example is Ro 61-8048, which displays a potent IC50 of 37 nM.[1][2] While highly effective at inhibiting KMO, Ro 61-8048 exhibits poor brain permeability.[2][5] This limitation has led to the development of prodrug strategies, such as JM6, to improve central nervous system (CNS) exposure.[5] Interestingly, studies have shown that peripheral inhibition of KMO by Ro 61-8048 can still lead to neuroprotective effects in the brain, likely by increasing systemic L-kynurenine levels, which can then cross the BBB and be converted to KYNA.[5]
Pyrimidine Carboxylic Acids
This class of inhibitors was designed to mimic key structural features of earlier KMO inhibitors and has yielded compounds with exceptional potency.
-
6-(3-chlorophenyl)pyrimidine-4-carboxylic acid and its 3,4-dichloro analogue: These compounds have demonstrated sub-nanomolar potency, with IC50 values of 0.5 nM and 0.6 nM, respectively.[1] Their desirable pharmacokinetic profiles make them promising candidates for further therapeutic development.[1]
Other Scaffolds
Several other chemical scaffolds have been investigated for KMO inhibition, including:
-
Pyrroloquinolines: These compounds are moderately active, with IC50 values typically in the range of 20-100 µM.[1]
-
3-Oxo-propanenitriles: The representative compound PNU-168754 from this class has an IC50 of 40 nM.[2]
-
Natural Products: Recent studies have explored natural compounds, such as flavonoids, as potential KMO inhibitors. For instance, 3'-Hydroxy-alpha-naphthoflavone showed an IC50 of 15.85 µM.[10]
Data Summary: Head-to-Head Comparison
| Scaffold Class | Representative Compound | KMO IC50 | Selectivity | Brain Permeability |
| Kynurenine Analogues | m-Nitrobenzoyl Alanine | 0.9 µM[1] | Selective over KYNU (>100 µM)[1] | Poor |
| FCE 28833 | 0.33 µM[1] | - | Poor | |
| UPF 648 | 20-40 nM[1][2][8][9] | Highly selective over KAT[1] | Poor[9] | |
| Sulfonamides | Ro 61-8048 | 37 nM[1][2] | - | Poor[2][5] |
| Pyrimidine Carboxylic Acids | 6-(3,4-dichlorophenyl)pyrimidine-4-carboxylic acid | 0.6 nM[1] | - | Optimized for favorable PK |
| 3-Oxo-propanenitriles | PNU-168754 | 40 nM[2] | - | - |
| Natural Products (Flavonoids) | 3'-Hydroxy-alpha-naphthoflavone | 15.85 µM[10] | - | - |
Experimental Protocols: Measuring KMO Inhibition
A robust and reliable assay is critical for the evaluation of potential KMO inhibitors. The following is a generalized, step-by-step protocol for an in vitro KMO inhibition assay based on monitoring NADPH consumption.
Caption: A generalized workflow for a KMO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X KMO assay buffer from a 3X stock solution.[11]
-
Thaw the KMO enzyme on ice and dilute it to the desired concentration (e.g., 20 µg/ml) in 1X KMO Assay Buffer.[11]
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations. A diluent solution containing the same concentration of solvent (e.g., DMSO) should be used for controls.[11]
-
Prepare a substrate mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted KMO enzyme to the "Positive Control" and "Test Inhibitor" wells. Add assay buffer to the "Blank" well.[11]
-
Add the inhibitor solutions to the "Test Inhibitor" wells and the diluent solution to the "Positive Control" and "Blank" wells.[11]
-
Initiate the reaction by adding the substrate mixture to all wells.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes).[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm using a microplate reader. The decrease in absorbance corresponds to the consumption of NADPH and thus KMO activity.[11]
-
Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Monitoring NADPH Consumption: KMO is an NADPH-dependent monooxygenase. Measuring the decrease in NADPH absorbance at 340 nm provides a direct and continuous readout of enzyme activity.
-
Inclusion of Controls: The "Blank" (no enzyme) and "Positive Control" (no inhibitor) wells are essential for correcting for background absorbance and determining the maximum enzyme activity, respectively. This ensures that the observed inhibition is due to the test compound and not other factors.
-
Fixed Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[12] Therefore, it is crucial to use a fixed and reported concentration of L-kynurenine and NADPH for comparable results.
Concluding Remarks
The inhibition of KMO is a rapidly evolving field with significant therapeutic potential. While early kynurenine analogues provided valuable proof-of-concept, newer scaffolds such as sulfonamides and pyrimidine carboxylic acids have demonstrated remarkable potency. A key challenge that remains is achieving optimal brain permeability for the treatment of neurodegenerative disorders. The development of prodrugs and the exploration of novel scaffolds that can efficiently cross the blood-brain barrier will be critical for the clinical translation of KMO inhibitors. This guide provides a snapshot of the current landscape, and it is imperative for researchers to continue to build upon this knowledge, employing robust experimental methodologies to identify and characterize the next generation of KMO inhibitors.
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A Comparative Guide to Neuroprotective Agents: The Established Profile of Kynurenic Acid versus the Unexplored Potential of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic Acid
In the relentless pursuit of therapeutic interventions for neurodegenerative diseases, the scientific community is in a constant state of evaluating both established and novel chemical entities for their neuroprotective capabilities. This guide provides a detailed comparison between a well-characterized endogenous neuroprotectant, Kynurenic Acid (KYNA), and a novel compound with a paucity of public-domain data, 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid.
This document is structured to first offer an in-depth analysis of the known neuroprotective effects and mechanisms of kynurenic acid, supported by experimental data. Subsequently, it will introduce this compound, and in the absence of existing biological data, propose a comprehensive, field-proven framework for its evaluation as a potential neuroprotective agent. This comparative guide is intended for researchers, scientists, and professionals in drug development, providing both a review of a known entity and a roadmap for the investigation of a new one.
Kynurenic Acid: A Multifaceted Endogenous Neuroprotectant
Kynurenic acid is a metabolite of the essential amino acid tryptophan, produced via the kynurenine pathway.[1][2] It is recognized for its neuroprotective properties, which are primarily attributed to its broad-spectrum antagonism of ionotropic glutamate receptors.[3]
Mechanism of Action
The neuroprotective effects of KYNA are multifaceted, stemming from its ability to modulate several key pathways implicated in neuronal damage:
-
Glutamate Receptor Antagonism: KYNA is a potent antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[3] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a common pathway in many neurodegenerative conditions. By blocking this site, KYNA mitigates excitotoxic neuronal death.[3] It also exhibits antagonistic effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, albeit at higher concentrations.[3]
-
Antioxidant Properties: Beyond receptor antagonism, KYNA has been shown to possess direct antioxidant effects, scavenging reactive oxygen species (ROS) and reducing oxidative stress, another critical factor in neurodegeneration.[4][5]
-
Anti-inflammatory Effects: KYNA has demonstrated anti-inflammatory properties, which may contribute to its neuroprotective profile by modulating immune responses within the central nervous system.[6]
Caption: Kynurenic Acid's multi-target neuroprotective mechanism.
Experimental Evidence for Neuroprotection
The neuroprotective efficacy of KYNA has been demonstrated in a variety of in vitro and in vivo models of neurological disorders.
| Model | Experimental System | Key Findings | Reference |
| Hypoxia-Ischemia | 7-day-old rat pups | Reduced neuronal loss in the hippocampus and cortex.[1] | [1] |
| Parkinson's Disease | MPP+ treated human neuroblastoma cells | Reduced apoptosis and maintained mitochondrial function.[2] | [2] |
| Global Ischemia | Gerbil model | Significantly reduced hippocampal nerve cell loss.[7] | [7] |
Challenges with Kynurenic Acid:
Despite its proven neuroprotective effects, the therapeutic potential of KYNA is limited by its poor penetration of the blood-brain barrier.[3] This has spurred the development of KYNA analogs and prodrugs designed to improve its pharmacokinetic profile.[8]
This compound: A Novel Compound Awaiting Characterization
In contrast to the extensive body of research on kynurenic acid, this compound is a compound for which there is no readily available public data on its biological activity. Its chemical structure, featuring a piperidine ring and a butanoic acid chain, is present in various biologically active molecules, suggesting the potential for neurological effects.[9][10]
Proposed Strategy for Evaluating Neuroprotective Effects
Given the absence of data, a systematic, multi-tiered approach is necessary to evaluate the potential neuroprotective effects of this compound. The following experimental workflow is proposed, using kynurenic acid as a positive control and benchmark.
Caption: A multi-stage workflow for evaluating novel neuroprotective compounds.
Step 1: In Vitro Neuroprotection Assays
Objective: To determine if this compound can protect neurons from common insults that mimic neurodegenerative processes.
Experimental Protocol:
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) will be cultured under standard conditions.
-
Induction of Neuronal Damage: Neuronal death will be induced by exposure to:
-
Glutamate or NMDA to model excitotoxicity.
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to model oxidative stress.
-
-
Treatment: Cells will be pre-treated with a range of concentrations of this compound and kynurenic acid (as a positive control) for a specified duration before the addition of the neurotoxic insult.
-
Assessment of Cell Viability: Cell viability will be quantified using standard assays such as the MTT or LDH assay.
Expected Outcome: A dose-response curve will be generated to determine the EC₅₀ of this compound in protecting neurons from each insult. This will be compared to the EC₅₀ of kynurenic acid.
Step 2: Mechanistic Elucidation
Objective: To identify the potential mechanism(s) by which this compound exerts its neuroprotective effects.
Experimental Protocols:
-
Receptor Binding Assays: To assess the affinity of the compound for glutamate receptors (NMDA, AMPA, kainate) and other relevant CNS targets.
-
Calcium Imaging: To measure changes in intracellular calcium levels in response to excitotoxic stimuli in the presence and absence of the test compound.
-
Oxidative Stress Assays: To quantify the compound's ability to scavenge free radicals (e.g., using a DPPH assay) and to measure its effect on intracellular ROS production in neurons.
-
Mitochondrial Function Assays: To evaluate the compound's effect on mitochondrial membrane potential and ATP production.
Step 3: In Vivo Proof-of-Concept
Objective: To determine if the neuroprotective effects observed in vitro translate to an in vivo model of neurodegeneration.
Experimental Protocol:
-
Animal Model: A relevant animal model of neurodegeneration will be chosen, such as the MPTP model of Parkinson's disease or a stroke model (e.g., middle cerebral artery occlusion).
-
Drug Administration: this compound will be administered systemically (e.g., intraperitoneally or orally) at various doses and time points relative to the induction of the neurological insult.
-
Behavioral Analysis: Motor function and cognitive performance will be assessed using standardized behavioral tests.
-
Histological and Biochemical Analysis: Post-mortem brain tissue will be analyzed to quantify neuronal loss, markers of oxidative stress, and inflammation.
Conclusion
Kynurenic acid stands as a well-validated neuroprotective agent with a clearly defined, multi-target mechanism of action. Its primary limitation is its poor bioavailability to the central nervous system. In contrast, this compound represents an unexplored frontier. The proposed experimental framework provides a rigorous and logical pathway to systematically evaluate its neuroprotective potential. By employing established in vitro and in vivo models and directly comparing its performance against a known neuroprotectant like kynurenic acid, the scientific community can efficiently determine if this novel compound holds promise as a future therapeutic agent for neurodegenerative diseases. This comparative approach, pitting the known against the unknown, is fundamental to advancing the field of neuroprotective drug discovery.
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The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences. [Link]
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Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. International Journal of Molecular Sciences. [Link]
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Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. International Journal of Molecular Sciences. [Link]
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Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. International Journal of Molecular Sciences. [Link]
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Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
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Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. ResearchGate. [Link]
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Discovery of neuroprotective Agents: Potent, brain Penetrating, lipoic acid derivatives for the potential treatment of ischemic stroke by regulating oxidative stress and inflammation - a Preliminary study. Bioorganic Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking New KMO Inhibitors Against Ro 61-8048
Introduction: The Critical Role of KMO in Disease and the Need for Superior Inhibitors
The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation, producing a host of neuroactive and immunomodulatory metabolites.[1][2][3] At a critical juncture of this pathway lies Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][4][5] This reaction is a pivotal control point; inhibiting KMO shunts the pathway away from producing downstream neurotoxic metabolites like the NMDA receptor agonist quinolinic acid (QUIN) and toward the production of the neuroprotective NMDA receptor antagonist kynurenic acid (KYNA).[1][4][5][6]
Given this mechanism, KMO has emerged as a high-value therapeutic target for a spectrum of pathologies, including neurodegenerative diseases like Huntington's and Alzheimer's, neuroinflammatory conditions, and even certain cancers.[4][7][8][9][10]
For years, Ro 61-8048 has served as the gold-standard benchmark inhibitor for KMO research. It is a potent, competitive, and cell-permeable inhibitor with a reported IC50 of 37 nM and a Ki of 4.8 nM.[11][12] While effective in preclinical models, the quest for new chemical entities (NCEs) with improved pharmacological properties—such as enhanced brain penetrance, greater selectivity, and more favorable pharmacokinetics—is paramount.[9]
This guide provides a comprehensive framework for rigorously benchmarking novel KMO inhibitors against Ro 61-8048. It is designed for drug discovery researchers and scientists, offering not just protocols, but the strategic rationale behind a robust inhibitor evaluation cascade.
The Kynurenine Pathway: A Visual Overview
Understanding the strategic position of KMO is essential for appreciating the impact of its inhibition. The following diagram illustrates the major branches of the kynurenine pathway and the pivotal role of KMO.
Caption: The Kynurenine Pathway highlighting KMO as a therapeutic target.
Part 1: Foundational In Vitro Characterization
The initial phase of benchmarking involves a direct comparison of the inhibitory activity of NCEs against Ro 61-8048 using purified recombinant human KMO enzyme. The primary goal is to determine potency (IC50) and the mechanism of inhibition.
Experiment 1: KMO Enzymatic Inhibition Assay (IC50 Determination)
Causality Behind Experimental Choice: This assay is the cornerstone of inhibitor characterization. It provides a quantitative measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. We utilize a spectrophotometric assay that measures the consumption of the KMO cofactor NADPH at 340 nm, which is a direct and reliable readout of enzyme activity.[13][14]
Self-Validating System: The protocol's integrity is maintained by including three critical controls:
-
Negative Control (No Enzyme): Establishes the baseline signal and ensures no substrate degradation is occurring independently of the enzyme.
-
Positive Control (No Inhibitor/Vehicle): Represents 100% enzyme activity (Vmax) and validates that the enzyme is active and the assay conditions are optimal.
-
Reference Control (Ro 61-8048): Serves as the benchmark. The IC50 value obtained for Ro 61-8048 must fall within the historically accepted range (e.g., 30-45 nM) to validate the assay's performance.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer from a 3X stock.
-
Dilute recombinant human KMO enzyme to 20 µg/mL in ice-cold 1X Assay Buffer.[13]
-
Prepare a substrate mixture containing NADPH (final concentration ~200 µM) and L-Kynurenine (final concentration ~200 µM) in 1X Assay Buffer.
-
Prepare serial dilutions of the test compounds and Ro 61-8048 in a suitable vehicle (e.g., DMSO), followed by a final dilution in 1X Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.[14]
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Blank Wells: Add 50 µL of 1X Assay Buffer and 10 µL of vehicle.
-
Positive Control Wells: Add 50 µL of diluted KMO enzyme and 10 µL of vehicle.
-
Test Wells: Add 50 µL of diluted KMO enzyme and 10 µL of the respective inhibitor dilutions.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.[13]
-
Immediately begin kinetic reading of absorbance at 340 nm every 60 seconds for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (V = ΔAbs/min) for each well.
-
Normalize the rates relative to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Potency and Target Engagement
An inhibitor that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or efflux. Therefore, the next critical step is to assess inhibitor performance in a relevant cell-based model.
Experiment 2: Cell-Based KMO Activity Assay
Causality Behind Experimental Choice: This assay measures the ability of an inhibitor to engage and inhibit KMO within a living cell. We use a human cell line that endogenously expresses KMO (e.g., stimulated PBMCs or a glioma cell line like A172) and measure the production of 3-HK, the direct product of KMO activity, via LC-MS/MS.[15][16] This provides a more biologically relevant measure of potency (EC50) and confirms the compound's ability to cross cellular membranes.
Self-Validating System:
-
Vehicle Control: Cells treated with vehicle (DMSO) establish the baseline KMO activity.
-
Reference Control (Ro 61-8048): Treatment with a known concentration of Ro 61-8048 validates the assay's sensitivity and provides a direct comparison for the NCEs.
-
Unstimulated Control: Cells not treated with inflammatory stimuli (if applicable) show basal KMO activity.
Detailed Protocol:
-
Cell Culture and Plating:
-
Compound Treatment:
-
If using immune cells, stimulate KMO expression with an agent like PMA (phorbol 12-myristate 13-acetate).[15]
-
Aspirate the media and replace it with fresh media containing serial dilutions of the test compounds and Ro 61-8048. Include vehicle-only wells as a control.
-
Incubate for a predetermined time (e.g., 2 hours) to allow for compound uptake and target engagement.[16]
-
-
KMO Activity Measurement:
-
LC-MS/MS Analysis:
-
Quantify the concentration of the product, 3-hydroxykynurenine (3-HK), and the remaining substrate, L-kynurenine (KYN), in the supernatant using a validated LC-MS/MS method.
-
The ratio of product to substrate (3-HK/KYN) can be used as a readout of KMO activity.[17]
-
-
Data Analysis:
-
Normalize the KMO activity (e.g., 3-HK concentration) to the vehicle control.
-
Plot the percent inhibition of 3-HK formation versus the log of inhibitor concentration and fit the data to determine the EC50 value.
-
Benchmarking Cascade and Decision Logic
The process of selecting a lead candidate involves a multi-parameter evaluation. The following workflow illustrates a logical progression from initial screening to lead candidate selection.
Caption: A tiered workflow for screening and selecting lead KMO inhibitors.
Part 3: Data Summary and Interpretation
For effective comparison, all quantitative data should be consolidated into a clear, structured table. This allows for a rapid, at-a-glance assessment of the key performance indicators for each new compound relative to the Ro 61-8048 benchmark.
Comparative Data Summary Table
| Compound ID | Biochemical Potency (IC50, nM) | Cellular Potency (EC50, nM) | Cell Permeability Ratio (IC50/EC50) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |
| Ro 61-8048 | 37 ± 4 | 150 ± 25 | ~0.25 | > 50 | > 333 |
| NCE-001 | 25 ± 3 | 100 ± 18 | 0.25 | > 50 | > 500 |
| NCE-002 | 45 ± 6 | 1200 ± 150 | ~0.04 | > 50 | > 41 |
| NCE-003 | 15 ± 2 | 85 ± 10 | ~0.18 | 5 | ~58 |
Interpreting the Results:
-
NCE-001: This is a promising candidate. It shows superior biochemical and cellular potency compared to Ro 61-8048. Its permeability ratio is good, and it exhibits a high therapeutic index, indicating a wide safety margin in this initial screen.
-
NCE-002: While having decent biochemical potency, its cellular potency is poor, reflected in a very low permeability ratio. This suggests the compound may be subject to efflux pumps or has poor membrane penetration, making it a less desirable candidate.
-
NCE-003: This compound is the most potent in the biochemical assay. However, its therapeutic index is significantly lower due to observed cytotoxicity at a lower concentration. This raises a safety flag that would need to be addressed through medicinal chemistry efforts before it could advance.
Conclusion and Future Directions
This guide outlines a foundational, yet rigorous, strategy for benchmarking new KMO inhibitors. The logical progression from biochemical potency to cellular activity and safety provides a robust dataset for data-driven decision-making.
Promising candidates, such as NCE-001 in our hypothetical example, would advance to further characterization. This includes selectivity profiling against other kynurenine pathway enzymes (e.g., IDO, TDO) and a broader panel of off-target proteins, as well as comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Ultimately, the goal is to identify a lead candidate with a superior overall profile to Ro 61-8048 for advancement into in vivo efficacy studies in relevant disease models.
References
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Amaral, M., et al. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315-324. Retrieved from [Link]
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Wikipedia. (n.d.). Kynurenine 3-monooxygenase. Retrieved from [Link]
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Crozier-Reabe, K., et al. (2014). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). ResearchGate. Retrieved from [Link]
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Smith, J. R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience. Retrieved from [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]
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Opitz, C. A., et al. (2012). The Kynurenine Pathway in Brain Tumor Pathogenesis. Cancer Research. Retrieved from [Link]
-
Li, Y., et al. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
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BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Schwarcz, R., & Davis, B. M. (2017). Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers in Neuroscience. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Mouse KMO(Kynurenine-3-Monooxygenase) ELISA Kit. Retrieved from [Link]
-
Mole, D. J., et al. (2016). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Trends in Pharmacological Sciences. Retrieved from [Link]
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Guillemin, G. J. (2012). Kynurenine pathway metabolism and neuroinflammatory disease. Journal of Neuroinflammation. Retrieved from [Link]
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Ye, Z., et al. (2022). The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology. Retrieved from [Link]
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Maddison, D. C., & Giorgini, F. (2015). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. Journal of Neurochemistry. Retrieved from [Link]
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Institut national du cancer. (n.d.). The Kynurenine Pathway in Brain Tumor Pathogenesis. Retrieved from [Link]
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Scientist.com. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]
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Jacobs, K. R., et al. (2019). Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. International Journal of Molecular Sciences. Retrieved from [Link]
-
Immusmol. (n.d.). KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. Retrieved from [Link]
-
Forrest, C. M., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are KMO inhibitors and how do they work?. Retrieved from [Link]
-
Stone, T. W., & Darlington, L. G. (2013). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Recent Patents on CNS Drug Discovery. Retrieved from [Link]
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A Guide to the Methodical Replication of Preclinical Findings for 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid as an IDO1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and validate the reported biological activity of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid as a novel inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). The successful replication of published findings is a cornerstone of scientific advancement, ensuring the robustness and reliability of data that may inform subsequent drug discovery and development programs.
Herein, we delve into the essential experimental protocols, from the synthesis of the compound to its characterization in both enzymatic and cell-based assays. This document is structured to not only provide step-by-step instructions but also to offer insights into the scientific rationale behind the chosen methodologies, thereby empowering researchers to critically assess their own experimental outcomes.
Introduction: The Scientific Premise
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the tumoral expression of IDO1 has been identified as a significant immune-checkpoint mechanism. By depleting the local tumor microenvironment of tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 effectively dampens the anti-tumor immune response, thereby facilitating tumor progression.
A hypothetical seminal study by Innovator et al., J. Med. Chem. 2023, first described the synthesis and biological evaluation of this compound, reporting it as a potent and selective inhibitor of human IDO1. This guide outlines the necessary procedures to independently verify these foundational claims.
Synthesis and Characterization of this compound
The synthesis of the title compound can be achieved through a multi-step process, adapted from established methodologies for similar chemical scaffolds.[1] The following is a representative synthetic route.
Synthetic Scheme
Caption: Synthetic route for this compound.
Step-by-Step Synthesis Protocol
Step 1: Claisen Condensation to Synthesize Ethyl 2,4-dioxo-4-(4-piperidin-1-ylphenyl)butanoate
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 1-(4-acetylphenyl)piperidine (1 equivalent) dropwise at room temperature.
-
Following the addition, add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to a pH of approximately 4-5.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with 1 M HCl to a pH of 2-3, leading to the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Physicochemical Characterization
It is imperative to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
| Analytical Method | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Spectra consistent with the chemical structure of this compound. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₇NO₄, MW: 275.30 g/mol ). |
| HPLC | Purity assessment | A single major peak indicating a purity of ≥95%. |
| Melting Point | Physical property and purity confirmation | A sharp melting point range, consistent with a pure compound. |
In Vitro Enzymatic Assay for IDO1 Inhibition
This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of recombinant human IDO1.
Assay Principle
The assay quantifies the production of N-formylkynurenine, the initial product of tryptophan catabolism by IDO1, which can be monitored spectrophotometrically.
Caption: Workflow for the in vitro IDO1 enzymatic assay.
Step-by-Step Protocol
-
Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant human IDO1 enzyme.
-
L-Tryptophan (substrate).
-
Methylene blue (cofactor).
-
Ascorbic acid (reducing agent).
-
Catalase.
-
Test compound and reference inhibitor (e.g., Epacadostat).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
In a 96-well UV-transparent plate, add the assay buffer, catalase, ascorbic acid, and methylene blue.
-
Add the diluted test compound or reference inhibitor.
-
Add the recombinant human IDO1 enzyme to initiate a pre-incubation period (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Monitor the increase in absorbance at 321 nm over time (e.g., for 60 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected vs. Replicated Data
| Compound | Published IC₅₀ (nM) | Replication Target IC₅₀ (nM) |
| This compound | 50 | 40 - 60 |
| Epacadostat (Reference) | 10 | 8 - 12 |
Cell-Based Assay for IDO1 Activity
This assay assesses the compound's ability to inhibit IDO1 activity in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.
Assay Principle
The assay measures the conversion of tryptophan to kynurenine in human tumor cells (e.g., HeLa or SK-OV-3) that are stimulated to express IDO1 by interferon-gamma (IFN-γ). The kynurenine produced is quantified in the cell culture supernatant.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture HeLa or SK-OV-3 cells in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing a serial dilution of the test compound or reference inhibitor.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Kynurenine Quantification:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clarified supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample from the standard curve.
-
Determine the percent inhibition of kynurenine production for each concentration of the test compound.
-
Calculate the IC₅₀ value as described for the enzymatic assay.
-
Expected vs. Replicated Data
| Compound | Published IC₅₀ (nM) | Replication Target IC₅₀ (nM) |
| This compound | 200 | 150 - 250 |
| Epacadostat (Reference) | 50 | 40 - 60 |
Discussion and Troubleshooting
Discrepancies between published and replicated data can arise from various factors. It is crucial to meticulously document all experimental details. Potential sources of variability include:
-
Compound Purity: Impurities in the synthesized compound can significantly impact its biological activity. Ensure the compound meets the purity criteria outlined in section 2.3.
-
Reagent Quality: The activity of recombinant enzymes and the response of cell lines can vary between batches and suppliers.
-
Assay Conditions: Minor variations in pH, temperature, incubation times, and cell passage number can influence the results.
Should the replicated data fall outside the expected range, a systematic troubleshooting process should be initiated. This may involve re-characterizing the compound, qualifying new batches of reagents, and optimizing assay parameters.
Conclusion
This guide provides a detailed roadmap for the replication of the reported anti-IDO1 activity of this compound. By adhering to these protocols and maintaining rigorous scientific standards, researchers can confidently validate the initial findings and contribute to the collective understanding of this novel compound's therapeutic potential.
References
- Innovator et al., J. Med. Chem.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). [Link][3]
-
Blaser, H. U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682. [Link][4]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with regulatory standards.
Immediate Safety and Hazard Identification
Before handling or preparing for disposal, it is crucial to understand the inherent hazards of this compound. This compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The signal word for this chemical is "Warning" .[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is also required. | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood). If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation which can cause respiratory irritation.[1] |
Guiding Principles for Chemical Waste Management
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment.[2][3] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the safe management of hazardous waste.[3][4][5] The primary principle is that hazardous waste must be managed from its point of generation to its ultimate disposal.
Step-by-Step Disposal Procedure
The Safety Data Sheet (SDS) for this compound explicitly states to "Dispose of contents/container to an approved waste disposal plant".[1] This indicates that standard drain or trash disposal is prohibited.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : Due to its irritant properties, this compound waste must be classified as hazardous.
-
Segregate Waste Streams : Do not mix this waste with other chemical waste streams unless their compatibility is known. As a general rule, acidic compounds should be segregated from bases, and organic compounds from oxidizers.[6]
Step 2: Waste Accumulation and Storage
-
Use a Designated Satellite Accumulation Area (SAA) : Laboratories that generate hazardous waste must establish an SAA.[6][7] This area should be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Select an Appropriate Waste Container :
-
Properly Label the Waste Container :
-
Keep the Container Closed : Waste containers must remain tightly sealed except when adding waste.[8]
Step 3: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will have established procedures for the pickup and disposal of hazardous chemical waste. They will work with a licensed hazardous waste disposal company.
-
Complete a Hazardous Waste Pickup Request : You will likely need to fill out a form detailing the contents of the waste container, including the chemical name and quantity.[8]
-
Prepare for Pickup : Ensure the waste container is properly labeled and sealed, and stored in the designated SAA.
Diagram 1: Decision Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
Regulatory Compliance
Adherence to federal, state, and local regulations is mandatory.[2][9] Key regulations include the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[3][4] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
References
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
- Regulations for Chemical Waste | Solubility of Things.
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- This compound - AK Scientific, Inc.
- Hazardous Waste and Disposal Considerations - American Chemical Society.
- Hazardous Waste Disposal Procedures - Environmental Health and Safety.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
- Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University.
- Managing Hazardous Chemical Waste in the Lab.
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Navigating the Safe Handling of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid: A Guide to Personal Protective Equipment and Operational Safety
Researchers engaged in the synthesis and application of novel chemical entities are at the forefront of scientific innovation. With this privilege comes the profound responsibility of ensuring a safe laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)butanoic acid, a compound that, while promising in research, necessitates meticulous safety protocols. By understanding the inherent hazards and implementing the robust protective measures detailed herein, scientists can mitigate risks and focus on advancing their critical work.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The signal word for this compound is "Warning" .[1] These classifications underscore the primary routes of potential exposure and the immediate need for comprehensive personal protective equipment (PPE). The piperidine moiety, a common structural feature in many biologically active compounds, can also present its own set of toxicological considerations, often related to its basicity and potential to act as a corrosive agent in certain forms.[2][3] The carboxylic acid group also contributes to the overall hazard profile, necessitating specific handling and storage precautions to prevent corrosion and incompatible reactions.[4]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolving, heating), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent contact with this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards.[5] A full-face shield should be worn over goggles when there is a significant risk of splashing.[6][7] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7][8] A chemical-resistant lab coat, fully buttoned.[6] Fully enclosed shoes.[6] | Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient to maintain airborne concentrations at acceptable levels, or if dust is generated.[5][6] | Protects against inhalation of the compound, which may cause respiratory irritation.[1] All handling of the solid should ideally occur in a certified chemical fume hood.[6][8] |
Workflow for PPE Selection and Use
The selection and proper use of PPE is a critical, multi-step process. The following diagram illustrates a logical workflow to ensure maximum protection.
Caption: Workflow for selecting and using Personal Protective Equipment.
Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[6][8]
-
Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly and providing adequate airflow.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area to minimize movement and potential for spills.
Handling of the Solid Compound
-
Weighing: When weighing the solid, use a draft shield or conduct the operation within the fume hood to prevent the dispersal of dust.
-
Transfers: Use a spatula for transferring the solid.[6] Avoid any actions that could generate dust, such as pouring from a height.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9]
Disposal Plan: A Critical Component of the Chemical Lifecycle
Proper disposal is a critical and legally mandated aspect of chemical handling.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused or waste quantities of the compound, as well as solutions containing it, should be collected in a sealed, properly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[8][9] Do not discharge into drains or the environment.[8]
By integrating these safety protocols into your standard laboratory practices, you can create a secure environment for the handling of this compound, enabling you to pursue your research with confidence and peace of mind.
References
- 2,4-D / LV4 SAFETY DATA SHEET. (n.d.).
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.).
- Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. (n.d.). Benchchem.
- 2,4-Dioxo-4-(4-piperidin-1-ylphenyl)
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (n.d.). Benchchem.
- Piperidine: Human health tier II assessment. (2016).
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. (n.d.). Benchchem.
- Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007). DTIC.
- What PPE Should You Wear When Handling Acid 2025?. (2025). LeelineWork.
- SAFETY D
- Toxicity effects of piperidine alkaloids. (n.d.).
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.).
- Safety D
- SAFETY D
- Safety D
- Safety D
- Safety D
- 2,4-D Technical Fact Sheet. (n.d.).
- 2,4-D. (2025). US EPA.
- 2,4-D Fact Sheet. (n.d.).
- Phenmedipham SDS, 13684-63-4 Safety D
- 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-phenylbutanoyl)
- This compound. (n.d.). Echemi.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
